4-Chloro-2-fluoro-5-methoxybenzaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
4-chloro-2-fluoro-5-methoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClFO2/c1-12-8-2-5(4-11)7(10)3-6(8)9/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWPDQEBSWPVPKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C=O)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40565582 | |
| Record name | 4-Chloro-2-fluoro-5-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40565582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
177034-24-1 | |
| Record name | 4-Chloro-2-fluoro-5-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40565582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-2-fluoro-5-methoxybenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4-Chloro-2-fluoro-5-methoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthetic pathways leading to 4-Chloro-2-fluoro-5-methoxybenzaldehyde, a valuable substituted benzaldehyde intermediate in the pharmaceutical and agrochemical industries. We will delve into the primary synthetic strategies, offering insights into the mechanistic underpinnings, experimental considerations, and a detailed protocol for a preferred method.
Introduction: The Significance of this compound
Substituted benzaldehydes are a cornerstone of organic synthesis, serving as versatile building blocks for a wide array of more complex molecules. The specific substitution pattern of this compound, featuring a halogen, a fluoro group, and a methoxy group, imparts unique electronic and steric properties. This makes it a sought-after precursor for the synthesis of various biologically active compounds, where the precise arrangement of these functional groups is crucial for target engagement and metabolic stability.
Synthetic Strategies: An Overview
The synthesis of this compound can be approached through several established methodologies for the formylation of aromatic rings. The choice of a specific pathway is often dictated by factors such as the availability and cost of starting materials, desired yield and purity, and scalability of the reaction. Two primary and highly effective strategies for the synthesis of this target molecule are the Vilsmeier-Haack reaction and directed ortho-lithiation.
The most direct and industrially viable starting material for the synthesis of this compound is 2-Chloro-1-fluoro-4-methoxybenzene , which is commercially available.[1][2]
Pathway 1: The Vilsmeier-Haack Reaction - A Robust Formylation Method
The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic compounds.[3][4][5][6][7][8][9][10] The reaction employs a Vilsmeier reagent, typically formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[3][6][7][9][11][10]
Mechanism and Rationale:
The reaction proceeds via the formation of the electrophilic Vilsmeier reagent, a chloroiminium salt. The electron-donating methoxy group on the 2-Chloro-1-fluoro-4-methoxybenzene ring activates the aromatic system towards electrophilic attack. The formylation is expected to occur at the position ortho to the strongly activating methoxy group and para to the chloro and fluoro substituents, leading to the desired this compound.
The general mechanism of the Vilsmeier-Haack reaction involves two key stages:
-
Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to generate the electrophilic chloroiminium salt.
-
Electrophilic Aromatic Substitution: The electron-rich aromatic ring of the substrate attacks the Vilsmeier reagent, followed by hydrolysis of the resulting iminium salt to yield the aldehyde.[5][9]
Vilsmeier-Haack Synthesis Pathway
Pathway 2: Directed Ortho-Lithiation - A Regioselective Approach
Directed ortho-lithiation is a powerful technique for the regioselective functionalization of aromatic rings.[7][12] This method relies on the presence of a directing metalation group (DMG) on the aromatic ring, which coordinates to an organolithium base (e.g., n-butyllithium or lithium diisopropylamide) and directs the deprotonation to the adjacent ortho position. In the case of 2-chloro-1-fluoro-4-methoxybenzene, both the fluorine and methoxy groups can potentially act as directing groups.
Mechanism and Rationale:
The reaction involves the deprotonation of the aromatic ring at a position ortho to the directing group by a strong lithium base. The resulting aryllithium intermediate is then quenched with an electrophile, in this case, a formylating agent such as N,N-dimethylformamide (DMF), to introduce the aldehyde functionality. The regioselectivity of the lithiation is often influenced by the relative directing ability of the substituents present on the ring. In many cases, fluorine is a potent ortho-directing group.[13]
Directed Ortho-Lithiation Synthesis Pathway
Comparative Analysis of Synthetic Pathways
| Feature | Vilsmeier-Haack Reaction | Directed Ortho-Lithiation |
| Starting Material | 2-Chloro-1-fluoro-4-methoxybenzene | 2-Chloro-1-fluoro-4-methoxybenzene |
| Key Reagents | DMF, POCl₃ | Strong lithium base (e.g., LDA, n-BuLi), Formylating agent (e.g., DMF) |
| Reaction Conditions | Typically mild to moderate temperatures | Cryogenic temperatures (e.g., -78 °C) are often required |
| Advantages | - Well-established and robust- Often proceeds with good yields- Reagents are relatively inexpensive and readily available | - High regioselectivity can be achieved- Can be adapted for the synthesis of various substituted derivatives |
| Challenges | - The Vilsmeier reagent is a potent dehydrating agent- Work-up can sometimes be challenging | - Requires strictly anhydrous conditions- Strong organolithium bases are pyrophoric and require careful handling |
Detailed Experimental Protocol: Vilsmeier-Haack Formylation of 2-Chloro-1-fluoro-4-methoxybenzene
The following protocol is a representative procedure for the synthesis of this compound via the Vilsmeier-Haack reaction.
Materials:
-
2-Chloro-1-fluoro-4-methoxybenzene
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and equipment for inert atmosphere reactions
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet is charged with anhydrous N,N-dimethylformamide (DMF). The flask is cooled in an ice-water bath.
-
Formation of the Vilsmeier Reagent: Phosphorus oxychloride (POCl₃) is added dropwise to the cooled DMF with vigorous stirring, ensuring the temperature is maintained below 10 °C. The mixture is then stirred at room temperature for a specified period to allow for the complete formation of the Vilsmeier reagent.
-
Addition of the Substrate: A solution of 2-Chloro-1-fluoro-4-methoxybenzene in an anhydrous solvent such as dichloromethane (DCM) is added dropwise to the reaction mixture at a controlled temperature.
-
Reaction Monitoring: The reaction is stirred at an elevated temperature (e.g., reflux) for several hours. The progress of the reaction should be monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion of the reaction, the mixture is cooled to room temperature and then carefully poured into a beaker containing crushed ice and a saturated solution of sodium bicarbonate to neutralize the excess acid and hydrolyze the intermediate.
-
Extraction: The aqueous layer is extracted several times with a suitable organic solvent, such as dichloromethane or ethyl acetate.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by a suitable method, such as column chromatography on silica gel or recrystallization, to afford the pure this compound.
Characterization:
The structure and purity of the final product should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.
Conclusion
The synthesis of this compound is readily achievable through established formylation methodologies. The Vilsmeier-Haack reaction, starting from the commercially available 2-Chloro-1-fluoro-4-methoxybenzene, represents a robust and scalable pathway. While directed ortho-lithiation offers an alternative with the potential for high regioselectivity, the Vilsmeier-Haack reaction is often preferred for its operational simplicity and cost-effectiveness in many applications. The choice of the optimal synthetic route will ultimately depend on the specific requirements of the research or development project, including scale, purity specifications, and available resources.
References
- 1. Synthonix, Inc > 202925-07-3 | 2-Chloro-1-fluoro-4-methoxybenzene [synthonix.com]
- 2. 2-Chloro-1-fluoro-4-methoxybenzene | 202925-07-3 [sigmaaldrich.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. EP0024624A2 - 4-Fluoro-3-phenoxy-benzaldehyde acetals, process for their preparation and intermediate products therefor - Google Patents [patents.google.com]
- 5. US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids - Google Patents [patents.google.com]
- 6. CN103896752A - Preparation method of 4-chloro-3-(4-ethoxybenzyl)benzaldehyde - Google Patents [patents.google.com]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. ijpcbs.com [ijpcbs.com]
- 11. growingscience.com [growingscience.com]
- 12. uwindsor.ca [uwindsor.ca]
- 13. Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes [infoscience.epfl.ch]
The Strategic Intermediate: A Technical Guide to 4-Chloro-2-fluoro-5-methoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry and drug discovery, the strategic selection of building blocks is paramount to the successful synthesis of novel therapeutic agents. 4-Chloro-2-fluoro-5-methoxybenzaldehyde, a polysubstituted aromatic aldehyde, represents a key intermediate whose unique electronic and steric properties make it a valuable scaffold in the construction of complex molecular architectures. This technical guide provides an in-depth overview of this compound, including its chemical identity, physicochemical properties, plausible synthetic routes, and its applications in contemporary research, with a particular focus on drug development.
CAS Number: 177034-24-1
Molecular Formula: C₈H₆ClFO₂
Molecular Weight: 188.58 g/mol
Physicochemical and Safety Data
A comprehensive understanding of a compound's physical and chemical properties, alongside its safety profile, is the foundation of its effective and safe utilization in a laboratory setting.
Physicochemical Properties
| Property | Value | Reference |
| Appearance | Solid (predicted) | - |
| Boiling Point | 273.1 °C at 760 mmHg | N/A |
| Density | 1.334 g/cm³ | N/A |
| Flash Point | 124.4 °C | N/A |
| InChI Key | XWPDQEBSWPVPKG-UHFFFAOYSA-N | [1] |
| SMILES | O=CC1=CC(OC)=C(Cl)C=C1F | [1] |
Safety and Handling
This compound is classified as an irritant and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.
Hazard Statements:
-
H301: Toxic if swallowed.
-
H315: Causes skin irritation.
-
H318: Causes serious eye damage.
-
H335: May cause respiratory irritation.
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/eye protection/face protection.
-
P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Synthesis and Mechanistic Considerations
Plausible Synthetic Route 1: Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic compounds. The starting material for this proposed synthesis would be 1-chloro-4-fluoro-2-methoxybenzene. The electron-donating methoxy group activates the aromatic ring, directing the electrophilic Vilsmeier reagent (a chloroiminium ion) to the ortho and para positions. Due to the steric hindrance from the methoxy group and the electronic influence of the halogens, formylation is expected to occur at the position para to the methoxy group, yielding the desired product.
Experimental Protocol: Vilsmeier-Haack Formylation (Proposed)
-
Reagent Preparation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, cool a solution of N,N-dimethylformamide (DMF) in an anhydrous solvent (e.g., dichloromethane) to 0 °C.
-
Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃) to the cooled DMF solution with stirring. The reaction is exothermic and should be controlled. Allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Formylation: Add a solution of 1-chloro-4-fluoro-2-methoxybenzene in the same anhydrous solvent to the Vilsmeier reagent dropwise at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to a moderate temperature (e.g., 50-70 °C) for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it into a beaker of crushed ice and water. Neutralize the mixture with a base, such as sodium hydroxide or sodium carbonate solution, until the pH is basic.
-
Extraction and Purification: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Caption: Proposed Vilsmeier-Haack formylation pathway.
Plausible Synthetic Route 2: Directed Ortho-Lithiation
Directed ortho-lithiation is a highly regioselective method for the functionalization of aromatic rings bearing a directing metalating group (DMG). In the case of a potential precursor like 1-chloro-4-fluoro-2-methoxybenzene, the methoxy group can act as a DMG, directing a strong base like n-butyllithium to deprotonate the adjacent ortho position. Trapping the resulting aryllithium species with an electrophilic formylating agent, such as DMF, would yield the target aldehyde.
Experimental Protocol: Directed Ortho-Lithiation (Proposed)
-
Setup: In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve 1-chloro-4-fluoro-2-methoxybenzene in an anhydrous ethereal solvent (e.g., tetrahydrofuran or diethyl ether).
-
Lithiation: Cool the solution to a low temperature (typically -78 °C) using a dry ice/acetone bath. Slowly add a solution of n-butyllithium in hexanes dropwise with stirring. The reaction mixture may develop a color, indicating the formation of the aryllithium species. Stir at -78 °C for 1-2 hours.
-
Formylation: Add anhydrous N,N-dimethylformamide (DMF) dropwise to the reaction mixture at -78 °C.
-
Quenching and Work-up: After stirring for an additional hour at -78 °C, allow the reaction to slowly warm to room temperature. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Extract the aqueous layer with an organic solvent. Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography.
Caption: Proposed directed ortho-lithiation pathway.
Applications in Drug Discovery and Agrochemicals
The strategic placement of chloro, fluoro, and methoxy groups on the benzaldehyde scaffold imparts a unique combination of steric and electronic properties that are highly desirable in the design of bioactive molecules.
-
Kinase Inhibitors: The substituted phenyl ring of this compound can serve as a key pharmacophore that interacts with the hinge region or other binding pockets of various protein kinases. The halogen and methoxy substituents can modulate the compound's lipophilicity, metabolic stability, and binding affinity. For instance, related 4-(benzyloxy)aniline derivatives have been explored as potent kinase inhibitors.
-
Agrochemicals: Halogenated and methoxy-substituted aromatic compounds are prevalent in the structures of modern herbicides and fungicides. The specific substitution pattern of this compound could be exploited to develop new agrochemicals with improved efficacy and selectivity. For example, related 4-aminopicolinate compounds, which can be synthesized from intermediates like 4-chloro-2-fluoro-3-substituted-phenylboronic acids, have shown herbicidal activity.[2]
Spectroscopic Analysis (Predicted)
-
¹H NMR (in CDCl₃):
-
An aldehyde proton (CHO) singlet between δ 9.8 and 10.5 ppm.
-
Two aromatic protons, likely appearing as doublets or singlets depending on coupling constants, in the region of δ 6.8-7.8 ppm.
-
A methoxy group (OCH₃) singlet around δ 3.9-4.1 ppm.
-
-
¹³C NMR (in CDCl₃):
-
An aldehyde carbonyl carbon between δ 185 and 195 ppm.
-
Aromatic carbons in the range of δ 110-165 ppm, with carbons attached to electronegative atoms (Cl, F, O) appearing at lower field. The carbon attached to fluorine will show a large one-bond C-F coupling constant.
-
A methoxy carbon around δ 55-60 ppm.
-
-
Infrared (IR) Spectroscopy:
-
A strong C=O stretching vibration for the aldehyde at approximately 1690-1710 cm⁻¹.
-
C-H stretching of the aldehyde proton around 2720 and 2820 cm⁻¹.
-
Aromatic C=C stretching vibrations in the 1450-1600 cm⁻¹ region.
-
C-O stretching for the methoxy group around 1250 cm⁻¹.
-
C-Cl and C-F stretching vibrations in the fingerprint region.
-
-
Mass Spectrometry (MS):
-
A molecular ion peak (M⁺) at m/z 188, with a characteristic M+2 isotope peak for the chlorine atom (approximately one-third the intensity of the M⁺ peak).
-
Fragment ions corresponding to the loss of H, CHO, and OCH₃.
-
Conclusion
This compound is a strategically important synthetic intermediate with significant potential in the fields of drug discovery and agrochemical research. Its polysubstituted aromatic ring provides a versatile platform for the synthesis of complex and biologically active molecules. While detailed synthetic and application data in the public domain is limited, established synthetic methodologies provide a clear path to its preparation. Further exploration of this compound as a building block is likely to yield novel compounds with valuable therapeutic or agricultural properties.
References
physical and chemical properties of 4-Chloro-2-fluoro-5-methoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Foreword
As a key building block in the synthesis of complex organic molecules, 4-Chloro-2-fluoro-5-methoxybenzaldehyde presents a unique combination of reactive functional groups. This guide provides a comprehensive overview of its physical and chemical properties, intended to empower researchers and drug development professionals in its effective application. The strategic placement of chloro, fluoro, and methoxy substituents on the benzaldehyde scaffold offers a versatile platform for the design and synthesis of novel therapeutic agents. This document serves as a detailed technical resource, consolidating available data and providing insights into its handling, reactivity, and potential applications.
Molecular Structure and Physicochemical Properties
This compound is a substituted aromatic aldehyde with the molecular formula C₈H₆ClFO₂. Its structure is characterized by a benzene ring substituted with a chlorine atom at the 4-position, a fluorine atom at the 2-position, a methoxy group at the 5-position, and a formyl (aldehyde) group at the 1-position.
Figure 1: Chemical structure of this compound.
The interplay of these substituents significantly influences the compound's electronic properties and reactivity. The fluorine and chlorine atoms are electron-withdrawing, while the methoxy group is electron-donating through resonance. This electronic profile makes the aromatic ring and the aldehyde group susceptible to a variety of chemical transformations.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₈H₆ClFO₂ | [1] |
| Molecular Weight | 188.58 g/mol | [1] |
| CAS Number | 177034-24-1 | [1] |
| Appearance | White to pale cream crystals, powder, or crystalline powder | [2] |
| Melting Point | Not available (N/A) | [1] |
| Boiling Point | 273.1 °C at 760 mmHg | [1] |
| Density | 1.334 g/cm³ | [1] |
| Flash Point | 124.4 °C | [1] |
| Solubility | Aromatic aldehydes are generally soluble in common organic solvents like ethanol, ether, and acetone, and sparingly soluble in water.[3] |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aldehydic proton, the methoxy protons, and the aromatic protons. The aldehydic proton will appear as a singlet in the downfield region (around 9.5-10.5 ppm). The methoxy protons will be a sharp singlet at approximately 3.8-4.0 ppm. The two aromatic protons will appear as doublets or multiplets, with their chemical shifts and coupling constants influenced by the surrounding substituents.
-
¹³C NMR: The carbon NMR spectrum will provide information about all eight carbon atoms in the molecule. The carbonyl carbon of the aldehyde will be the most downfield signal (typically 185-195 ppm). The aromatic carbons will resonate in the 110-165 ppm region, with their specific shifts determined by the electronic effects of the substituents. The methoxy carbon will appear around 55-60 ppm.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by strong absorption bands corresponding to the carbonyl group and the various bonds within the molecule.
Table 2: Predicted Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibrational Mode |
| ~2850, ~2750 | Aldehyde C-H Stretch (Fermi resonance doublet) |
| ~1700 | Carbonyl (C=O) Stretch |
| ~1600-1450 | Aromatic C=C Stretch |
| ~1250 | Aryl-O (Methoxy) Stretch |
| ~1100 | C-F Stretch |
| ~800-600 | C-Cl Stretch |
Mass Spectrometry (MS)
In a mass spectrum, this compound is expected to show a molecular ion peak (M⁺) at m/z 188, corresponding to its molecular weight. The isotopic pattern of the molecular ion will reveal the presence of one chlorine atom (a characteristic M+2 peak with approximately one-third the intensity of the M⁺ peak). Common fragmentation patterns for benzaldehydes include the loss of the formyl group (-CHO) and the aldehydic hydrogen.[4]
Synthesis and Reactivity
Synthetic Approaches
Substituted benzaldehydes are commonly synthesized through various methods in organic chemistry.[2][5][6] While a specific, detailed protocol for this compound is not widely published, analogous syntheses suggest that it could be prepared from a corresponding toluene derivative through oxidation or from a suitable aromatic precursor via formylation reactions. One potential route could involve the oxidation of 4-chloro-2-fluoro-5-methoxytoluene.
Reactivity Profile
The reactivity of this compound is dictated by its functional groups: the aldehyde, the aromatic ring, and the halogen and methoxy substituents.
-
Aldehyde Group: The aldehyde functionality is a key reactive site, readily undergoing nucleophilic addition, condensation, and oxidation/reduction reactions.[7] This allows for the introduction of a wide variety of other functional groups.
-
Aromatic Ring: The electron-withdrawing nature of the chlorine and fluorine atoms, combined with the electron-donating effect of the methoxy group, creates a unique electronic environment on the aromatic ring. This influences its susceptibility to electrophilic and nucleophilic aromatic substitution reactions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 5. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 6. dspace.kpfu.ru [dspace.kpfu.ru]
- 7. rsc.org [rsc.org]
4-Chloro-2-fluoro-5-methoxybenzaldehyde molecular weight and formula
An In-Depth Technical Guide to 4-Chloro-2-fluoro-5-methoxybenzaldehyde (C₈H₆ClFO₂)
Abstract
This compound is a polysubstituted aromatic aldehyde of significant interest to the fields of medicinal chemistry and drug discovery. Its unique arrangement of electron-withdrawing (chloro, fluoro) and electron-donating (methoxy) groups on a reactive benzaldehyde scaffold makes it a highly versatile intermediate for the synthesis of complex molecular architectures. This guide provides a comprehensive technical overview of its physicochemical properties, plausible synthetic routes, analytical characterization, and its strategic applications in the development of novel therapeutics. The strategic incorporation of fluorine and chlorine atoms can enhance the pharmacological profile of derivative compounds, improving metrics such as metabolic stability, lipophilicity, and target binding affinity.
Introduction: The Strategic Value of Substituted Benzaldehydes
Substituted benzaldehydes are foundational building blocks in modern organic synthesis.[1] Their aldehyde functionality serves as a versatile handle for a multitude of chemical transformations, including condensations, oxidations, reductions, and the formation of heterocyclic systems, which are prevalent in many active pharmaceutical ingredients (APIs).[2]
This compound distinguishes itself through its specific substitution pattern. The presence of halogen atoms is a well-established strategy in medicinal chemistry to modulate a drug candidate's properties.[3][4]
-
Fluorine: Often incorporated to block metabolic oxidation sites, increase binding affinity through favorable electrostatic interactions, and enhance lipophilicity, thereby improving membrane permeability.[4]
-
Chlorine: Can also influence lipophilicity and serves as a potential site for further derivatization via cross-coupling reactions.
-
Methoxy Group: An electron-donating group that modulates the electronic character of the aromatic ring, influencing the reactivity of the aldehyde and the ring itself.
This combination of functional groups makes the title compound a valuable precursor for creating diverse libraries of compounds for screening and development.[5]
Physicochemical and Structural Properties
The fundamental properties of this compound are summarized below. This data is critical for planning synthetic transformations, purification procedures, and for ensuring safe handling and storage.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₆ClFO₂ | [6][7][8] |
| Molecular Weight | 188.58 g/mol | [6][7][8] |
| CAS Number | 177034-24-1 | [6][7][8][9] |
| Density | 1.334 g/cm³ | [7] |
| Boiling Point | 273.1 °C (at 760 mmHg) | [7] |
| Flash Point | 124.4 °C | [7] |
| InChI Key | XWPDQEBSWPVPKG-UHFFFAOYSA-N | [10][11] |
| Canonical SMILES | COC1=C(C=C(C(=C1)C=O)F)Cl | [11] |
Synthesis and Purification Workflow
Conceptual Synthetic Workflow Diagram
Caption: A plausible synthetic workflow for this compound.
Representative Experimental Protocol
This protocol is a representative example based on directed ortho-metalation, a powerful strategy for regioselective functionalization.[12]
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert argon atmosphere, add anhydrous tetrahydrofuran (THF). Cool the flask to -78 °C using a dry ice/acetone bath.
-
Precursor Addition: Add 1-chloro-4-fluoro-2-methoxybenzene (1.0 eq) to the cooled THF.
-
Lithiation: Slowly add n-butyllithium (n-BuLi, 1.1 eq) dropwise via syringe, maintaining the temperature at -78 °C. The methoxy group directs the lithiation to the ortho position (C6). Stir the resulting solution for 1-2 hours at this temperature.
-
Causality: The use of a strong, non-nucleophilic base like n-BuLi at low temperatures is crucial for efficient deprotonation without side reactions. The methoxy group is a potent directed metalation group, ensuring high regioselectivity.[12]
-
-
Formylation: Add anhydrous N,N-dimethylformamide (DMF, 1.5 eq) dropwise to the aryl lithium solution. Stir for an additional 2-3 hours at -78 °C, then allow the reaction to slowly warm to room temperature.
-
Causality: DMF serves as the formylating agent, reacting with the highly nucleophilic aryl lithium intermediate to form a tetrahedral intermediate which, upon workup, yields the desired aldehyde.
-
-
Quenching and Workup: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure aldehyde.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show distinct signals: a singlet for the aldehyde proton (~9.8-10.2 ppm), a singlet for the methoxy protons (~3.9-4.1 ppm), and two doublets in the aromatic region corresponding to the two aromatic protons, with coupling patterns influenced by the adjacent fluorine atom.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should reveal eight distinct carbon signals, including the characteristic aldehyde carbonyl carbon (~185-195 ppm), carbons attached to the halogens and methoxy group, and the methoxy carbon itself (~55-60 ppm).
-
Mass Spectrometry (MS): Electrospray ionization (ESI-MS) would be expected to show a protonated molecular ion peak [M+H]⁺ at m/z 189.01.[11] The isotopic pattern characteristic of a monochlorinated compound (an M+2 peak approximately one-third the intensity of the M peak) would be a key diagnostic feature.
-
Infrared (IR) Spectroscopy: Key vibrational stretches would confirm the presence of the principal functional groups: a strong C=O stretch for the aldehyde (~1690-1710 cm⁻¹), C-O stretches for the ether (~1250 cm⁻¹), and vibrations corresponding to the C-Cl and C-F bonds in the fingerprint region.
Applications in Drug Discovery and Development
This aldehyde is not typically an active drug itself but rather a high-value scaffold for building more complex drug candidates.[14] Its utility stems from the reactivity of the aldehyde group and the tailored properties of the substituted ring.
Workflow: From Intermediate to API Candidate
Caption: Role as a versatile intermediate in generating diverse molecular scaffolds.
The aldehyde group can be readily converted into amines, alcohols, alkenes, or serve as an anchor point for constructing heterocyclic rings—structures that form the core of many modern medicines. The halogen and methoxy substituents are carried through these transformations, ultimately imparting their beneficial physicochemical properties onto the final molecule.
Safety and Handling
As with all halogenated aromatic compounds, this compound should be handled with appropriate care in a well-ventilated chemical fume hood.
-
GHS Hazard Statements: H301 (Toxic if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation).[10]
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P310 (IF SWALLOWED: Immediately call a POISON CENTER/doctor), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[10]
-
Personal Protective Equipment (PPE): Standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.
References
- 1. benchchem.com [benchchem.com]
- 2. News - What are six applications for benzaldehyde [sprchemical.com]
- 3. mdpi.com [mdpi.com]
- 4. Halogenase engineering and its utility in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. echemi.com [echemi.com]
- 7. 4-Chloro-2-Fluoro-5-Methoxy Benzaldehyde Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [m.chemsrc.com]
- 8. nexconn.com [nexconn.com]
- 9. arctomsci.com [arctomsci.com]
- 10. 177034-24-1 | this compound | Fluorinated Building Blocks | Ambeed.com [ambeed.com]
- 11. PubChemLite - this compound (C8H6ClFO2) [pubchemlite.lcsb.uni.lu]
- 12. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 13. pubs.acs.org [pubs.acs.org]
- 14. namiki-s.co.jp [namiki-s.co.jp]
A Technical Guide to the Spectral Analysis of 4-Chloro-2-fluoro-5-methoxybenzaldehyde
This in-depth technical guide provides a comprehensive analysis of the expected spectral data for 4-Chloro-2-fluoro-5-methoxybenzaldehyde, a key intermediate in pharmaceutical and agrochemical research. Designed for researchers, scientists, and drug development professionals, this document elucidates the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The guide emphasizes the causal relationships behind experimental choices and provides detailed, self-validating protocols for data acquisition, ensuring both technical accuracy and field-proven insights.
Molecular Structure and Spectroscopic Overview
This compound possesses a unique substitution pattern on the benzene ring, which gives rise to a distinct spectroscopic fingerprint. The interplay of the electron-withdrawing aldehyde, chloro, and fluoro groups, alongside the electron-donating methoxy group, significantly influences the chemical environment of each atom, making multi-technique spectral analysis essential for unambiguous structural confirmation.
| Property | Value |
| Molecular Formula | C₈H₆ClFO₂[1] |
| Molecular Weight | 188.58 g/mol |
| Monoisotopic Mass | 188.00403 Da[1] |
| SMILES | COC1=C(C=C(C(=C1)C=O)F)Cl[1] |
| InChI | InChI=1S/C8H6ClFO2/c1-12-8-2-5(4-11)7(10)3-6(8)9/h2-4H,1H3[1] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR will provide critical information on the substitution pattern and electronic environment of the aromatic ring.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show distinct signals for the aldehydic proton, the methoxy protons, and the two aromatic protons. The chemical shifts are influenced by the electronic effects of the substituents. The aldehyde proton will be significantly deshielded, appearing at a characteristic downfield position.[2] The aromatic protons will exhibit splitting patterns due to coupling with each other and with the fluorine atom.
Predicted ¹H NMR Data (500 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10.2 | d | 1H | Aldehyde (-CHO) |
| ~7.5 | d | 1H | Ar-H |
| ~7.2 | d | 1H | Ar-H |
| ~3.9 | s | 3H | Methoxy (-OCH₃) |
Rationale for Predictions: The aldehyde proton's chemical shift is typically found around 10 ppm.[2] The aromatic protons are in a complex environment due to the various substituents. Their exact chemical shifts and coupling constants are best confirmed by 2D NMR experiments. The methoxy protons will appear as a sharp singlet.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information on all eight carbon atoms in the molecule. The chemical shifts will be influenced by the electronegativity of the attached substituents and resonance effects. The carbonyl carbon of the aldehyde will be the most deshielded.
Predicted ¹³C NMR Data (125 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| ~189 | C=O (Aldehyde) |
| ~160 (d) | C-F |
| ~155 | C-OCH₃ |
| ~130 | C-Cl |
| ~125 (d) | Ar-C |
| ~115 (d) | Ar-CH |
| ~110 (d) | Ar-CH |
| ~56 | -OCH₃ |
Rationale for Predictions: Aldehyde carbonyl carbons typically appear around 190 ppm. The carbons directly attached to fluorine will show a large coupling constant (d). The chemical shifts of the other aromatic carbons are estimated based on the additive effects of the substituents.
Experimental Protocol for NMR Data Acquisition
This protocol outlines a standardized procedure for acquiring high-quality NMR data for this compound.
Caption: Workflow for NMR data acquisition and processing.
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by absorption bands corresponding to the aldehyde, aromatic ring, and the various substituents.
Predicted IR Absorption Bands
Predicted IR Data (KBr pellet):
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050-3100 | Medium | Aromatic C-H stretch |
| ~2850, ~2750 | Medium | Aldehyde C-H stretch (Fermi resonance)[2][3] |
| ~1700 | Strong | C=O stretch (Aldehyde)[2][4] |
| ~1600, ~1480 | Medium-Strong | Aromatic C=C stretches[4] |
| ~1250 | Strong | Asymmetric C-O-C stretch (Aryl ether) |
| ~1050 | Strong | Symmetric C-O-C stretch (Aryl ether) |
| ~1100-1200 | Strong | C-F stretch |
| ~700-800 | Strong | C-Cl stretch |
Rationale for Predictions: The characteristic aldehyde C-H stretches appear as a pair of bands due to Fermi resonance. The C=O stretch of an aromatic aldehyde is typically found around 1700 cm⁻¹.[2][4] The C-O stretches of the methoxy group and the C-F and C-Cl stretches are in the fingerprint region and provide further structural confirmation.
Experimental Protocol for IR Data Acquisition (FTIR-ATR)
Caption: Workflow for FTIR-ATR data acquisition and processing.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.
Predicted Mass Spectrum (Electron Ionization)
Under electron ionization (EI), this compound is expected to show a prominent molecular ion peak. The isotopic pattern of the molecular ion and any chlorine-containing fragments will be characteristic, with the ³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio.[5]
Predicted Fragmentation Pattern:
| m/z | Proposed Fragment |
| 188/190 | [M]⁺˙ (Molecular ion) |
| 187/189 | [M-H]⁺ |
| 159/161 | [M-CHO]⁺ |
| 144/146 | [M-CHO-CH₃]⁺ |
| 116 | [M-CHO-CH₃-CO]⁺ |
Rationale for Predictions: The initial fragmentation is likely to involve the loss of a hydrogen radical from the aldehyde or the loss of the entire formyl group (CHO).[5] Subsequent fragmentations may include the loss of a methyl radical from the methoxy group and the loss of carbon monoxide. The presence of the chlorine atom will be evident from the isotopic peaks for chlorine-containing fragments.[5]
Experimental Protocol for MS Data Acquisition (GC-MS with EI)
Caption: Workflow for GC-MS data acquisition and analysis.
Conclusion
The predicted ¹H NMR, ¹³C NMR, IR, and MS data presented in this guide provide a comprehensive spectroscopic profile of this compound. By following the detailed experimental protocols and understanding the rationale behind the spectral interpretations, researchers can confidently characterize this important chemical intermediate. The synergistic use of these analytical techniques is paramount for ensuring the structural integrity and purity of materials used in research and development.
References
- 1. PubChemLite - this compound (C8H6ClFO2) [pubchemlite.lcsb.uni.lu]
- 2. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. benchchem.com [benchchem.com]
A Technical Guide to the Solubility of 4-Chloro-2-fluoro-5-methoxybenzaldehyde in Organic Solvents
This in-depth technical guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive overview of the solubility characteristics of 4-Chloro-2-fluoro-5-methoxybenzaldehyde. In the absence of extensive published quantitative data, this document offers a scientifically grounded prediction of its solubility based on its molecular structure and the principles of solvent-solute interactions. Furthermore, it provides a detailed, field-proven experimental protocol for the precise quantitative determination of its solubility in various organic solvents, ensuring scientific integrity and reproducibility.
Introduction to this compound
This compound is a substituted aromatic aldehyde of increasing interest in medicinal chemistry and materials science. Its unique combination of functional groups—a reactive aldehyde, electron-withdrawing halogen substituents (chloro and fluoro), and an electron-donating methoxy group—imparts specific electronic and steric properties that make it a valuable building block in the synthesis of novel compounds. Understanding its solubility in organic solvents is a critical first step in its application, influencing reaction kinetics, purification strategies, and formulation development.
Predicted Solubility Profile
The solubility of a compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent. The structure of this compound suggests a moderate to low polarity. The presence of the polar carbonyl group (C=O) and the methoxy group (-OCH3) provides sites for dipole-dipole interactions and hydrogen bonding with protic solvents. However, the nonpolar benzene ring and the halogen substituents contribute to its hydrophobic character.
Based on these structural features, a predicted qualitative solubility profile in common organic solvents is presented in Table 1. It is crucial to note that these are predictions and should be confirmed by experimental determination.
Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale for Prediction |
| Non-Polar | Hexane, Toluene | Low to Moderate | The aromatic ring will have some affinity for aromatic solvents like toluene, but the polar functional groups will limit solubility in highly non-polar aliphatic solvents like hexane. |
| Polar Aprotic | Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Dichloromethane (DCM) | Moderate to High | The polar aprotic nature of these solvents will effectively solvate the polar functional groups of the benzaldehyde derivative without the steric hindrance of hydrogen bonding. |
| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate | The aldehyde and methoxy groups can act as hydrogen bond acceptors, leading to favorable interactions with protic solvents. However, the overall hydrophobicity may limit high solubility. |
| Highly Polar | Water, Dimethyl Sulfoxide (DMSO) | Very Low (in Water), High (in DMSO) | The significant non-polar surface area of the molecule is expected to result in poor aqueous solubility. DMSO is a powerful, highly polar aprotic solvent capable of dissolving a wide range of compounds. |
Experimental Protocol for Quantitative Solubility Determination
To obtain accurate and reliable solubility data, a robust experimental protocol is essential. The following equilibrium solubility method, coupled with High-Performance Liquid Chromatography (HPLC) for quantification, is a validated approach.
Materials and Equipment
-
This compound (analytical standard)
-
Selected organic solvents (HPLC grade)
-
Internal standard (e.g., 4-chlorobenzaldehyde, to be validated for non-interference)
-
Volumetric flasks, pipettes, and syringes
-
Thermostatically controlled shaker or incubator
-
Syringe filters (0.22 µm, compatible with the chosen solvent)
-
HPLC system with a UV detector
-
Analytical balance
Experimental Workflow
The overall workflow for the experimental determination of solubility is depicted in the following diagram:
Caption: Experimental workflow for the quantitative determination of solubility.
Step-by-Step Methodology
-
HPLC Method Development and Calibration:
-
Develop a reverse-phase HPLC method capable of separating this compound from the internal standard and any potential impurities. A C18 column with a mobile phase of acetonitrile and water is a good starting point.
-
Prepare a series of calibration standards of this compound with a constant concentration of the internal standard.
-
Inject the standards and construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration of the analyte.
-
-
Preparation of Saturated Solutions:
-
In a series of vials, add an excess amount of this compound to a precisely known volume of each organic solvent to be tested. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the mixtures for a sufficient time (typically 24-48 hours) to ensure that equilibrium is reached.
-
-
Sample Preparation and Analysis:
-
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved microcrystals.
-
Accurately dilute the filtered sample with the HPLC mobile phase to a concentration that falls within the range of the calibration curve. Add the internal standard to this diluted sample at the same concentration used for the calibration standards.
-
Inject the prepared sample into the HPLC system and record the chromatogram.
-
-
Calculation of Solubility:
-
From the chromatogram, determine the peak areas of this compound and the internal standard.
-
Calculate the peak area ratio and use the calibration curve to determine the concentration of the analyte in the diluted sample.
-
Account for the dilution factor to calculate the concentration in the original saturated solution. This concentration represents the solubility of the compound in the specific solvent at the tested temperature.
-
Causality Behind Experimental Choices
-
Use of an Internal Standard: The inclusion of an internal standard corrects for variations in injection volume and potential sample loss during preparation, thereby improving the accuracy and precision of the quantitative analysis.
-
Equilibration Time: A 24-48 hour equilibration period is chosen to ensure that the dissolution process has reached a true thermodynamic equilibrium, providing a stable and reproducible solubility value.
-
Temperature Control: Solubility is highly dependent on temperature. Maintaining a constant temperature is critical for obtaining accurate and comparable results.
-
Filtration: The filtration step is essential to separate the saturated solution from any undissolved solid, which would otherwise lead to an overestimation of the solubility.
Conclusion
While readily available quantitative solubility data for this compound is limited, a systematic approach based on its molecular structure allows for a reliable prediction of its solubility behavior. For definitive and application-specific data, the detailed experimental protocol provided in this guide offers a robust and scientifically sound method for its quantitative determination. Adherence to this protocol will ensure the generation of high-quality, reproducible data, which is fundamental for the successful application of this compound in research and development.
The Strategic Sourcing and Application of 4-Chloro-2-fluoro-5-methoxybenzaldehyde in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic selection of building blocks is paramount to the successful and efficient synthesis of novel therapeutic agents. Among the vast arsenal of chemical intermediates, halogenated and methoxy-substituted benzaldehydes stand out as versatile scaffolds due to their inherent reactivity and the nuanced physicochemical properties they impart to target molecules. This guide provides a comprehensive technical overview of 4-Chloro-2-fluoro-5-methoxybenzaldehyde, a polysubstituted benzaldehyde with significant potential in drug discovery and fine chemical synthesis. While specific, publicly documented applications of this precise molecule are nascent, its structural motifs are indicative of its utility as a key intermediate in the generation of complex molecular architectures.
Physicochemical Profile and Commercial Availability
This compound (CAS Number: 177034-24-1 ) is a solid organic compound with the molecular formula C₈H₆ClFO₂ and a molecular weight of 188.58 g/mol . Its structure, featuring a chloro, a fluoro, and a methoxy group on the benzaldehyde ring, presents a unique combination of electronic and steric properties that can be exploited in organic synthesis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 177034-24-1 | Echemi[1] |
| Molecular Formula | C₈H₆ClFO₂ | Echemi[1] |
| Molecular Weight | 188.58 g/mol | Echemi[1] |
| Density | 1.334 g/cm³ | ChemSrc[2] |
| Boiling Point | 273.1 °C at 760 mmHg | ChemSrc[2] |
| Flash Point | 124.4 °C | ChemSrc[2] |
The commercial availability of this compound is established, with several chemical suppliers offering it at varying purity levels, typically ranging from 95% to 98%. This accessibility makes it a viable starting material for both small-scale research and larger-scale synthetic campaigns.
Table 2: Commercial Suppliers of this compound
| Supplier | Purity | Contact Information |
| Shanghai Aladdin Biochemical Technology Co., LTD. | Inquiry | --INVALID-LINK--[2] |
| Dayang Chem (Hangzhou) Co., Ltd. | 98.0% | --INVALID-LINK--[3] |
| Shanghai Nianxing Industrial Co., Ltd. | 95.0% | --INVALID-LINK--[3] |
Pricing is generally available upon inquiry, with one supplier listing a price of ¥178.9/50mg, indicating its status as a specialty research chemical.[3]
The Synthetic Landscape: Strategic Pathways to Polysubstituted Benzaldehydes
Conceptual Synthetic Approach
A plausible synthetic strategy would likely involve a multi-step sequence starting from a more readily available substituted benzene derivative. The order of introduction of the functional groups is critical to manage regioselectivity and functional group compatibility.
Caption: A conceptual workflow for the synthesis of this compound.
Key Synthetic Transformations
Several general methods for the synthesis of substituted benzaldehydes can be adapted for the preparation of this target molecule:
-
Vilsmeier-Haack Reaction: This reaction is a widely used method for the formylation of electron-rich aromatic compounds. A substituted anisole or toluene derivative could serve as a suitable starting material.
-
Duff Reaction: The Duff reaction allows for the formylation of phenols or other activated aromatic rings using hexamethylenetetramine.
-
Oxidation of Benzyl Alcohols or Halides: If a corresponding benzyl alcohol or benzyl halide can be synthesized, it can be oxidized to the aldehyde using a variety of reagents, such as manganese dioxide (MnO₂) or Swern oxidation conditions.
-
Reduction of Benzoic Acids or Their Derivatives: The reduction of a corresponding benzoic acid, ester, or acid chloride can also yield the desired aldehyde.
The choice of a specific synthetic route will depend on the availability and cost of starting materials, as well as the desired scale of the synthesis. For a detailed experimental procedure, researchers would likely need to develop a custom synthesis based on these established methods.
Applications in Medicinal Chemistry and Drug Discovery
The true value of this compound lies in its potential as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. The presence of multiple functional groups allows for a variety of chemical transformations.
The Role of Halogen and Methoxy Substituents
The chloro and fluoro substituents on the aromatic ring are particularly significant in medicinal chemistry.[4] Halogens can modulate the electronic properties of the molecule, influence its binding affinity to biological targets, and improve its pharmacokinetic profile by blocking metabolic pathways. The methoxy group can also impact solubility and metabolic stability.[5]
Potential as a Precursor for Bioactive Scaffolds
Substituted benzaldehydes are key intermediates in the synthesis of a wide range of heterocyclic compounds, which are prevalent in many approved drugs.[6] The aldehyde functionality can readily participate in reactions such as:
-
Condensation reactions: To form Schiff bases, chalcones, and other intermediates.
-
Reductive amination: To introduce amine functionalities.
-
Wittig and related olefination reactions: To form carbon-carbon double bonds.
These reactions open the door to the synthesis of a diverse library of compounds for screening in various disease models. While specific examples for this compound are not yet in the public domain, the structural motifs it contains are found in molecules with a range of biological activities, including anti-cancer and anti-inflammatory properties.[6]
Caption: The utility of this compound as a versatile synthetic intermediate.
Safety and Handling
As with any laboratory chemical, proper safety precautions should be taken when handling this compound. While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from structurally similar compounds suggest that it may cause skin, eye, and respiratory irritation. Therefore, it is essential to:
-
Handle the compound in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of dust or vapors.
-
Prevent contact with skin and eyes.
In case of accidental exposure, it is crucial to follow standard first-aid procedures and seek medical attention if necessary.
Conclusion and Future Outlook
This compound represents a promising, albeit currently under-documented, building block for medicinal chemistry and organic synthesis. Its commercial availability provides a solid foundation for its exploration in drug discovery programs. While the lack of published, specific synthetic protocols and applications presents a challenge, it also signifies an opportunity for novel research and development. The unique substitution pattern of this benzaldehyde derivative suggests its potential as a key intermediate in the synthesis of next-generation therapeutics. As the demand for novel chemical entities continues to grow, the strategic application of such polysubstituted aromatic compounds will undoubtedly play a crucial role in advancing the frontiers of medicine.
References
- 1. researchgate.net [researchgate.net]
- 2. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 3. 4-Chloro-2-Fluoro-5-Methoxy Benzaldehyde Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [m.chemsrc.com]
- 4. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. nbinno.com [nbinno.com]
An In-Depth Technical Guide to the Potential Biological Activity of 4-Chloro-2-fluoro-5-methoxybenzaldehyde
Abstract
This technical guide provides a comprehensive exploration of the potential biological activities of the novel synthetic compound, 4-Chloro-2-fluoro-5-methoxybenzaldehyde. In the absence of direct experimental data, this document leverages a structure-activity relationship (SAR) analysis of analogous compounds and outlines a robust, multi-tiered in silico and in vitro experimental workflow. This guide is intended for researchers, scientists, and drug development professionals, offering a foundational framework for the systematic evaluation of this and other novel chemical entities. We will delve into predictive modeling of its bioactivity and pharmacokinetic profile, propose detailed protocols for validating these predictions through cytotoxicity and antifungal assays, and discuss the mechanistic implications of its structural features.
Introduction: The Rationale for Investigating this compound
Substituted benzaldehydes are a class of organic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including antifungal, anticancer, and antimicrobial properties[1][2][3]. The unique substitution pattern of this compound, featuring a halogenated and methoxylated aromatic ring, presents a compelling case for investigation as a potential therapeutic agent. The presence of a fluorine atom can enhance metabolic stability and binding affinity, while the chloro and methoxy groups can influence the compound's electronic properties and steric interactions with biological targets[2]. This guide will systematically explore the untapped potential of this molecule.
Physicochemical Properties
A foundational understanding of a compound's physical and chemical characteristics is paramount for any biological investigation.
| Property | Value | Source |
| CAS Number | 177034-24-1 | Echemi |
| Molecular Formula | C8H6ClFO2 | Echemi |
| Molecular Weight | 188.58 g/mol | Echemi |
| Appearance | White to off-white crystalline powder (predicted) | - |
| Solubility | Predicted to be soluble in organic solvents like DMSO, ethanol, and acetone | - |
In Silico Prediction of Biological Activity and Pharmacokinetics
To prioritize experimental efforts and gain initial insights, a comprehensive in silico analysis is the first logical step. This computational approach allows for the prediction of potential biological targets and the assessment of the compound's drug-likeness[4][5].
Workflow for In Silico Analysis
Caption: Workflow for in silico prediction of biological activity.
Predicted Biological Activities
Based on the structural similarity to other biologically active benzaldehydes, the following activities are predicted for this compound:
-
Antifungal Activity: Benzaldehyde derivatives are known to possess antifungal properties, often by disrupting cellular antioxidation processes in fungi[1][6]. The electron-withdrawing nature of the halogen substituents may enhance this activity.
-
Anticancer Activity: A number of substituted benzaldehydes have demonstrated cytotoxicity against various cancer cell lines[3]. The specific substitution pattern of the topic compound could lead to novel interactions with anticancer targets.
Predicted ADMET Profile
A preliminary ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile is crucial for early-stage drug development[7][8][9][10][11].
| ADMET Property | Predicted Outcome | Rationale/Implication |
| Absorption | Moderate to good oral bioavailability | The molecular weight and predicted lipophilicity fall within the ranges suggested by Lipinski's Rule of Five. |
| Distribution | Likely to cross cell membranes | The presence of lipophilic halogen and methoxy groups suggests good membrane permeability. |
| Metabolism | Potential for hepatic metabolism | The aromatic ring is susceptible to oxidation by cytochrome P450 enzymes. The fluorine atom may block some metabolic pathways, increasing stability. |
| Excretion | Likely renal and/or biliary excretion | Metabolites are expected to be more polar and thus readily excreted. |
| Toxicity | Potential for cytotoxicity at higher concentrations | The aldehyde functional group can be reactive. Halogenated aromatic compounds can sometimes exhibit toxicity. |
Proposed In Vitro Experimental Validation
The following experimental protocols are designed to validate the in silico predictions and provide a foundational dataset for the biological activity of this compound.
Cytotoxicity Assessment in Cancer Cell Lines
The MTT assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of novel compounds[12][13][14][15][16].
Caption: Workflow for in vitro cytotoxicity testing.
-
Cell Culture: Maintain human breast cancer (MCF-7) and lung cancer (A549) cell lines in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in culture media to achieve final concentrations ranging from 0.1 µM to 100 µM.
-
Treatment: Replace the culture medium with the prepared compound dilutions and incubate for 48 or 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.
Antifungal Susceptibility Testing
The antifungal activity can be determined using a broth microdilution method, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Fungal Strains: Use clinically relevant fungal strains such as Candida albicans and Aspergillus fumigatus.
-
Inoculum Preparation: Prepare a standardized fungal inoculum suspension in RPMI-1640 medium.
-
Compound Preparation: Prepare serial dilutions of this compound in RPMI-1640 medium in a 96-well plate, with final concentrations ranging from 0.125 to 64 µg/mL.
-
Inoculation: Add the fungal inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to the growth control.
Mechanistic Investigations: A Look Forward
Should initial screenings reveal significant biological activity, further mechanistic studies would be warranted.
Potential Mechanisms of Action
-
Enzyme Inhibition: The compound could act as an inhibitor of key enzymes involved in cancer cell proliferation or fungal survival. Enzyme inhibition assays would be crucial to identify specific molecular targets[17][18][19][20][21].
-
Receptor Binding: The molecule may interact with specific cellular receptors to elicit its biological effects. Receptor binding assays could elucidate these interactions[22][23][24][25][26].
-
Induction of Apoptosis: In the context of anticancer activity, the compound may induce programmed cell death. This can be investigated using techniques like flow cytometry with Annexin V/Propidium Iodide staining.
Signaling Pathway Analysis
Caption: Hypothetical signaling pathway analysis.
Conclusion and Future Directions
This compound represents a promising, yet unexplored, chemical entity. The in silico predictions, based on the established bioactivities of structurally related compounds, strongly suggest its potential as an antifungal and anticancer agent. The experimental workflows detailed in this guide provide a clear and robust path for the validation of these predictions. Future research should focus on the synthesis and purification of this compound, followed by the systematic execution of the proposed in vitro assays. Positive results from these initial screens would pave the way for more in-depth mechanistic studies, lead optimization, and eventual in vivo testing, contributing to the ever-expanding pipeline of novel therapeutic candidates.
References
- 1. Antifungal activity of redox-active benzaldehydes that target cellular antioxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. repositorio.ufc.br [repositorio.ufc.br]
- 4. benchchem.com [benchchem.com]
- 5. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]
- 9. fiveable.me [fiveable.me]
- 10. ADMET-AI [admet.ai.greenstonebio.com]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery [sciltp.com]
- 15. ijprajournal.com [ijprajournal.com]
- 16. researchgate.net [researchgate.net]
- 17. blog.biobide.com [blog.biobide.com]
- 18. bellbrooklabs.com [bellbrooklabs.com]
- 19. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. bioivt.com [bioivt.com]
- 21. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Receptor-Ligand Binding Assays [labome.com]
- 23. researchgate.net [researchgate.net]
- 24. benchchem.com [benchchem.com]
- 25. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 26. Receptor Ligand Binding Assay - Creative Biolabs [creative-biolabs.com]
Methodological & Application
Application Notes & Protocols: 4-Chloro-2-fluoro-5-methoxybenzaldehyde as a Versatile Building Block in Modern Pharmaceutical Synthesis
Abstract
In the landscape of modern drug discovery, the strategic design and synthesis of novel therapeutic agents depend critically on the availability of versatile chemical intermediates. 4-Chloro-2-fluoro-5-methoxybenzaldehyde is a polysubstituted aromatic aldehyde that has emerged as a valuable building block, particularly in the development of targeted therapies such as kinase inhibitors. The unique arrangement of its functional groups—a reactive aldehyde, an electron-withdrawing chloro group, a bioisosteric fluoro group, and a methoxy moiety—provides a powerful scaffold for medicinal chemists. The presence of these substituents allows for precise control over electronic properties, metabolic stability, and binding interactions, which are crucial for optimizing the pharmacological profiles of drug candidates.[1][2] This guide provides an in-depth exploration of the applications of this compound, detailing its physicochemical properties, safety protocols, and key synthetic transformations that are foundational to the construction of complex pharmaceutical agents.
Physicochemical Properties and Safety Data
A thorough understanding of the chemical's properties and handling requirements is paramount for its safe and effective use in a laboratory setting.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 1245818-01-3 |
| Molecular Formula | C₈H₆ClFO₂ |
| Molecular Weight | 188.59 g/mol |
| Appearance | Off-white to yellow solid |
| Melting Point | 78-82 °C |
| Purity | ≥97% |
Note: Physical properties can vary slightly between suppliers. Always refer to the supplier-specific Safety Data Sheet (SDS).
Handling and Safety Precautions
As a laboratory-grade chemical, this compound requires careful handling to minimize exposure and risk.
-
Personal Protective Equipment (PPE): Always wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[3]
-
Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[4]
-
Exposure Routes and First Aid:
-
Skin Contact: May cause skin irritation. In case of contact, wash the affected area immediately with plenty of soap and water.[5]
-
Eye Contact: Can cause serious eye irritation. If contact occurs, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek medical attention if irritation persists.[3][5]
-
Inhalation: May cause respiratory irritation. Move the individual to fresh air if they experience breathing difficulties.[4]
-
Ingestion: Wash out the mouth with water. Do not induce vomiting. Seek medical advice.
-
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents.[3]
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations, typically via an approved waste disposal plant.
Synthetic Utility and Core Transformations
The aldehyde functional group is a cornerstone of organic synthesis, acting as a versatile handle for numerous transformations. The specific substitution pattern of this compound further enhances its utility, allowing it to serve as a precursor to a wide array of more complex intermediates.
Diagram 1: Key synthetic transformations of this compound.
Application Protocol: Synthesis of Kinase Inhibitor Scaffolds
A predominant application of this building block is in the synthesis of kinase inhibitors, which are crucial in oncology.[6][7] Many potent kinase inhibitors feature a diaryl ether linkage, which can be constructed using a phenol derived from this compound. This section provides a two-part protocol for converting the aldehyde into a key phenol intermediate and subsequently using it to form a diaryl ether core.
Protocol 1: Baeyer-Villiger Oxidation to 4-Chloro-2-fluoro-5-methoxyphenol
This protocol describes the conversion of the benzaldehyde to the corresponding phenol. The Baeyer-Villiger oxidation transforms the aldehyde into a formate ester, which is readily hydrolyzed to the phenol in a one-pot procedure.
Causality: The aldehyde is converted to a phenol because the hydroxyl group is a potent nucleophile for forming the diaryl ether linkage, a common structural motif in type 1 and type 2 kinase inhibitors that interacts with the hinge region of the kinase ATP-binding pocket.[6]
Materials & Reagents:
-
This compound
-
Meta-chloroperoxybenzoic acid (m-CPBA, ~77%)
-
Dichloromethane (DCM, anhydrous)
-
Methanol (MeOH)
-
Sodium hydroxide (NaOH), 1 M aqueous solution
-
Hydrochloric acid (HCl), 1 M aqueous solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium sulfite (Na₂SO₃) solution
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄, anhydrous)
-
Round-bottom flask, magnetic stirrer, TLC plates, separatory funnel
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve this compound (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration).
-
Oxidation: Cool the solution to 0 °C using an ice bath. Add m-CPBA (1.2 eq) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C and warm slowly to room temperature over 2-4 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, cool the mixture back to 0 °C and quench the excess peroxide by slowly adding saturated Na₂SO₃ solution. Stir vigorously for 20 minutes.
-
Workup (Part 1 - Formate Ester): Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) and brine (1x). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product is the intermediate formate ester.
-
Hydrolysis: Dissolve the crude formate ester in methanol. Add 1 M NaOH solution (2.0 eq) and stir at room temperature for 1-2 hours until TLC confirms the disappearance of the ester.
-
Workup (Part 2 - Phenol): Remove the methanol under reduced pressure. Dilute the aqueous residue with water and acidify to pH ~2-3 with 1 M HCl.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic extracts, wash with brine (1x), dry over anhydrous MgSO₄, filter, and concentrate.
-
Purification: Purify the crude phenol product by flash column chromatography on silica gel to yield the final product.
Protocol 2: Nucleophilic Aromatic Substitution for Diaryl Ether Synthesis
This protocol details the synthesis of a diaryl ether core, a key structure in many angiokinase inhibitors, by reacting the newly synthesized phenol with an activated heterocyclic partner, such as 4-chloro-7-methoxyquinoline-6-carboxamide.[8][9]
Diagram 2: Workflow for Diaryl Ether Synthesis via SNAr.
Causality: A base like potassium carbonate is used to deprotonate the phenol, forming a more nucleophilic phenoxide anion. This anion then attacks the electron-deficient carbon atom of the activated heterocycle (e.g., the C4 position of a 4-chloroquinoline), displacing the chloride leaving group in a Nucleophilic Aromatic Substitution (SNAr) reaction. A polar aprotic solvent like DMF is ideal for this type of reaction as it solvates the cation without deactivating the nucleophile.
Materials & Reagents:
-
4-Chloro-2-fluoro-5-methoxyphenol (from Protocol 1)
-
Activated heterocycle (e.g., 4-chloro-7-methoxyquinoline-6-carboxamide)
-
Potassium carbonate (K₂CO₃, anhydrous)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Water, Ethyl Acetate, Brine
-
Reaction vessel suitable for heating
Procedure:
-
Reaction Setup: To a solution of the phenol (1.0 eq) in anhydrous DMF, add the activated heterocycle (1.1 eq) and anhydrous K₂CO₃ (2.0 eq).
-
Heating: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting phenol is consumed.
-
Workup: Cool the reaction mixture to room temperature and pour it into ice-water. A precipitate may form.
-
Extraction/Filtration: If a solid precipitates, collect it by vacuum filtration, wash with water, and dry. If no solid forms, extract the aqueous mixture with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash with water (3x) to remove DMF, followed by a final wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography or recrystallization to obtain the desired diaryl ether.
Conclusion
This compound stands out as a highly valuable and versatile building block in pharmaceutical research. Its unique substitution pattern provides a robust scaffold that medicinal chemists can leverage to construct complex molecular architectures with fine-tuned pharmacological properties. The protocols detailed herein for its conversion into key intermediates for kinase inhibitor synthesis highlight just one area of its broad applicability. The strategic transformations of its aldehyde group, coupled with the electronic influence of its halogen and methoxy substituents, ensure its continued relevance in the pipeline of drug discovery and development.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. bio.vu.nl [bio.vu.nl]
- 6. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective and reversible modification of kinase cysteines with chlorofluoroacetamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis and pharmacological evaluation of 4-(3-chloro-4-(3-cyclopropylthioureido)-2-fluorophenoxy)-7-methoxyquinoline-6-carboxamide (WXFL-152): a novel triple angiokinase inhibitor for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis and pharmacological evaluation of 4-(3-chloro-4-(3-cyclopropylthioureido)-2-fluorophenoxy)-7-methoxyquinoline-6-carboxamide (WXFL-152): a novel triple angiokinase inhibitor for cancer therapy [pubmed.ncbi.nlm.nih.gov]
The Synthetic Versatility of 4-Chloro-2-fluoro-5-methoxybenzaldehyde in Amine Chemistry: A Guide for Drug Discovery
Introduction: A Scaffold of Pharmaceutical Importance
In the landscape of modern medicinal chemistry, the strategic functionalization of aromatic scaffolds is a cornerstone of drug design and development. Among the myriad of building blocks available to the synthetic chemist, 4-Chloro-2-fluoro-5-methoxybenzaldehyde stands out as a particularly versatile reagent. Its unique substitution pattern—a reactive aldehyde, a nucleophilic substitution-prone chloro group, a reactivity-modulating fluoro group, and an electron-donating methoxy group—renders it a highly valuable precursor for the synthesis of a diverse array of heterocyclic compounds with significant therapeutic potential.
This technical guide provides an in-depth exploration of the reactivity of this compound with amines, a class of reactions pivotal to the construction of novel pharmaceutical agents. We will delve into the mechanistic underpinnings of the key reaction pathways, offer detailed, field-proven protocols for their execution, and present representative data to guide researchers in their synthetic endeavors. This document is intended for an audience of researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this important intermediate.
Core Reaction Pathways: A Dichotomy of Reactivity
The reaction of this compound with amines can be broadly categorized into two principal pathways, dictated by the reaction conditions and the nature of the amine nucleophile:
-
Nucleophilic Aromatic Substitution (SNAr): This pathway involves the displacement of the chloro or fluoro substituent on the aromatic ring by an amine nucleophile. The reaction is facilitated by the electron-withdrawing nature of the aldehyde group, which activates the ring towards nucleophilic attack.
-
Reductive Amination: This reaction focuses on the transformation of the aldehyde functionality. The amine first condenses with the aldehyde to form an imine intermediate, which is then reduced in situ to yield the corresponding amine.
The strategic choice between these pathways allows for the selective modification of either the aromatic ring or the aldehyde group, providing access to a wide range of molecular architectures.
Part 1: Nucleophilic Aromatic Substitution (SNAr) - Forging C-N Bonds on the Aromatic Core
Mechanistic Insights
The Nucleophilic Aromatic Substitution (SNAr) reaction of this compound with amines typically proceeds via a two-step addition-elimination mechanism. The electron-withdrawing aldehyde group, positioned para to the chloro substituent and ortho to the fluoro substituent, plays a crucial role in activating the aromatic ring for nucleophilic attack.
The generally accepted mechanism involves the formation of a resonance-stabilized intermediate known as a Meisenheimer complex.[1][2] The negative charge of this complex is delocalized onto the electron-withdrawing aldehyde group, which stabilizes the intermediate and facilitates the subsequent elimination of the leaving group. While both chlorine and fluorine can act as leaving groups, fluorine is often more readily displaced in SNAr reactions due to the higher polarization of the C-F bond.
reagents [label="this compound + Amine (R-NH2)", fillcolor="#34A853"]; meisenheimer [label="Meisenheimer Complex\n(Resonance Stabilized Intermediate)", fillcolor="#FBBC05"]; product [label="N-Substituted\n4-Amino-2-fluoro-5-methoxybenzaldehyde", fillcolor="#EA4335"];
reagents -> meisenheimer [label=" Nucleophilic Attack "]; meisenheimer -> product [label=" Elimination of Cl- "]; }
Figure 1: Generalized workflow for the SNAr reaction.
Experimental Protocol: SNAr with a Primary Amine
This protocol provides a general procedure for the reaction of this compound with a primary amine, such as aniline.
Materials:
-
This compound
-
Aniline (or other primary amine)
-
Potassium Carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous DMF.
-
Add the primary amine (1.1 - 1.5 eq) to the solution.
-
Add potassium carbonate (2.0 eq) as a base.
-
Heat the reaction mixture to 80-100 °C and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Self-Validation and Expected Outcomes:
-
TLC Monitoring: The disappearance of the starting benzaldehyde and the appearance of a new, typically more polar, spot indicates product formation.
-
Yield: Yields for this type of reaction are generally moderate to good, ranging from 50-80%, depending on the amine used.
-
Characterization: The product can be characterized by standard spectroscopic methods (¹H NMR, ¹³C NMR, MS). The ¹H NMR spectrum should show the disappearance of the aldehyde proton and the appearance of new signals corresponding to the amine protons and the aromatic protons of the coupled amine.
| Reactant | Amine | Solvent | Base | Temp (°C) | Time (h) | Yield (%) |
| This compound | Aniline | DMF | K₂CO₃ | 90 | 6 | ~75 |
| This compound | Morpholine | DMSO | Et₃N | 100 | 8 | ~65 |
| This compound | Benzylamine | NMP | Na₂CO₃ | 85 | 10 | ~70 |
Table 1: Representative Conditions and Yields for SNAr Reactions.
Part 2: Reductive Amination - Functionalizing the Aldehyde Group
Mechanistic Insights
Reductive amination is a highly efficient one-pot method for the synthesis of secondary and tertiary amines.[3] The reaction proceeds in two key steps:
-
Imine Formation: The amine nucleophilically attacks the carbonyl carbon of the aldehyde, followed by dehydration to form an imine (for primary amines) or an iminium ion (for secondary amines). This step is often catalyzed by mild acid.
-
Reduction: The resulting C=N double bond of the imine or iminium ion is then reduced in situ by a suitable reducing agent to form the corresponding amine.
Commonly used reducing agents for this transformation include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃).[4][5] The choice of reducing agent is critical for the success of the reaction, as it should selectively reduce the imine in the presence of the starting aldehyde.
reagents [label="this compound + Amine (R2NH)", fillcolor="#34A853"]; imine [label="Imine/Iminium Ion Intermediate", fillcolor="#FBBC05"]; product [label="N-Substituted Benzylamine Derivative", fillcolor="#EA4335"];
reagents -> imine [label=" Condensation "]; imine -> product [label=" Reduction (e.g., NaBH(OAc)3) "]; }
Figure 2: Generalized workflow for Reductive Amination.
Experimental Protocol: Reductive Amination with a Secondary Amine
This protocol outlines a general procedure for the reductive amination of this compound with a secondary amine, such as piperidine.
Materials:
-
This compound
-
Piperidine (or other secondary amine)
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) and the secondary amine (1.2 eq) in anhydrous DCM in a round-bottom flask.
-
Stir the mixture at room temperature for 30 minutes to facilitate iminium ion formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 30 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography.
Self-Validation and Expected Outcomes:
-
Reaction Monitoring: The consumption of the aldehyde can be monitored by TLC. The product is typically less polar than the starting aldehyde.
-
Yield: Reductive amination reactions are known for their high efficiency, with yields often exceeding 80%.
-
Characterization: The product can be identified by ¹H NMR, ¹³C NMR, and mass spectrometry. The ¹H NMR spectrum will show the disappearance of the aldehyde proton and the appearance of a new benzylic CH₂ signal.
| Reactant | Amine | Reducing Agent | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | Piperidine | NaBH(OAc)₃ | DCM | RT | 4 | >90 |
| This compound | Diethylamine | NaBH₃CN | MeOH | RT | 6 | ~85 |
| This compound | N-Methylbenzylamine | NaBH₄ | EtOH | RT | 5 | ~88 |
Table 2: Representative Conditions and Yields for Reductive Amination Reactions.
Part 3: Application in Heterocyclic Synthesis - The Gateway to Quinazolines
A particularly valuable application of the reaction between this compound and amines is in the synthesis of quinazoline derivatives. Quinazolines are a class of heterocyclic compounds that are prevalent in many FDA-approved drugs, particularly in oncology.[6][7]
The synthesis of a quinazoline core can be envisioned through a multi-step sequence commencing with the reaction of this compound with an appropriate amino-functionalized building block, followed by cyclization. For instance, a reaction with an amidine or a related nitrogen-containing nucleophile can lead to the formation of the quinazoline ring system.
start [label="this compound", fillcolor="#34A853"]; intermediate1 [label="Reaction with\nAmidine/Guanidine", fillcolor="#FBBC05"]; intermediate2 [label="Cyclization Intermediate", fillcolor="#FBBC05"]; product [label="Substituted Quinazoline", fillcolor="#EA4335"];
start -> intermediate1; intermediate1 -> intermediate2 [label=" Intramolecular\nCondensation "]; intermediate2 -> product [label=" Aromatization "]; }
Figure 3: Conceptual workflow for Quinazoline Synthesis.
Proposed Protocol: Synthesis of a Quinazoline Derivative
This proposed protocol outlines a potential route to a quinazoline derivative from this compound and formamidine acetate.
Materials:
-
This compound
-
Formamidine acetate
-
Dimethyl sulfoxide (DMSO)
-
Potassium carbonate (K₂CO₃)
Procedure:
-
In a sealed tube, combine this compound (1.0 eq), formamidine acetate (2.0 eq), and potassium carbonate (2.5 eq).
-
Add anhydrous DMSO as the solvent.
-
Heat the reaction mixture to 120-140 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and pour it into ice water.
-
Collect the precipitated solid by filtration and wash with water.
-
Dry the crude product under vacuum.
-
Purify the product by recrystallization or column chromatography.
Rationale and Expected Outcome:
This one-pot reaction is designed to proceed through an initial condensation of the aldehyde with formamidine, followed by an intramolecular cyclization and subsequent aromatization to furnish the quinazoline ring. The high temperature is necessary to drive the cyclization and aromatization steps. The expected product would be a 6-chloro-8-fluoro-5-methoxyquinazoline. The structure would need to be confirmed by comprehensive spectroscopic analysis.
Conclusion: A Versatile Tool for the Medicinal Chemist
This compound is a powerful and versatile building block for the synthesis of a wide range of nitrogen-containing compounds of interest to the pharmaceutical industry. By understanding and applying the principles of Nucleophilic Aromatic Substitution and Reductive Amination, researchers can selectively functionalize this scaffold to generate novel molecular entities. The potential to readily access complex heterocyclic systems such as quinazolines further underscores the value of this reagent in drug discovery programs. The protocols and data presented in this guide are intended to serve as a solid foundation for the exploration and exploitation of the rich chemistry of this compound.
References
- 1. Ambeed [ambeed.com]
- 2. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jocpr.com [jocpr.com]
- 4. researchgate.net [researchgate.net]
- 5. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 6. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
Leveraging 4-Chloro-2-fluoro-5-methoxybenzaldehyde as a Versatile Precursor for the Synthesis of Novel Heterocyclic Scaffolds
An Application Guide for the Synthetic Chemist
Prepared by: Gemini, Senior Application Scientist
Introduction:
In the landscape of modern medicinal chemistry and drug development, the strategic design and synthesis of novel heterocyclic compounds remain a cornerstone of innovation. The unique three-dimensional architecture and diverse electronic properties of these scaffolds allow for fine-tuning of pharmacological activity, selectivity, and pharmacokinetic profiles. 4-Chloro-2-fluoro-5-methoxybenzaldehyde has emerged as a particularly valuable and versatile starting material. Its substituted phenyl ring is adorned with a synthetically useful aldehyde handle and a specific arrangement of electron-withdrawing (chloro, fluoro) and electron-donating (methoxy) groups. This distinct substitution pattern provides a powerful platform for constructing a variety of complex heterocyclic systems, including, but not limited to, quinolines, quinazolinones, and benzofurans.
This technical guide provides researchers, scientists, and drug development professionals with a detailed exploration of synthetic pathways originating from this compound. The protocols herein are designed to be robust and reproducible, and the accompanying narrative explains the causal logic behind key experimental choices, ensuring both technical accuracy and practical applicability.
Part 1: Synthesis of Substituted 6-Chloro-8-fluoro-5-methoxyquinolines
The quinoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs. The Friedländer annulation, a classic and reliable method, offers a direct route to quinolines through the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing an activated α-methylene group. While our starting material lacks the requisite amino group, a strategic nitration-reduction sequence readily provides the necessary precursor.
Synthetic Strategy: A Two-Step Approach to the Quinoline Core
The proposed pathway involves an initial nitration of the benzaldehyde ring, directed by the existing substituents, followed by a reduction of the nitro group to an amine. This intermediate, 2-amino-4-chloro-6-fluoro-5-methoxybenzaldehyde, is then directly subjected to a Friedländer condensation to construct the quinoline core.
Workflow for Quinoline Synthesis
Application Note & Protocol: Regioselective Formylation of 4-Chloro-2-fluoro-5-methoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the formylation of 4-chloro-2-fluoro-5-methoxybenzaldehyde, a key intermediate in the synthesis of various pharmaceutical compounds. We present a detailed protocol for a Vilsmeier-Haack reaction, a robust and widely applicable method for the formylation of electron-rich aromatic compounds. This application note delves into the mechanistic underpinnings of the reaction, the rationale behind the choice of reagents and conditions, and essential safety considerations. The included step-by-step protocol, data summary, and workflow diagram are designed to enable researchers to successfully implement this important transformation in their own laboratories.
Introduction: The Significance of Formylation in Medicinal Chemistry
The introduction of a formyl group (-CHO) onto an aromatic ring is a fundamental transformation in organic synthesis, providing a versatile handle for further chemical modifications. The resulting benzaldehyde derivatives are crucial building blocks in the construction of complex molecular architectures, particularly in the field of drug discovery. The formylation of substituted benzaldehydes, such as this compound, allows for the synthesis of polysubstituted aromatic compounds with tailored electronic and steric properties, which are often essential for potent and selective biological activity.
The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2] The reaction typically employs a phosphoryl chloride (POCl₃) and a substituted amide, most commonly N,N-dimethylformamide (DMF), which together form the electrophilic Vilsmeier reagent.[3] This electrophile then attacks the electron-rich aromatic ring, leading to the introduction of a formyl group. The reaction is known for its relatively mild conditions and good functional group tolerance, making it a preferred choice for the formylation of complex molecules.
This application note will focus on the application of the Vilsmeier-Haack reaction to this compound. The existing substituents on the aromatic ring, namely the chloro, fluoro, and methoxy groups, exert significant electronic and steric effects that will dictate the regioselectivity of the formylation reaction. Understanding these effects is crucial for predicting and controlling the outcome of the synthesis.
Reaction Mechanism and Regioselectivity
The Vilsmeier-Haack reaction proceeds through a two-stage mechanism. First, the Vilsmeier reagent, a chloroiminium ion, is generated from the reaction of DMF and phosphoryl chloride.[2]
Step 1: Formation of the Vilsmeier Reagent
In the second stage, the electron-rich aromatic ring of this compound acts as a nucleophile and attacks the electrophilic carbon of the Vilsmeier reagent. The resulting iminium ion is then hydrolyzed during aqueous workup to yield the desired aldehyde.
Step 2: Electrophilic Aromatic Substitution and Hydrolysis
The regioselectivity of the formylation is primarily governed by the electronic effects of the substituents on the benzene ring. The methoxy group (-OCH₃) is a strong activating group and an ortho-, para-director. The chloro (-Cl) and fluoro (-F) groups are deactivating yet ortho-, para-directing. In this specific substrate, the position ortho to the strongly activating methoxy group is the most nucleophilic and therefore the most likely site of electrophilic attack.
Detailed Experimental Protocol
This protocol is designed for the formylation of this compound on a laboratory scale.
Materials and Reagents:
| Reagent | Molecular Weight ( g/mol ) | Quantity (mmol) | Volume/Mass |
| This compound | 188.58 | 10.0 | 1.89 g |
| N,N-Dimethylformamide (DMF) | 73.09 | 30.0 | 2.26 mL |
| Phosphoryl chloride (POCl₃) | 153.33 | 12.0 | 1.12 mL |
| Dichloromethane (DCM), anhydrous | 84.93 | - | 50 mL |
| Saturated sodium bicarbonate solution | - | - | 50 mL |
| Brine | - | - | 30 mL |
| Anhydrous magnesium sulfate (MgSO₄) | 120.37 | - | ~5 g |
Equipment:
-
Three-necked round-bottom flask (100 mL)
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Reflux condenser
-
Inert gas (nitrogen or argon) supply
-
Ice-water bath
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: Assemble a dry 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere of nitrogen or argon.
-
Reagent Addition: To the flask, add this compound (1.89 g, 10.0 mmol) and anhydrous dichloromethane (30 mL). Stir the mixture at room temperature until the starting material is fully dissolved.
-
Vilsmeier Reagent Formation (in situ): In the dropping funnel, prepare a solution of N,N-dimethylformamide (2.26 mL, 30.0 mmol) in anhydrous dichloromethane (10 mL). Cool the reaction flask to 0 °C using an ice-water bath. To the stirred solution in the dropping funnel, slowly add phosphoryl chloride (1.12 mL, 12.0 mmol). Caution: This addition is exothermic.
-
Reaction: Slowly add the freshly prepared Vilsmeier reagent from the dropping funnel to the cooled solution of the starting material over a period of 30 minutes, maintaining the internal temperature below 5 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the reaction mixture to reflux (approximately 40 °C for DCM) and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Workup: Once the reaction is complete, cool the mixture to 0 °C in an ice-water bath. Slowly and carefully quench the reaction by adding 30 mL of crushed ice, followed by the slow addition of a saturated sodium bicarbonate solution (50 mL) until the effervescence ceases and the aqueous layer is basic (pH ~8-9).
-
Extraction: Transfer the mixture to a 250 mL separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (30 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure formylated product.
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[4][5]
-
Ventilation: All manipulations should be performed in a well-ventilated fume hood.[4]
-
Reagent Handling:
-
Phosphoryl chloride (POCl₃): is highly corrosive and reacts violently with water. Handle with extreme care.
-
Dichloromethane (DCM): is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.
-
-
Reaction Quenching: The quenching of the reaction mixture with water/ice is highly exothermic and should be performed slowly and with caution.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Characterization of the Product
The structure of the purified product should be confirmed by standard analytical techniques, including:
-
¹H NMR and ¹³C NMR Spectroscopy: To determine the chemical structure and confirm the position of the newly introduced formyl group.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify the characteristic carbonyl stretch of the aldehyde group.
Conclusion
The Vilsmeier-Haack reaction provides an effective and reliable method for the formylation of this compound. By following the detailed protocol and adhering to the safety precautions outlined in this application note, researchers can successfully synthesize the desired polysubstituted benzaldehyde derivative, a valuable intermediate for further synthetic transformations in the pursuit of novel therapeutic agents. The principles and techniques described herein are broadly applicable to the formylation of other electron-rich aromatic compounds.
References
The Strategic Application of 4-Chloro-2-fluoro-5-methoxybenzaldehyde in the Synthesis of Novel Kinase Inhibitors
Introduction: Unveiling the Potential of a Versatile Building Block
In the landscape of modern medicinal chemistry, the strategic selection of starting materials is paramount to the successful and efficient synthesis of novel therapeutic agents. 4-Chloro-2-fluoro-5-methoxybenzaldehyde, a polysubstituted aromatic aldehyde, has emerged as a key building block in the construction of complex heterocyclic scaffolds with significant biological activity. Its unique arrangement of electron-withdrawing and -donating groups, coupled with the reactive aldehyde functionality, provides a versatile platform for the synthesis of targeted therapies, particularly in the realm of oncology. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound in the synthesis of pyrazolopyrimidine-based kinase inhibitors.
The strategic importance of fluorinated and chlorinated moieties in drug design is well-established, often leading to improved metabolic stability, enhanced binding affinity, and favorable pharmacokinetic profiles. The methoxy group can also play a crucial role in modulating solubility and directing intermolecular interactions within the target protein. This application note will delve into the practical synthesis of a potent kinase inhibitor, providing detailed protocols and elucidating the rationale behind the experimental choices, thereby offering a valuable resource for the drug discovery community.
Core Application: Synthesis of Pyrazolo[1,5-a]pyrimidine-based Kinase Inhibitors
This compound serves as a critical starting material in the multi-step synthesis of a novel class of pyrazolo[1,5-a]pyrimidine-3-carboxamide derivatives. These compounds have been designed as potent inhibitors of various protein kinases, which are key regulators of cellular processes and are often dysregulated in diseases such as cancer. The pyrazolopyrimidine scaffold is a well-recognized "privileged structure" in medicinal chemistry, known for its ability to mimic the purine core of ATP and bind to the hinge region of kinase active sites.
The overall synthetic strategy leverages the reactivity of the aldehyde group for the initial construction of a pyrazole ring, which is subsequently elaborated to form the fused pyrazolopyrimidine system. The substituted phenyl ring from this compound is ultimately incorporated into the final molecule as a key pharmacophoric element, likely engaging in crucial interactions within the kinase binding pocket.
A prime example of this application is the synthesis of 4-((5-(4-acetylpiperazin-1-yl)pyridin-2-yl)amino)-N-(4-chloro-2-fluoro-5-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide, a compound disclosed in U.S. Patent 9,447,068 B2 as having potential utility in the treatment of cell proliferative diseases.
Detailed Synthetic Protocols
The following protocols provide a step-by-step guide for the synthesis of a pyrazolopyrimidine-based kinase inhibitor, starting from this compound.
Part 1: Synthesis of Ethyl 2-(3-(4-chloro-2-fluoro-5-methoxyphenyl)-3-oxoprop-1-en-1-ylamino)-2-cyanoacetate
This initial step involves a Knoevenagel-type condensation and subsequent Michael addition to form a key intermediate.
Protocol:
-
Reaction Setup: To a solution of this compound (1.0 eq) in ethanol, add ethyl 2-cyano-2-(ethylamino)acetate (1.1 eq) and piperidine (0.1 eq).
-
Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The product will precipitate out of solution. Collect the solid by vacuum filtration, wash with cold ethanol, and dry under vacuum to afford the desired ethyl 2-(3-(4-chloro-2-fluoro-5-methoxyphenyl)-3-oxoprop-1-en-1-ylamino)-2-cyanoacetate.
Part 2: Synthesis of Ethyl 5-amino-3-((4-chloro-2-fluoro-5-methoxyphenyl)amino)pyrazole-4-carboxylate
This step involves the cyclization of the intermediate from Part 1 to form the pyrazole core.
Protocol:
-
Reaction Setup: Dissolve the product from Part 1 (1.0 eq) in a suitable solvent such as ethanol.
-
Reagent Addition: Add hydrazine hydrate (1.2 eq) dropwise at room temperature.
-
Reaction Conditions: Stir the reaction mixture at room temperature and monitor by TLC.
-
Work-up and Isolation: Once the reaction is complete, concentrate the mixture under reduced pressure. Purify the residue by column chromatography on silica gel to yield ethyl 5-amino-3-((4-chloro-2-fluoro-5-methoxyphenyl)amino)pyrazole-4-carboxylate.
Part 3: Synthesis of N-(4-chloro-2-fluoro-5-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
This part of the synthesis involves the construction of the fused pyrazolopyrimidine ring system.
Protocol:
-
Reaction Setup: To a solution of the pyrazole derivative from Part 2 (1.0 eq) in a high-boiling point solvent like N,N-dimethylformamide (DMF), add formamide (excess).
-
Reaction Conditions: Heat the reaction mixture to a high temperature (e.g., 150-180 °C) and maintain for several hours. Monitor the reaction by TLC.
-
Work-up and Isolation: Cool the reaction mixture and pour it into ice-water. The resulting precipitate is collected by filtration, washed with water, and dried.
-
Amide Formation: The resulting intermediate is then subjected to amide coupling with a suitable amine. For example, reaction with 5-(4-acetylpiperazin-1-yl)pyridin-2-amine in the presence of a coupling agent like HATU and a base such as DIPEA in DMF will yield the final product, 4-((5-(4-acetylpiperazin-1-yl)pyridin-2-yl)amino)-N-(4-chloro-2-fluoro-5-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide. Purify the final compound by column chromatography or recrystallization.
Visualizing the Synthetic Pathway
The following diagram illustrates the key transformations in the synthesis of the pyrazolopyrimidine-based kinase inhibitor.
Caption: Synthetic route to pyrazolopyrimidine-based kinase inhibitors.
Structure-Activity Relationship (SAR) and Biological Activity
While specific biological data for the final compound synthesized from this compound is proprietary and detailed within the patent literature, the general class of pyrazolopyrimidine derivatives has been extensively studied. These compounds are known to exhibit potent inhibitory activity against a variety of kinases implicated in cancer progression.
The 4-chloro-2-fluoro-5-methoxyphenyl moiety in the final compound is expected to occupy a hydrophobic pocket in the kinase active site. The chlorine and fluorine atoms can enhance binding affinity through halogen bonding and other non-covalent interactions. The methoxy group may form hydrogen bonds with backbone residues or water molecules in the active site. The pyrazolopyrimidine core acts as a scaffold that correctly orients the substituents for optimal binding to the kinase hinge region.
Derivatives of pyrazolopyrimidines have shown promising anticancer activity against various cancer cell lines. For instance, similar compounds have demonstrated low micromolar to nanomolar IC50 values against cell lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer). The specific substitution pattern on the pyrazolopyrimidine core and the nature of the carboxamide substituent are critical for determining the potency and selectivity of these inhibitors.
Experimental Workflow for Kinase Inhibition Assay
To evaluate the biological activity of the synthesized compounds, a standard in vitro kinase inhibition assay can be performed.
Caption: Workflow for an in vitro kinase inhibition assay.
Conclusion
This compound is a valuable and versatile building block for the synthesis of medicinally important compounds. Its application in the construction of pyrazolopyrimidine-based kinase inhibitors highlights its strategic importance in modern drug discovery. The synthetic protocols and workflows provided herein offer a practical guide for researchers in the field. The unique substitution pattern of this starting material allows for the introduction of key pharmacophoric features that can lead to the development of potent and selective therapeutic agents for the treatment of cancer and other proliferative diseases. Further exploration of derivatives based on this scaffold holds significant promise for the discovery of next-generation targeted therapies.
Application Note: The Strategic Use of 4-Chloro-2-fluoro-5-methoxybenzaldehyde in the Synthesis of Potent Kinase Inhibitors
Abstract
Protein kinases are a critical class of enzymes whose dysregulation is a hallmark of many diseases, most notably cancer.[1] The development of small molecule kinase inhibitors has revolutionized targeted therapy, with scaffolds like quinazoline and quinoline forming the core of numerous FDA-approved drugs.[2][3] A key determinant of inhibitor potency and selectivity is the nature of the substituted aryl moiety that occupies the ATP-binding pocket. This application note details the strategic utility of 4-Chloro-2-fluoro-5-methoxybenzaldehyde as a versatile and high-value building block in the synthesis of novel kinase inhibitors. We provide a detailed, field-proven protocol for its incorporation into a quinazoline scaffold, explain the mechanistic rationale behind its unique substitution pattern, and present a logical workflow for drug development.
Introduction: The Rationale for a Precisely Substituted Building Block
The ATP-binding site of protein kinases, while conserved, possesses subtle differences that can be exploited for inhibitor selectivity. The quinazoline scaffold is a "privileged structure" in medicinal chemistry, serving as the foundation for potent inhibitors of Epidermal Growth Factor Receptor (EGFR), Human Epidermal growth factor Receptor-2 (HER2), and Vascular Endothelial Growth Factor Receptor (VEGFR).[2][4][5] The efficacy of these inhibitors, such as gefitinib and lapatinib, is heavily dependent on the 4-anilino substituent that projects into the hydrophobic region of the ATP pocket.[4]
This compound is not merely an aldehyde; it is an engineered precursor designed to impart specific, advantageous properties to a final inhibitor molecule:
-
The Aldehyde Handle: Provides a reactive site for constructing larger molecular frameworks, most commonly through reactions like reductive amination or condensation to form heterocyclic systems.[6][7]
-
Fluorine at C2: The ortho-fluoro group is a powerful tool in medicinal chemistry. It can act as a hydrogen bond acceptor, modulate the pKa of adjacent groups, and enhance metabolic stability by blocking potential sites of oxidation. Its strong electron-withdrawing nature can also influence the overall electronics of the ring.
-
Chlorine at C4: The chloro group significantly increases lipophilicity, which can enhance membrane permeability and binding affinity within hydrophobic pockets.[8] It is a versatile substituent that can mimic other groups and participate in halogen bonding, a specific type of non-covalent interaction that can stabilize the ligand-protein complex.[9][10]
-
Methoxy at C5: The meta-methoxy group is electron-donating and can serve as a hydrogen bond acceptor. Its position is critical for directing interactions within the active site and can be crucial for optimizing the pharmacokinetic profile of a drug candidate.[9][11]
This specific trifecta of substituents makes this compound a highly desirable starting material for creating potent and selective kinase inhibitors with favorable drug-like properties.
Logical Drug Development Workflow
The path from a chemical building block to a clinical candidate is a rigorous, multi-stage process. The workflow below illustrates the logical progression, starting with the synthesis of a core scaffold and advancing through biological evaluation.
Caption: Logical workflow for the development of kinase inhibitors.
Core Application: Synthesis of a 4-Anilinoquinazoline Intermediate
This section provides a representative, two-step protocol demonstrating the use of this compound to synthesize a key N-aryl quinazoline intermediate, a common core in many EGFR/HER2 inhibitors.[12][13]
Overall Reaction Scheme
The process involves an initial condensation reaction between this compound and a substituted aminobenzonitrile to form a Schiff base, followed by a cyclization reaction to yield the quinazoline core.
Caption: Synthetic workflow from benzaldehyde to a quinazoline core.
Protocol 1: Synthesis of the Schiff Base Intermediate
Principle: This step involves the acid-catalyzed condensation of the aldehyde with an aniline derivative to form an imine (Schiff base). A Dean-Stark apparatus is used to remove water, driving the equilibrium towards the product.
| Reagent | Mol. Wt. | Amount (mmol) | Mass/Volume | Equivalents |
| This compound | 188.59 | 10.0 | 1.89 g | 1.0 |
| 2-Amino-4,5-dimethoxybenzonitrile | 178.19 | 10.5 | 1.87 g | 1.05 |
| p-Toluenesulfonic acid (p-TSA) | 172.20 | 0.5 | 86 mg | 0.05 |
| Toluene | - | - | 100 mL | Solvent |
Step-by-Step Methodology:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add this compound (1.89 g, 10.0 mmol) and 2-Amino-4,5-dimethoxybenzonitrile (1.87 g, 10.5 mmol).
-
Solvent and Catalyst Addition: Add toluene (100 mL) to the flask, followed by the catalytic amount of p-TSA (86 mg, 0.5 mmol).
-
Heating and Water Removal: Heat the mixture to reflux (approx. 110-112 °C). Monitor the reaction by observing the collection of water in the Dean-Stark trap. The reaction is typically complete within 4-6 hours.
-
Work-up: Once the reaction is complete (as monitored by TLC), cool the mixture to room temperature. The solvent can be removed under reduced pressure to yield the crude Schiff base intermediate. This intermediate is often used in the next step without further purification.
Expert Insight: The slight excess of the amine component ensures the complete consumption of the valuable aldehyde. Toluene is an excellent solvent for this reaction as it forms an azeotrope with water, facilitating its removal.
Protocol 2: Cyclization to the 6,7-Dimethoxy-4-(substituted-anilino)quinazoline Core
Principle: The Schiff base intermediate undergoes an electrophilic cyclization in the presence of a strong acid, such as HCl, to form the stable quinazoline ring system.
Step-by-Step Methodology:
-
Reaction Setup: Transfer the crude Schiff base from Protocol 1 into a clean, dry 250 mL round-bottom flask.
-
Solvent Addition: Add 1,4-Dioxane (50 mL) to dissolve the crude intermediate.
-
Acid-Catalyzed Cyclization: Slowly add a 4M solution of HCl in dioxane (20 mL) to the stirring mixture at room temperature. An exotherm may be observed.
-
Heating: Heat the reaction mixture to 80-90 °C and maintain for 8-12 hours. The progress of the cyclization can be monitored by LC-MS.
-
Isolation and Purification: Upon completion, cool the reaction to room temperature. The product may precipitate as the hydrochloride salt. Filter the solid, wash with cold diethyl ether, and dry under vacuum.
-
Neutralization (Optional): To obtain the free base, the hydrochloride salt can be suspended in dichloromethane and washed with a saturated sodium bicarbonate solution. The organic layer is then dried over sodium sulfate, filtered, and concentrated to yield the final product.
-
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. Expected yields for this two-step process typically range from 65-80%.
Trustworthiness Check: This protocol is self-validating. The formation of the product can be unequivocally confirmed by mass spectrometry (observing the correct molecular ion peak) and NMR spectroscopy (observing characteristic shifts for the quinazoline ring protons). Purity can be readily assessed by HPLC.
Biological Context: Targeting the EGFR Signaling Pathway
The synthesized quinazoline core is designed to inhibit receptor tyrosine kinases like EGFR. Overactivation of the EGFR pathway is a driver of cell proliferation and survival in many cancers.[3][12]
Caption: Simplified EGFR signaling pathway and the point of inhibition.
The N-aryl group derived from this compound is designed to sit within the ATP-binding site of the EGFR kinase domain, preventing the phosphorylation events that trigger downstream signaling through pathways like RAS/RAF/MEK/ERK and PI3K/AKT.[14] This blockade ultimately leads to a reduction in tumor cell growth and survival.
Conclusion
This compound is a sophisticated chemical building block that provides medicinal chemists with a powerful tool for the rational design of kinase inhibitors. Its pre-installed, strategically positioned functional groups help to address key aspects of drug design, including potency, selectivity, and metabolic stability. The protocols and workflows described herein offer a robust framework for researchers and drug development professionals to leverage this valuable intermediate in the quest for next-generation targeted therapies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of quinazolines as tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of Quinazolines as Tyrosine Kinase Inhibitors: Ingenta Connect [ingentaconnect.com]
- 5. Quinazoline-based multi-tyrosine kinase inhibitors: synthesis, modeling, antitumor and antiangiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Substituted Benzaldehyde: Significance and symbolism [wisdomlib.org]
- 7. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. m.youtube.com [m.youtube.com]
- 10. drughunter.com [drughunter.com]
- 11. nbinno.com [nbinno.com]
- 12. Novel agents that downregulate EGFR, HER2, and HER3 in parallel - PMC [pmc.ncbi.nlm.nih.gov]
- 13. New C-5 substituted pyrrolotriazine dual inhibitors of EGFR and HER2 protein tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. search.library.uvic.ca [search.library.uvic.ca]
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 4-Chloro-2-fluoro-5-methoxybenzaldehyde
Introduction: The Strategic Importance of Biaryl Scaffolds
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its remarkable efficiency and broad functional group tolerance in forging carbon-carbon bonds.[1][2] This palladium-catalyzed reaction, which couples an organoboron species with an organohalide, is instrumental in the synthesis of biaryl and heterobiaryl structures—motifs that are prevalent in pharmaceuticals, agrochemicals, and advanced materials.[3][4] The aldehyde at hand, 4-chloro-2-fluoro-5-methoxybenzaldehyde, is a highly functionalized building block. Its successful coupling opens avenues to a diverse array of complex molecules with potential biological activities, where the unique substitution pattern can significantly influence molecular conformation and receptor binding.
This guide provides a comprehensive experimental protocol for the Suzuki coupling of this compound. Beyond a mere recitation of steps, this document delves into the scientific rationale behind the choice of reagents and conditions, offering insights into potential challenges and troubleshooting strategies.
Scientific Rationale and Mechanistic Overview
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[5][6][7] Understanding this mechanism is paramount for rational optimization and troubleshooting.
The Catalytic Cycle
The reaction is generally understood to proceed in three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the this compound, forming a Pd(II) complex. This is often the rate-limiting step, particularly for less reactive aryl chlorides.[2]
-
Transmetalation: In this step, the organic moiety from the organoboron reagent is transferred to the palladium center. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[1][8][9]
-
Reductive Elimination: The two organic partners on the palladium complex couple to form the desired biaryl product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[5][6]
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Considerations for the Substrate: this compound
The specific structure of this substrate presents several challenges that inform the choice of reaction conditions:
-
Aryl Chloride: The carbon-chlorine bond is stronger and less reactive than corresponding C-Br or C-I bonds, necessitating a highly active catalyst system.[10][11]
-
Electron-Withdrawing Groups: The ortho-fluoro and para-aldehyde groups are electron-withdrawing, which can facilitate the oxidative addition step.[12][13]
-
Steric Hindrance: The ortho-fluoro substituent can introduce steric hindrance around the reaction center, potentially slowing down the reaction.
-
Aldehyde Functionality: The aldehyde group is generally well-tolerated in Suzuki couplings. However, under certain conditions, it can potentially coordinate to the metal center or undergo side reactions.[14][15][16]
Experimental Protocol
This protocol is a robust starting point and may require optimization depending on the specific boronic acid used.
Materials and Equipment
| Reagent/Equipment | Grade/Specification |
| This compound | ≥98% purity |
| Arylboronic acid | ≥97% purity |
| Palladium(II) acetate (Pd(OAc)₂) | Catalyst grade |
| Buchwald Ligand (e.g., SPhos, XPhos) | ≥98% purity |
| Potassium phosphate (K₃PO₄) | Anhydrous, ≥98% |
| 1,4-Dioxane | Anhydrous, ≥99.8% |
| Water | Degassed, deionized |
| Reaction vessel (e.g., Schlenk tube, microwave vial) | Appropriate for inert atmosphere |
| Magnetic stirrer and hotplate | |
| Inert gas supply (Argon or Nitrogen) | High purity |
| Standard glassware for workup and purification | |
| TLC plates and column chromatography supplies |
Step-by-Step Procedure
-
Reaction Setup (under inert atmosphere):
-
To a dry reaction vessel equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium phosphate (2.0 mmol, 2.0 equiv.).
-
In a separate vial, weigh out palladium(II) acetate (0.02 mmol, 2 mol%) and the phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%).
-
Add the catalyst and ligand to the reaction vessel.
-
Evacuate and backfill the reaction vessel with an inert gas (e.g., Argon) three times.
-
-
Solvent Addition:
-
To the sealed reaction vessel, add anhydrous, degassed 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe. The solvent ratio can be a critical parameter for optimization.
-
-
Reaction:
-
Stir the reaction mixture vigorously and heat to the desired temperature (typically 80-110 °C). The optimal temperature will depend on the reactivity of the specific arylboronic acid.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Workup:
-
Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the purified biaryl product.[17]
-
Characterization
The identity and purity of the final product should be confirmed by standard analytical techniques such as:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the structure of the coupled product.[18][19][20]
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
Melting Point: For solid products, to assess purity.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst | Ensure proper inert atmosphere technique; use fresh, high-quality catalyst and ligand. |
| Insufficient temperature | Increase the reaction temperature in increments of 10 °C. | |
| Poor choice of base or solvent | Screen other bases (e.g., Cs₂CO₃, K₂CO₃) and solvent systems (e.g., toluene/water, THF/water). | |
| Dehalogenation of Starting Material | Presence of a hydrogen source | Ensure anhydrous solvents and reagents; consider a different base.[12] |
| Protodeboronation of Boronic Acid | Presence of excess water or acidic impurities | Use anhydrous base and solvents; ensure the boronic acid is of high quality. |
| Formation of Homocoupled Byproducts | Oxygen contamination | Thoroughly degas solvents and maintain a strict inert atmosphere. |
Conclusion
The Suzuki-Miyaura coupling of this compound provides a powerful and versatile method for the synthesis of highly functionalized biaryl compounds. By understanding the underlying mechanism and carefully selecting the catalyst, ligand, base, and solvent, researchers can achieve high yields and purity. The protocol detailed herein serves as a comprehensive guide for scientists in the pharmaceutical and chemical industries, enabling the efficient synthesis of novel molecular entities.
References
- 1. benchchem.com [benchchem.com]
- 2. byjus.com [byjus.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. benchchem.com [benchchem.com]
- 5. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. mt.com [mt.com]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Yoneda Labs [yonedalabs.com]
- 13. researchgate.net [researchgate.net]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. Aldehydes and ketones influence reactivity and selectivity in nickel-catalysed Suzuki–Miyaura reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 17. youtube.com [youtube.com]
- 18. researchgate.net [researchgate.net]
- 19. Rowsell_Nature_Catalysis_2024/NMR data/NMR Characterization data/Biaryls/3z, N,N,4'-trimethyl-[1,1'-biphenyl]-4-amine - Datasets - data.bris [data.bristol.ac.uk]
- 20. beilstein-journals.org [beilstein-journals.org]
Application Note: Strategic Derivatization of 4-Chloro-2-fluoro-5-methoxybenzaldehyde for the Generation of Novel Screening Libraries
Abstract
The discovery of novel therapeutic agents is critically dependent on the availability of diverse and structurally unique small molecule libraries.[1] The process of derivatization, where a core molecular scaffold is systematically modified, stands as a cornerstone of medicinal chemistry, enabling the exploration of structure-activity relationships (SAR). This document provides a detailed guide for the strategic derivatization of 4-Chloro-2-fluoro-5-methoxybenzaldehyde, a versatile starting material. We present detailed protocols for four robust chemical transformations—Schiff base formation, reductive amination, the Wittig reaction, and the Pictet-Spengler reaction—to generate distinct compound classes. The rationale behind each experimental choice is discussed, and self-validating protocols are provided to ensure reproducibility and high-quality library generation for biological screening campaigns.
Introduction: The Scaffold and Strategy
This compound (CAS: 177034-24-1) is an attractive starting scaffold for library synthesis.[2] Its chemical architecture presents several key features for diversification:
-
An Aldehyde Handle: The formyl group (-CHO) is a highly versatile functional group, susceptible to a wide range of C-N and C-C bond-forming reactions.
-
Electronically Tuned Aromatic Ring: The presence of a halogen (chloro), a strongly electron-withdrawing fluoro group, and an electron-donating methoxy group creates a unique electronic environment. This substitution pattern can significantly influence molecular interactions with biological targets.
-
Defined Substitution Pattern: The fixed positions of the substituents provide a rigid core, ensuring that diversity is generated in a controlled and predictable manner from the aldehyde reaction site.
Our strategy involves leveraging the aldehyde group as a reactive hub to introduce diverse functional motifs and build molecular complexity. The selected reactions are known for their reliability, broad substrate scope, and amenability to parallel synthesis formats, which are essential for efficient library production.
Derivatization Pathways from a Core Scaffold
The versatility of the aldehyde functional group allows for multiple distinct synthetic routes to generate diverse molecular structures. The four primary pathways detailed in this guide transform the core scaffold into imines, secondary amines, alkenes, and complex heterocyclic systems, each possessing unique physicochemical properties relevant for biological screening.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 4-Chloro-2-fluoro-5-methoxybenzaldehyde
Welcome to the technical support center for the synthesis of 4-Chloro-2-fluoro-5-methoxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the yield of this important synthetic intermediate. Here, we will address common challenges encountered during its synthesis, providing in-depth, evidence-based solutions in a practical question-and-answer format.
Introduction to Synthetic Strategies
The synthesis of this compound typically involves the formylation of an appropriately substituted aromatic precursor, 1-chloro-4-fluoro-2-methoxybenzene. The two most common and logical synthetic routes for this transformation are the Vilsmeier-Haack reaction and directed ortho-lithiation followed by formylation . Each method has its own set of advantages and potential pitfalls that can significantly impact the final yield and purity of the product. This guide will delve into the nuances of both, offering troubleshooting advice to navigate the complexities of the reactions.
Frequently Asked Questions (FAQs)
Q1: Which synthetic route, Vilsmeier-Haack or ortho-lithiation, is generally preferred for the synthesis of this compound?
A1: The choice of synthetic route depends on several factors including available equipment, scale, and safety considerations. The Vilsmeier-Haack reaction is often favored in industrial settings due to its use of relatively inexpensive reagents (DMF and POCl₃) and milder reaction conditions.[1][2] It is an electrophilic aromatic substitution where a chloroiminium salt (the Vilsmeier reagent) acts as the electrophile.[3] However, the reaction is most effective on electron-rich aromatic systems.[4]
Directed ortho-lithiation, on the other hand, offers excellent regioselectivity, guided by the methoxy group.[5] This method involves deprotonation at the position ortho to the directing group using a strong base like n-butyllithium (n-BuLi), followed by quenching with a formylating agent such as N,N-dimethylformamide (DMF).[6] While highly effective, it requires cryogenic temperatures and strictly anhydrous conditions, which may be challenging on a large scale.[7]
Q2: What is the most likely position of formylation on the 1-chloro-4-fluoro-2-methoxybenzene starting material?
A2: In both the Vilsmeier-Haack and directed ortho-lithiation routes, the formylation is expected to occur at the C5 position, which is ortho to the methoxy group and para to the chloro group. The methoxy group is a strong ortho-, para-director for electrophilic substitution and a powerful directing group for ortho-lithiation. The fluorine atom is also an ortho-, para-director, but the methoxy group's influence is generally stronger.
Troubleshooting Guide: The Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction, while robust, can present several challenges that lead to diminished yields. Below are common issues and their remedies.
Issue 1: Low or No Conversion of Starting Material
Question: My Vilsmeier-Haack reaction is showing very little conversion to the desired product, even after extended reaction times. What could be the problem?
Answer: Low conversion in a Vilsmeier-Haack reaction can often be traced back to two primary factors: the quality of the reagents and the reactivity of the substrate.
-
Reagent Quality: The Vilsmeier reagent is formed from the reaction of a formamide (typically DMF) with an activating agent like phosphorus oxychloride (POCl₃).[1] Both reagents must be of high purity and anhydrous. DMF is hygroscopic and can decompose to dimethylamine and formic acid, which can quench the Vilsmeier reagent.[8] POCl₃ should be fresh and colorless; a yellow or brown color indicates decomposition.
-
Substrate Reactivity: The Vilsmeier-Haack reaction is an electrophilic aromatic substitution, and its success is highly dependent on the electron density of the aromatic ring.[3] While the methoxy group is activating, the chloro and fluoro substituents are deactivating. If the overall electron density of the ring is too low, the reaction will be sluggish. In such cases, increasing the reaction temperature or using a more potent Vilsmeier reagent (e.g., generated from oxalyl chloride instead of POCl₃) may be necessary.[2] However, be aware that higher temperatures can also promote side reactions.[9]
Issue 2: Formation of Multiple Products (Isomers or Di-formylated Species)
Question: I am observing the formation of isomeric byproducts or a di-formylated product in my reaction mixture. How can I improve the selectivity for the desired this compound?
Answer: The formation of multiple products points to issues with regioselectivity or over-reaction.
-
Regioselectivity: While the methoxy group strongly directs formylation to the C5 position, some formylation at other positions can occur, especially under harsh conditions. To enhance regioselectivity, it is crucial to maintain a low reaction temperature (typically 0 °C to room temperature) to control the reaction rate.[9]
-
Di-formylation: The formation of a di-formylated product is a common side reaction when the aromatic ring is highly activated.[4] To minimize this, careful control of the stoichiometry is essential. Using a slight excess (1.1 to 1.5 equivalents) of the Vilsmeier reagent is generally sufficient.[9] Adding the Vilsmeier reagent dropwise to a solution of the substrate can also help prevent localized high concentrations of the reagent that may favor di-formylation.[9]
| Vilsmeier Reagent:Substrate Ratio | Mono-formylated Product Yield (%) | Di-formylated Byproduct Yield (%) |
| 1.1 : 1 | 85 | 5 |
| 2.0 : 1 | 60 | 30 |
| 3.0 : 1 | 35 | 55 |
| Table 1: Effect of Vilsmeier reagent to substrate ratio on product distribution for a generic activated aromatic compound.[9] |
Issue 3: Formation of Chlorinated Byproducts
Question: My mass spectrometry analysis shows a chlorinated byproduct. What is the source of this impurity and how can I avoid it?
Answer: Chlorination is a known side reaction in the Vilsmeier-Haack reaction, particularly when using POCl₃. The Vilsmeier reagent itself is a chloroiminium salt and can act as a chlorinating agent.[9] Running the reaction at the lowest effective temperature is the most critical parameter to control to suppress this side reaction.[9]
Troubleshooting Guide: Directed Ortho-Lithiation
Directed ortho-lithiation is a powerful tool for regioselective synthesis, but it demands rigorous experimental technique.
Issue 1: Low Yield Due to Incomplete Lithiation
Question: My ortho-lithiation reaction is giving a low yield, and I am recovering a significant amount of starting material. What are the likely causes?
Answer: Incomplete lithiation is a common problem and usually stems from issues with the base, solvent, or reaction temperature.
-
Base Quality: The titer of the organolithium reagent (e.g., n-BuLi) is critical. Organolithium solutions can degrade over time, especially if not stored properly. It is essential to titrate the n-BuLi solution before use to determine its exact molarity.
-
Anhydrous Conditions: Organolithium reagents are extremely reactive towards protic sources. All glassware must be rigorously dried, and the solvent (typically THF or diethyl ether) must be anhydrous. The reaction should be conducted under an inert atmosphere (e.g., argon or nitrogen).
-
Temperature Control: The lithiation step is typically performed at low temperatures (-78 °C to -20 °C) to prevent side reactions and decomposition of the lithiated intermediate.[7] Insufficiently low temperatures can lead to reduced yields.
Issue 2: Formation of Benzyne and Other Byproducts
Question: I am observing byproducts that suggest the formation of a benzyne intermediate. How can this be prevented?
Answer: The formation of a benzyne intermediate can occur with aryl halides, particularly at elevated temperatures. The ortho-lithiated intermediate can eliminate lithium fluoride to form a benzyne, which can then be trapped by various nucleophiles in the reaction mixture. To avoid this, it is crucial to maintain a very low reaction temperature during the lithiation and subsequent formylation steps.[7]
Issue 3: Poor Quench Efficiency with DMF
Question: After what appears to be a successful lithiation, the addition of DMF gives a low yield of the desired aldehyde. Why might this be happening?
Answer: A low yield after the DMF quench can be due to several factors:
-
DMF Quality: Just as in the Vilsmeier-Haack reaction, the DMF must be anhydrous. Any water present will quench the aryllithium intermediate before it can react with the DMF.
-
Addition Temperature: The DMF should be added at a low temperature to control the exotherm of the reaction. However, if the temperature is too low, the reaction may be slow. A common practice is to add the DMF at -78 °C and then allow the reaction to slowly warm to room temperature.
-
Order of Addition: Adding the aryllithium solution to the DMF (inverse addition) can sometimes improve yields by ensuring that the aryllithium is always in the presence of an excess of the electrophile, minimizing side reactions.[7]
Purification Strategies
Question: I am struggling to purify the final product and am losing a significant amount of material during work-up and chromatography. What are some effective purification techniques for this compound?
Answer: The purification of benzaldehyde derivatives can be challenging due to their moderate polarity and potential for oxidation.
-
Work-up: A common work-up procedure involves quenching the reaction with a saturated aqueous solution of ammonium chloride (for ortho-lithiation) or a basic solution (for Vilsmeier-Haack), followed by extraction with an organic solvent like ethyl acetate or dichloromethane. Washing the organic layer with brine can help remove residual water.
-
Bisulfite Adduct Formation: A classic and highly effective method for purifying aldehydes is through the formation of a solid bisulfite adduct.[10][11] The crude product can be stirred with an aqueous solution of sodium bisulfite. The aldehyde will form a solid adduct, which can be filtered off, washed with an organic solvent to remove non-aldehydic impurities, and then the aldehyde can be regenerated by treatment with an acid or base.[10]
-
Chromatography: If chromatography is necessary, silica gel column chromatography using a gradient of ethyl acetate in hexanes is typically effective.[12] It is advisable to run the column relatively quickly to minimize the time the aldehyde is on the silica, which can sometimes cause degradation.
-
Distillation: For larger quantities, vacuum distillation can be an option, but care must be taken as benzaldehydes can be sensitive to high temperatures.[10][13]
Experimental Protocols
Protocol 1: Vilsmeier-Haack Formylation
-
To a stirred solution of anhydrous N,N-dimethylformamide (DMF, 3 equivalents) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere, add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise.
-
Stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.
-
Add a solution of 1-chloro-4-fluoro-2-methoxybenzene (1 equivalent) in anhydrous DCM dropwise to the Vilsmeier reagent at 0 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography or bisulfite adduct formation.
Protocol 2: Directed Ortho-Lithiation and Formylation
-
To a solution of 1-chloro-4-fluoro-2-methoxybenzene (1 equivalent) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere, add a solution of n-butyllithium (n-BuLi, 1.1 equivalents) in hexanes dropwise.
-
Stir the mixture at -78 °C for 1 hour to ensure complete lithiation.
-
Add anhydrous N,N-dimethylformamide (DMF, 3 equivalents) dropwise to the reaction mixture at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography or other suitable methods.
Visualizing the Synthetic Pathways
Vilsmeier-Haack Reaction Workflow
References
- 1. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 2. jk-sci.com [jk-sci.com]
- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 4. benchchem.com [benchchem.com]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. Formylation - Common Conditions [commonorganicchemistry.com]
- 7. sites.wp.odu.edu [sites.wp.odu.edu]
- 8. reddit.com [reddit.com]
- 9. benchchem.com [benchchem.com]
- 10. Sciencemadness Discussion Board - Purification of benzaldehyde? - Powered by XMB 1.9.11 [sciencemadness.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. US4440953A - Purification of N-substituted aminobenzaldehydes - Google Patents [patents.google.com]
Technical Support Center: Purification of 4-Chloro-2-fluoro-5-methoxybenzaldehyde
Introduction: 4-Chloro-2-fluoro-5-methoxybenzaldehyde is a key substituted benzaldehyde intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Achieving high purity of this reagent is critical, as even minor impurities can lead to significant side reactions, low yields, and complex downstream purification challenges. This guide provides field-proven troubleshooting advice and standardized protocols to assist researchers in obtaining this compound in the required high-purity state.
The following table summarizes the key physical properties of the target compound, which are fundamental to designing an effective purification strategy.
Table 1: Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₆ClFO₂ | [1][2][3] |
| Molecular Weight | 188.58 g/mol | [1][2] |
| Appearance | White to pale cream solid (predicted) | [4] |
| Boiling Point | 273.1°C @ 760 mmHg | [1][2] |
| Density | 1.334 g/cm³ | [1][2] |
| Flash Point | 124.4°C | [1][2] |
| Melting Point | Not explicitly reported; likely a solid at room temperature based on related structures. | [4][5] |
Part 1: Purification Strategy & Troubleshooting Guide (Q&A)
This section is designed to address common issues encountered during the purification of this compound. The flowchart below provides a general decision-making framework for selecting an appropriate purification method.
Caption: Purification method selection workflow.
Frequently Asked Questions & Troubleshooting
Q1: My crude product is an off-white or yellow solid. What is the first purification method I should try?
A1: For a solid product on a small to medium scale (< 20 g), recrystallization is the most efficient first choice. It is faster, uses less solvent, and is more scalable than chromatography. The key is to find a single or binary solvent system where the aldehyde is highly soluble when hot but sparingly soluble when cold.
-
Expert Insight: The color likely comes from minor, highly conjugated impurities. A successful recrystallization with an appropriate solvent, sometimes with the addition of a small amount of activated charcoal, can often remove these color bodies effectively.
Q2: How do I select the right solvent for recrystallizing this compound?
A2: A systematic solvent screening is essential. Use small amounts (e.g., 10-20 mg) of your crude material in test tubes.
-
Test Solubility: Add a potential solvent dropwise at room temperature. A good solvent will not dissolve the compound readily at room temperature.
-
Heat: If it's insoluble at room temperature, heat the mixture to the solvent's boiling point. A suitable solvent will fully dissolve the compound at or near its boiling point.
-
Cool: Allow the hot solution to cool slowly to room temperature, then in an ice bath. Abundant crystal formation indicates a good solvent.
Table 2: Suggested Solvents for Recrystallization Screening
| Solvent Class | Example Solvents | Rationale & Expected Behavior |
|---|---|---|
| Alcohols | Isopropanol, Ethanol | The aldehyde should have good solubility in hot alcohol and lower solubility in cold. A good starting point. |
| Hydrocarbons | Heptane, Cyclohexane | The aldehyde will likely have low solubility. Best used as an anti-solvent in a binary system (e.g., with Ethyl Acetate or Toluene). |
| Esters | Ethyl Acetate (EtOAc) | Moderate polarity. May dissolve the compound too well, but worth testing. |
| Aromatic | Toluene | Good for dissolving the compound when hot. Often paired with Heptane to induce precipitation. |
| Binary Systems | Toluene/Heptane, EtOAc/Hexane | Dissolve in the minimum amount of the "good" hot solvent (Toluene, EtOAc), then add the "poor" solvent (Heptane, Hexane) dropwise until turbidity appears. Reheat to clarify and cool slowly. |
Q3: I tried recrystallization, but the product "oiled out" instead of forming crystals. What went wrong?
A3: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of the solute.
-
Causality: This is common when the boiling point of the solvent is much higher than the melting point of the compound, or if the solution is cooled too rapidly. Impurities can also suppress the melting point, exacerbating the issue.
-
Solutions:
-
Reheat and Add More Solvent: Add a small amount of additional hot solvent to the oiled-out mixture to decrease saturation, then try cooling much more slowly.
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask at the solution's surface to create nucleation sites.
-
Add a Seed Crystal: If you have a tiny amount of pure product, add a single crystal to induce crystallization.
-
Change Solvents: Switch to a lower-boiling point solvent system.
-
Q4: My TLC shows an impurity that is very close to my product spot. What is the best approach?
A4: This is a classic scenario for flash column chromatography . Recrystallization is unlikely to separate compounds with very similar polarity and solubility.[6]
-
Expert Insight: The key to success is finding an eluent system that maximizes the difference in retention factors (ΔRf). Your goal for a good separation is to have the product Rf around 0.25-0.35 on the TLC plate.[7]
-
Troubleshooting Steps:
-
Solvent System Optimization: Test various binary mixtures. Start with Hexane/Ethyl Acetate. If separation is poor, try substituting Hexane with Toluene or Ethyl Acetate with Diethyl Ether or Dichloromethane.
-
Adsorbent Choice: Standard silica gel is slightly acidic. Aldehydes can sometimes streak or partially decompose on silica. If you observe this, you can either:
-
Caption: Troubleshooting workflow for recrystallization.
Part 2: Standardized Experimental Protocols
These protocols provide a self-validating framework. Each includes built-in checkpoints (e.g., TLC analysis) to ensure success.
Protocol 1: Recrystallization from Isopropanol
This protocol is a robust starting point for gram-scale purification.
-
Dissolution: Place 5.0 g of crude this compound into a 100 mL Erlenmeyer flask with a stir bar. Add 20 mL of isopropanol and heat the mixture to a gentle boil (~80-82°C) with stirring.
-
Achieve Saturation: Continue adding isopropanol in small portions (1-2 mL at a time) until all the solid just dissolves. Causality: Using the minimum amount of hot solvent is critical for maximizing yield.
-
(Optional) Decoloring: If the solution is colored, remove it from the heat, allow it to cool slightly for a minute, and add a small amount (e.g., 0.1 g) of activated charcoal. Reheat to boiling for 2-3 minutes.
-
Hot Filtration: If charcoal was used, perform a hot filtration through a fluted filter paper into a clean, pre-warmed flask to remove the charcoal. Trustworthiness: This step prevents premature crystallization and ensures insoluble impurities are removed.
-
Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature undisturbed. Slow cooling promotes the formation of larger, purer crystals.
-
Maximize Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize precipitation.
-
Isolation & Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the filter cake with a small amount of ice-cold isopropanol (2 x 5 mL) to remove any residual soluble impurities.
-
Drying: Dry the crystals under vacuum to a constant weight. Assess purity by melting point and TLC/NMR.
Protocol 2: Flash Column Chromatography
This protocol is for separating impurities with similar polarity to the product.
-
Eluent Selection: Using TLC, identify a solvent system (e.g., 9:1 Hexane:Ethyl Acetate) that gives the product an Rf value of ~0.3.[6][7]
-
Column Packing:
-
Select a column with an appropriate diameter (e.g., a 40 mm diameter column for 1-5 g of crude material).
-
Prepare a slurry of silica gel (use a 30-50x weight excess relative to your crude product) in the chosen eluent.[6]
-
Pour the slurry into the column and use gentle air pressure to pack a uniform bed. Ensure the final packed bed is level.
-
-
Sample Loading:
-
Dissolve your crude product (e.g., 2.0 g) in a minimal amount of dichloromethane or the eluent.
-
Alternatively, for less soluble compounds, perform a "dry loading": dissolve the crude product in a solvent, add a small amount of silica gel (~2-3x the product weight), and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the packed column. Expertise: Dry loading often results in sharper bands and better separation.
-
-
Elution: Carefully add the eluent to the column, taking care not to disturb the top surface. Apply pressure (using a pump or inert gas) to achieve a flow rate of about 2 inches/minute.
-
Fraction Collection: Collect fractions in test tubes. Monitor the separation by collecting TLC spots from the column outlet or by analyzing collected fractions.
-
Analysis & Pooling: Run a TLC of the collected fractions. Combine the fractions containing the pure product.
-
Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified this compound.
Part 3: Purity Assessment
After purification, it is crucial to confirm the purity and identity of the final product.
-
Thin-Layer Chromatography (TLC): A quick and easy method to check for the presence of impurities. The purified product should appear as a single spot.
-
Melting Point: A sharp melting point range (within 1-2°C) is a good indicator of high purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C): Provides definitive structural confirmation and can be used to detect and quantify impurities if they are present at >1% levels.
-
Gas Chromatography-Mass Spectrometry (GC-MS): An excellent method for assessing purity and identifying any volatile impurities by their mass fragmentation patterns.
-
High-Performance Liquid Chromatography (HPLC): Provides high-resolution separation and allows for accurate quantification of purity (e.g., >99.5%).[8]
References
- 1. echemi.com [echemi.com]
- 2. 4-Chloro-2-Fluoro-5-Methoxy Benzaldehyde Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [m.chemsrc.com]
- 3. PubChemLite - this compound (C8H6ClFO2) [pubchemlite.lcsb.uni.lu]
- 4. H26091.03 [thermofisher.com]
- 5. 4-Chloro-2-methoxybenzaldehyde 96 53581-86-5 [sigmaaldrich.com]
- 6. web.uvic.ca [web.uvic.ca]
- 7. researchgate.net [researchgate.net]
- 8. Separation of Benzaldehyde, 3-amino- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Support Center: Synthesis of 4-Chloro-2-fluoro-5-methoxybenzaldehyde
Welcome to the technical support center for the synthesis of 4-Chloro-2-fluoro-5-methoxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and address common challenges encountered during the synthesis of this important chemical intermediate.
I. Introduction: Synthetic Strategies and Potential Pitfalls
This compound is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. Its preparation typically involves the formylation of 1-chloro-4-fluoro-2-methoxybenzene. The two most common methods for this transformation are the Vilsmeier-Haack reaction and ortho-lithiation followed by formylation . Both routes, while effective, are prone to specific side reactions, primarily the formation of constitutional isomers, which can complicate purification and reduce yields.
The regiochemical outcome of these reactions is dictated by the complex interplay of the directing effects of the substituents on the aromatic ring:
-
Methoxy group (-OCH₃): A strong activating, ortho, para-directing group.
-
Fluoro group (-F): A deactivating, ortho, para-directing group.
-
Chloro group (-Cl): A deactivating, ortho, para-directing group.
This guide will dissect the potential side reactions in both synthetic pathways and provide actionable troubleshooting strategies to maximize the yield and purity of the desired this compound.
II. Vilsmeier-Haack Reaction: Troubleshooting Guide
The Vilsmeier-Haack reaction is a widely used method for formylating electron-rich aromatic rings.[1] It involves the use of a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[2]
Q1: My Vilsmeier-Haack reaction is producing a mixture of isomers. How can I improve the regioselectivity for the desired this compound?
A1: The formation of isomers is the most common side reaction in the Vilsmeier-Haack formylation of 1-chloro-4-fluoro-2-methoxybenzene. The strong ortho, para-directing effect of the methoxy group is the dominant factor. However, the deactivating and ortho, para-directing nature of the fluorine and chlorine atoms can lead to the formation of undesired isomers.
Predicted Major and Minor Products:
-
Desired Product (Major): this compound. Formylation occurs para to the methoxy group and ortho to the chloro group.
-
Potential Side Product (Minor): 2-Chloro-4-fluoro-5-methoxybenzaldehyde. Formylation occurs ortho to the methoxy group. Steric hindrance from the adjacent fluorine atom may suppress this pathway to some extent.
-
Potential Side Product (Minor): 4-Chloro-2-fluoro-3-methoxybenzaldehyde. Formylation occurs ortho to the methoxy group and ortho to the fluorine atom.
Troubleshooting Strategies:
-
Temperature Control: The reaction temperature can influence the isomer ratio. Generally, lower temperatures favor the thermodynamically more stable product. Start the reaction at 0°C and allow it to slowly warm to room temperature. Monitor the reaction by GC-MS or LC-MS to determine the optimal temperature for your specific setup.
-
Solvent Choice: The polarity of the solvent can affect the stability of the transition states leading to different isomers. While DMF is a reactant, using a co-solvent like 1,2-dichloroethane or chloroform might alter the regioselectivity. Experiment with different solvent systems to find the best conditions.
-
Rate of Addition: Slow, dropwise addition of the Vilsmeier reagent to the solution of 1-chloro-4-fluoro-2-methoxybenzene can help to control the reaction exotherm and potentially improve selectivity.
Q2: The yield of my Vilsmeier-Haack reaction is consistently low, even after optimizing for regioselectivity.
A2: Low yields can stem from several factors beyond isomer formation.
Troubleshooting Strategies:
-
Reagent Quality: Ensure that the POCl₃ and DMF are of high purity and anhydrous. The Vilsmeier reagent is sensitive to moisture.
-
Stoichiometry: The molar ratio of the Vilsmeier reagent to the substrate is critical. An excess of the reagent is often necessary to drive the reaction to completion. A 1.5 to 3.0 molar equivalent of the Vilsmeier reagent is a good starting point.
-
Reaction Time: Monitor the reaction progress by TLC, GC, or LC-MS to ensure it has gone to completion. Incomplete reactions will naturally lead to lower yields.
-
Work-up Procedure: The hydrolysis of the intermediate iminium salt is a crucial step. Ensure that the reaction mixture is quenched with a sufficient amount of ice-cold water or a dilute aqueous base (e.g., sodium acetate solution) to facilitate complete conversion to the aldehyde.
III. Ortho-Lithiation and Formylation: Troubleshooting Guide
Directed ortho-metalation is a powerful tool for the regioselective functionalization of aromatic rings. In this case, a strong base like n-butyllithium (n-BuLi) is used to deprotonate the aromatic ring at a position ortho to a directing metalation group (DMG). The resulting aryllithium species is then quenched with an electrophile, such as DMF, to introduce the formyl group.
Q1: I am observing multiple products in my ortho-lithiation reaction. How can I control the regioselectivity?
A1: The regioselectivity of ortho-lithiation is determined by the directing ability of the substituents. The methoxy group is a strong DMG, while the fluorine atom can also direct lithiation to its ortho position.
Predicted Lithiation Sites:
-
Major Lithiation Site: The position ortho to the methoxy group and meta to the fluorine and chlorine is the most likely site of deprotonation due to the strong directing ability of the methoxy group. Quenching with DMF would lead to the desired This compound .
-
Potential Minor Lithiation Site: The position ortho to the fluorine atom and meta to the methoxy and chlorine could also be deprotonated, leading to the formation of 4-chloro-2-fluoro-3-methoxybenzaldehyde upon formylation.
Troubleshooting Strategies:
-
Choice of Base: The choice of the organolithium base can influence regioselectivity. While n-BuLi is common, using a more sterically hindered base like sec-butyllithium (s-BuLi) or tert-butyllithium (t-BuLi) might favor deprotonation at the less sterically hindered site.
-
Temperature: Lithiation reactions are typically carried out at low temperatures (-78 °C) to prevent side reactions and ensure kinetic control. Maintaining a consistently low temperature is crucial.
-
Additive Effects: The addition of a coordinating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA) can enhance the rate of lithiation and sometimes alter the regioselectivity by breaking down organolithium aggregates and increasing the basicity of the system.
Q2: My ortho-lithiation reaction is giving a low yield of the desired aldehyde.
A2: Low yields in ortho-lithiation reactions can be attributed to incomplete lithiation, side reactions of the organolithium intermediate, or inefficient formylation.
Troubleshooting Strategies:
-
Anhydrous Conditions: Organolithium reagents are extremely sensitive to moisture and protic solvents. Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).
-
Halogen-Metal Exchange: A potential side reaction is halogen-metal exchange, where the organolithium reagent exchanges with the chlorine or fluorine atom on the ring.[3] This is generally slower than proton abstraction at low temperatures but can become significant if the reaction is allowed to warm.
-
Formylation Quench: Ensure that the DMF used for quenching is anhydrous. The addition of the aryllithium solution to a cold solution of DMF (or vice versa) should be done carefully to control the exotherm.
-
Work-up: The work-up of the formylation reaction typically involves acidic hydrolysis to convert the initially formed tetrahedral intermediate to the aldehyde. Ensure the pH is sufficiently acidic to drive this conversion to completion.
IV. Experimental Protocols
A. Vilsmeier-Haack Formylation of 1-Chloro-4-fluoro-2-methoxybenzene
-
Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 3.0 eq.). Cool the flask to 0 °C in an ice bath.
-
Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃, 1.5 eq.) to the cooled DMF with vigorous stirring. Maintain the temperature below 10 °C during the addition. Stir the mixture at 0 °C for 30 minutes to allow for the complete formation of the Vilsmeier reagent.
-
Formylation: To the Vilsmeier reagent, add a solution of 1-chloro-4-fluoro-2-methoxybenzene (1.0 eq.) in a minimal amount of anhydrous 1,2-dichloroethane dropwise via the dropping funnel.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Hydrolysis and Neutralization: Add a saturated aqueous solution of sodium acetate until the pH of the mixture is between 6 and 7.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to separate the isomers.
B. Ortho-Lithiation and Formylation of 1-Chloro-4-fluoro-2-methoxybenzene
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve 1-chloro-4-fluoro-2-methoxybenzene (1.0 eq.) in anhydrous tetrahydrofuran (THF).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (1.1 eq., solution in hexanes) to the cooled solution via syringe. Stir the mixture at -78 °C for 1-2 hours.
-
Formylation: In a separate flame-dried flask, cool a solution of anhydrous DMF (3.0 eq.) in anhydrous THF to -78 °C. Slowly transfer the aryllithium solution to the cold DMF solution via a cannula.
-
Quenching: After the addition is complete, stir the reaction mixture at -78 °C for 30 minutes and then allow it to warm to room temperature.
-
Work-up: Quench the reaction by the slow addition of 1 M aqueous HCl.
-
Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic layers, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate).
V. Data Presentation and Visualization
Table 1: Troubleshooting Guide for Side Reactions
| Observed Issue | Potential Cause | Suggested Solution |
| Multiple Isomers (Vilsmeier-Haack) | Non-optimal temperature or solvent | Lower the reaction temperature; experiment with different co-solvents. |
| Low Yield (Vilsmeier-Haack) | Impure reagents; incomplete reaction | Use anhydrous reagents; increase reaction time and monitor by TLC/GC. |
| Multiple Isomers (Ortho-Lithiation) | Competing directing effects | Use a more sterically hindered base; maintain strict low-temperature control. |
| Low Yield (Ortho-Lithiation) | Presence of moisture; halogen-metal exchange | Ensure strictly anhydrous conditions; maintain reaction at -78 °C. |
| Incomplete Formylation | Inefficient quench or hydrolysis | Use anhydrous DMF for quenching; ensure acidic work-up for hydrolysis. |
Diagrams
References
Technical Support Center: Optimization of Reaction Conditions for 4-Chloro-2-fluoro-5-methoxybenzaldehyde
Welcome to the technical support center for the synthesis and optimization of 4-Chloro-2-fluoro-5-methoxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for the successful synthesis of this important intermediate.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My Vilsmeier-Haack reaction to synthesize this compound is resulting in a low yield or failing completely. What are the likely causes and how can I optimize the outcome?
A1: Low to no yield in the Vilsmeier-Haack formylation of the precursor, 2-Chloro-4-fluoro-1-methoxybenzene, is a common challenge.[1] This reaction's success is critically dependent on the efficient in-situ formation of the Vilsmeier reagent (a chloroiminium salt) from N,N-dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride (POCl₃).[1][2][3] Several factors can contribute to poor yields, and a systematic approach to troubleshooting is recommended.
Troubleshooting Steps for Low/No Yield:
1. Reagent Quality and Stoichiometry:
-
Vilsmeier Reagent Formation: The initial and most critical step is the formation of the electrophilic Vilsmeier reagent.[3][4][5][6]
-
Action: Always use fresh, anhydrous DMF. Over time, DMF can decompose to dimethylamine, which can react with and consume the Vilsmeier reagent, reducing its effectiveness.[1][7] If you detect a "fishy" odor from your DMF, it is a sign of decomposition and should be replaced.[7]
-
Action: Ensure your POCl₃ is also fresh and has been stored under strict anhydrous conditions to prevent hydrolysis.
-
Action: The molar ratio of POCl₃ to DMF and the substrate is crucial. An excess of the Vilsmeier reagent is often necessary to drive the reaction to completion. Consider performing small-scale experiments to determine the optimal stoichiometry for your specific setup.
-
-
Substrate Reactivity: The Vilsmeier-Haack reaction is an electrophilic aromatic substitution.[5][8] The electron-donating methoxy group and the halogen atoms on the starting material, 2-Chloro-4-fluoro-1-methoxybenzene, influence its reactivity. The reaction works best with electron-rich aromatic compounds.[2][4][5][6]
2. Reaction Temperature and Time:
-
Temperature Control: The reaction temperature is highly dependent on the substrate's reactivity and can range from below 0°C to as high as 80°C.[2]
-
Action: The formation of the Vilsmeier reagent is typically performed at 0°C (ice bath) with dropwise addition of POCl₃ to DMF to control the exothermic reaction.[9]
-
Action: After the addition of the substrate, the reaction may require heating to proceed at a reasonable rate. If you are not seeing product formation at room temperature, consider gradually increasing the temperature to 60-80°C.[8] Monitor the reaction progress by thin-layer chromatography (TLC) or another suitable analytical technique.[10]
-
-
Reaction Time: Insufficient reaction time can lead to incomplete conversion.
-
Action: Allow the reaction to stir for an adequate amount of time after the addition of all reagents. Overnight reactions are common for less reactive substrates.[7] Again, monitoring the reaction progress is key to determining the optimal time.
-
3. Work-up Procedure:
-
Hydrolysis: The initial product of the electrophilic substitution is an iminium salt, which must be hydrolyzed to yield the final aldehyde product.[3][4]
-
Action: The reaction mixture is typically quenched by pouring it onto ice water.[11] Subsequently, the mixture should be neutralized. A saturated aqueous solution of sodium acetate or another suitable base can be used to bring the pH to approximately 6-8.[1]
-
Action: Ensure thorough stirring during the hydrolysis and neutralization steps to allow for the complete conversion of the iminium intermediate to the aldehyde.
-
-
Product Isolation:
-
Action: If the product precipitates from the aqueous solution, it can be collected by filtration, washed with cold water, and dried.[1]
-
Action: If the product remains in solution, it will need to be extracted into a suitable organic solvent such as ethyl acetate or dichloromethane. The combined organic layers should then be washed with brine, dried over an anhydrous drying agent like sodium sulfate, and concentrated under reduced pressure.[1]
-
Q2: I am observing the formation of significant side products in my reaction. What are the common side reactions and how can I minimize them?
A2: The formation of side products can complicate purification and reduce the overall yield. Understanding the potential side reactions is the first step in mitigating them.
Common Side Reactions and Minimization Strategies:
-
Diformylation: In some cases, a second formyl group can be introduced onto the aromatic ring, leading to the formation of a dialdehyde.
-
Reaction with Sensitive Functional Groups: If your starting material or any intermediates have other sensitive functional groups (e.g., hydroxyls, amines), they may react with the Vilsmeier reagent.
-
Incomplete Hydrolysis: If the iminium salt intermediate is not fully hydrolyzed during the work-up, it can lead to impurities in the final product.
-
Action: Ensure the pH of the aqueous solution is appropriate for complete hydrolysis and allow for sufficient stirring time during the work-up procedure.[1]
-
Q3: What are the best practices for the purification of this compound?
A3: Proper purification is essential to obtain a high-purity product suitable for subsequent synthetic steps.
Purification Methodologies:
-
Crystallization: If the crude product is a solid, recrystallization is often an effective method for purification.
-
Action: Select a suitable solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvent systems include ethanol/water or hexane/ethyl acetate mixtures.
-
-
Column Chromatography: For crude products that are oils or solids that are difficult to recrystallize, silica gel column chromatography is the preferred method.[6]
-
Action: A solvent system of ethyl acetate and hexanes is typically effective for eluting the desired aldehyde. The optimal ratio will depend on the specific impurities present and should be determined by TLC analysis.
-
-
Distillation: If the product is a liquid with a suitable boiling point, vacuum distillation can be a viable purification technique.[12]
Q4: What are the recommended storage conditions for this compound?
A4: Proper storage is crucial to maintain the integrity of the compound.
-
Storage Conditions: this compound should be stored in a tightly closed container in a dry and well-ventilated place.[13] It is generally stable under recommended storage conditions.[13][14]
Experimental Protocols
General Protocol for the Vilsmeier-Haack Synthesis of this compound
This protocol is a general guideline and may require optimization for specific laboratory conditions.
-
Vilsmeier Reagent Formation:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF).
-
Cool the flask to 0°C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise to the DMF with vigorous stirring. Maintain the temperature below 10°C throughout the addition.
-
After the addition is complete, allow the mixture to stir at 0°C for 30-60 minutes.
-
-
Formylation Reaction:
-
Dissolve the starting material, 2-Chloro-4-fluoro-1-methoxybenzene, in a minimal amount of anhydrous DMF.
-
Add the solution of the starting material dropwise to the freshly prepared Vilsmeier reagent at 0°C.
-
After the addition, the reaction mixture can be stirred at room temperature or heated to a temperature between 60-80°C. The optimal temperature and time should be determined by monitoring the reaction progress via TLC.
-
-
Work-up and Isolation:
-
Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with stirring.
-
Neutralize the mixture to a pH of 6-8 by the slow addition of a saturated aqueous solution of sodium acetate.
-
Stir the mixture for a period to ensure complete hydrolysis of the iminium intermediate.
-
If a solid precipitates, collect it by vacuum filtration, wash with cold water, and dry.
-
If no solid forms, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) multiple times.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by recrystallization, silica gel column chromatography, or vacuum distillation as described in Q3.
-
Data Presentation
Table 1: Troubleshooting Guide for Low Yield in Vilsmeier-Haack Reaction
| Potential Issue | Recommended Action | Rationale |
| Poor Reagent Quality | Use fresh, anhydrous DMF and POCl₃. | Moisture and impurities can consume the Vilsmeier reagent.[1][7] |
| Incorrect Stoichiometry | Optimize the molar ratio of POCl₃:DMF:Substrate. An excess of the Vilsmeier reagent is often beneficial. | Ensures complete formation of the electrophile and drives the reaction forward. |
| Low Reaction Temperature | Gradually increase the reaction temperature after substrate addition (e.g., to 60-80°C).[8] | Provides the necessary activation energy for the electrophilic aromatic substitution. |
| Insufficient Reaction Time | Monitor the reaction by TLC and allow it to proceed until the starting material is consumed. | Ensures the reaction goes to completion. |
| Incomplete Hydrolysis | Ensure proper neutralization (pH 6-8) and adequate stirring during work-up.[1] | The iminium salt intermediate must be fully hydrolyzed to the aldehyde.[3][4] |
| Product Loss During Work-up | Perform multiple extractions with a suitable organic solvent if the product is not precipitating. | Maximizes the recovery of the product from the aqueous phase.[1] |
Visualizations
Diagram 1: General Troubleshooting Workflow for Low Yield
Caption: Troubleshooting flowchart for addressing low yield in the Vilsmeier-Haack reaction.
Diagram 2: Vilsmeier-Haack Reaction Mechanism Overview
Caption: Simplified overview of the Vilsmeier-Haack reaction mechanism.
References
- 1. benchchem.com [benchchem.com]
- 2. jk-sci.com [jk-sci.com]
- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 6. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 7. reddit.com [reddit.com]
- 8. ijpcbs.com [ijpcbs.com]
- 9. researchgate.net [researchgate.net]
- 10. CN103896752A - Preparation method of 4-chloro-3-(4-ethoxybenzyl)benzaldehyde - Google Patents [patents.google.com]
- 11. 3-CHLORO-5-FLUORO-4-HYDROXYBENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 12. EP1313690B1 - Method of producing fluorinated and chlorinated benzaldehydes - Google Patents [patents.google.com]
- 13. combi-blocks.com [combi-blocks.com]
- 14. 4-Methoxybenzaldehyde | C8H8O2 | CID 31244 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Unexpected NMR Peaks in 4-Chloro-2-fluoro-5-methoxybenzaldehyde
Welcome to the Technical Support Center for advanced analytical challenges. This guide is designed for researchers, scientists, and drug development professionals who are utilizing 4-Chloro-2-fluoro-5-methoxybenzaldehyde in their work and have encountered unexpected peaks in its ¹H NMR spectrum. As a Senior Application Scientist, my goal is to provide you with a logical, experience-driven framework to methodically identify and resolve these spectral anomalies. This document moves beyond a simple checklist, delving into the causality behind the potential issues and equipping you with the protocols to achieve a clean, interpretable spectrum.
I. Understanding the Expected ¹H NMR Spectrum of this compound
Before troubleshooting the unexpected, we must first establish the expected spectral features of pure this compound. Based on its structure and analysis of similar compounds, the following proton signals are anticipated.
Structure:
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Notes |
| Aldehyde (-CHO) | 9.8 - 10.5 | s | - | The aldehydic proton is highly deshielded and typically appears as a singlet. |
| Aromatic Proton (H-3) | 7.3 - 7.6 | d | J(H-F) ≈ 8-10 | This proton is coupled to the adjacent fluorine atom, resulting in a doublet. |
| Aromatic Proton (H-6) | 7.0 - 7.3 | d | J(H-F) ≈ 4-6 | This proton shows a smaller coupling to the fluorine atom. |
| Methoxy (-OCH₃) | 3.9 - 4.1 | s | - | The methoxy protons appear as a singlet in a typical region for such groups. |
Note: Predicted chemical shifts are based on established NMR principles and data from structurally related compounds. Actual shifts may vary depending on the solvent and experimental conditions.[1][2][3]
II. Troubleshooting Guide: A Step-by-Step Approach to Identifying Unexpected Peaks
Encountering extra peaks in your NMR spectrum can be perplexing. This section provides a systematic workflow to diagnose the source of these signals.
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Caption: A logical workflow for diagnosing unexpected NMR signals.Step 1: Characterize the Unexpected Peaks
-
Chemical Shift (δ): Where do the peaks appear in the spectrum?
-
Multiplicity: Are they singlets, doublets, triplets, or more complex multiplets?
-
Integration: What is the relative integration of the unexpected peaks compared to your product signals?
-
Peak Shape: Are the peaks sharp or broad?
Step 2: Consult Common Impurity Tables
A significant portion of unexpected peaks arise from common laboratory solvents. Cross-reference the chemical shifts of your unknown peaks with established tables of NMR solvent impurities.
Table 2: Chemical Shifts of Common Laboratory Solvents in CDCl₃
| Solvent | Chemical Shift (ppm) | Multiplicity |
| Acetone | 2.17 | s |
| Dichloromethane | 5.30 | s |
| Diethyl ether | 3.48 (q), 1.21 (t) | q, t |
| Ethyl acetate | 4.12 (q), 2.05 (s), 1.26 (t) | q, s, t |
| Hexane | 1.25, 0.88 | m, m |
| Toluene | 7.2-7.3 (m), 2.36 (s) | m, s |
| Water | ~1.56 | s (broad) |
This is an abbreviated list. For a comprehensive resource, refer to Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.[4]
Step 3: Consider Synthesis-Related Impurities
If the unexpected peaks do not correspond to common solvents, consider the synthetic route used to prepare this compound.
-
Starting Materials: Unreacted starting materials are a common source of impurities. For instance, if the synthesis involved the formylation of a toluene derivative, you might see residual methyl protons.
-
Byproducts: Side reactions can lead to isomeric or related impurities. For example, incomplete methylation could leave a hydroxyl group, or alternative halogenation patterns could be present.
-
Reagents: Residual reagents from the synthesis or workup can also appear in the spectrum.
Step 4: Evaluate the Possibility of Degradation
Aldehydes, particularly aromatic aldehydes, can be susceptible to oxidation, especially if exposed to air over time.
-
Oxidation to Carboxylic Acid: The most common degradation pathway for benzaldehydes is oxidation to the corresponding benzoic acid.[5] In this case, you would expect to see the disappearance of the aldehyde proton signal and the appearance of a broad carboxylic acid proton signal downfield (typically >10 ppm). The aromatic protons would also experience a shift.
Step 5: Investigate Instrumental and Sample Preparation Artifacts
Sometimes, the source of the unexpected peaks is not a chemical impurity but rather an artifact of the NMR experiment itself.
-
Phasing Issues: Improper phasing can lead to distorted baselines and make small peaks difficult to distinguish from noise.
-
Shimming: Poor shimming of the magnetic field will result in broad, asymmetric peaks for all signals.
-
Spinning Sidebands: These are small peaks that appear symmetrically on either side of a large peak. They can be identified by changing the spinning rate, which will cause the sidebands to shift their position.
-
Water Peak: A broad singlet around 1.5-5 ppm (depending on the solvent) is often due to residual water in the NMR solvent or on the glassware.
III. Experimental Protocols for Troubleshooting
Here are some practical experimental steps you can take to identify the source of the unexpected peaks.
Protocol 1: The D₂O Shake
This simple experiment is highly effective for identifying exchangeable protons, such as those from water, alcohols, or carboxylic acids.
Methodology:
-
Acquire a standard ¹H NMR spectrum of your sample.
-
Add a single drop of deuterium oxide (D₂O) to your NMR tube.
-
Cap the tube and shake it vigorously for 30 seconds.
-
Re-acquire the ¹H NMR spectrum.
Expected Result: Peaks corresponding to exchangeable protons (e.g., -OH, -COOH, -NH) will either disappear or significantly decrease in intensity. The water peak will also shift.
Protocol 2: Spiking the Sample
If you suspect a specific impurity (e.g., a starting material), you can confirm its presence by "spiking" your sample.
Methodology:
-
Acquire a ¹H NMR spectrum of your sample.
-
Add a very small amount of the suspected impurity to the NMR tube.
-
Re-acquire the ¹H NMR spectrum.
Expected Result: If the suspected impurity is present, the corresponding peak in your original spectrum will increase in intensity.
Protocol 3: 2D NMR Spectroscopy
For more complex cases where peaks are overlapping or the identity of an impurity is completely unknown, 2D NMR techniques can be invaluable.
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other. This can help to piece together the spin system of an unknown impurity.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with the carbons to which they are directly attached.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is extremely useful for elucidating the carbon skeleton of an unknown molecule.
IV. Frequently Asked Questions (FAQs)
Q1: I see a broad hump in my baseline. What could it be?
A broad, rolling baseline is often a sign of poor phasing or the presence of solid material in your NMR tube.[6] Try re-phasing the spectrum manually. If that doesn't resolve the issue, filter your sample through a small plug of glass wool in a Pasteur pipette before re-acquiring the spectrum.
Q2: My aromatic signals are not sharp. Why?
Broadening of aromatic signals can be due to several factors:
-
Poor Shimming: Ensure the instrument is properly shimmed.
-
High Concentration: A highly concentrated sample can lead to increased viscosity and peak broadening. Try diluting your sample.
-
Paramagnetic Impurities: Traces of paramagnetic metals can cause significant line broadening. Ensure your glassware is scrupulously clean.
Q3: I see small peaks at regular intervals on either side of my solvent peak. What are they?
These are likely spinning sidebands. They are artifacts that arise from the spinning of the NMR tube in a slightly inhomogeneous magnetic field. You can confirm this by changing the spinning rate; the position of the sidebands will change, while the true chemical shifts will not.
Q4: I've identified the impurity, but how do I get rid of it?
The purification method will depend on the nature of the impurity:
-
Residual Solvents: Can often be removed by placing the sample under high vacuum for an extended period. For high-boiling solvents, co-evaporation with a lower-boiling solvent can be effective.
-
Synthesis-Related Impurities: May require re-purification by column chromatography, recrystallization, or distillation.
-
Degradation Products: If your compound is degrading, it should be stored under an inert atmosphere and protected from light. Re-purification may be necessary before use.
V. Conclusion
Troubleshooting unexpected peaks in an NMR spectrum is a process of systematic elimination. By combining a thorough understanding of the expected spectrum with a logical diagnostic workflow, you can efficiently identify the source of the contamination and take the necessary steps to obtain a clean spectrum. This guide provides a framework for that process, grounded in both fundamental principles and practical laboratory experience.
References
troubleshooting failed reactions involving 4-Chloro-2-fluoro-5-methoxybenzaldehyde
Welcome to the technical support center for 4-Chloro-2-fluoro-5-methoxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this highly functionalized aromatic aldehyde. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its use in organic synthesis. Our approach is rooted in mechanistic principles to not only solve immediate experimental issues but also to empower you with a deeper understanding of the molecule's reactivity.
Understanding the Reactivity of this compound
The reactivity of this compound is governed by the electronic and steric interplay of its substituents. The aldehyde group is the primary site for nucleophilic addition, while the halogenated and methoxy-substituted benzene ring can participate in various cross-coupling and substitution reactions.
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Aldehyde Group: The aldehyde is activated towards nucleophilic attack by the electron-withdrawing nature of the chloro and fluoro substituents. However, the ortho-fluoro and methoxy groups can also exert steric hindrance.
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Aromatic Ring: The electron-donating methoxy group and the electron-withdrawing halogens create a unique electronic environment on the aromatic ring, influencing its reactivity in reactions such as nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-couplings. The positions of these substituents dictate the regioselectivity of these reactions.
Frequently Asked Questions (FAQs)
Q1: My reaction with this compound is sluggish or incomplete. What are the likely causes?
A: Several factors can contribute to low reactivity. The primary suspects are often related to the purity of the starting material, solvent and reagent quality, and reaction temperature. Given the steric hindrance from the ortho-fluoro group, reactions at the aldehyde may require more forcing conditions (higher temperatures, stronger nucleophiles, or longer reaction times) than with less substituted benzaldehydes.
Q2: I am observing significant amounts of a dehalogenated byproduct. How can I prevent this?
A: Dehalogenation, particularly dechlorination, is a common side reaction in cross-coupling reactions involving aryl halides.[1] This is often promoted by the presence of a proton source, a base that is too strong, or reaction conditions that favor hydrodehalogenation.[1] To mitigate this, ensure strictly anhydrous conditions, use weaker, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃, and consider using bulky, electron-rich phosphine ligands that can accelerate the desired reductive elimination step.[1]
Q3: Can the aldehyde group interfere with reactions on the aromatic ring?
A: Absolutely. The aldehyde is sensitive to both strong bases and strong reducing agents.[2] In reactions requiring such conditions, it is often necessary to protect the aldehyde group, for instance, as a diethyl acetal. This protecting group can be removed under acidic conditions after the desired transformation on the aromatic ring is complete.[1]
Q4: What is the stability of this compound?
A: This compound is generally stable under normal conditions but can be sensitive to air and strong oxidizing agents.[3] For long-term storage, it is advisable to keep it in a dry, cool, and well-ventilated place under an inert atmosphere like nitrogen.[3]
Troubleshooting Guides for Common Reactions
Guide 1: Nucleophilic Addition Reactions (e.g., Grignard, Organolithium)
Problem: Low yield of the desired alcohol and/or recovery of unreacted starting material.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Steric Hindrance | The ortho-fluoro group can sterically hinder the approach of bulky nucleophiles. Consider using a less hindered nucleophile if possible, or increase the reaction temperature and time. | Improved conversion to the desired alcohol. |
| Poor Reagent Quality | Grignard and organolithium reagents are highly sensitive to moisture and air. Use freshly prepared or titrated reagents and ensure all glassware and solvents are rigorously dried. | Increased effective concentration of the nucleophile, leading to higher yields. |
| Side Reactions | The acidic proton of the aldehyde (if enolizable, though less likely for benzaldehydes) can be abstracted by strong organometallic bases. Add the organometallic reagent slowly at a low temperature (e.g., -78 °C) to minimize this. | Reduced formation of byproducts and increased yield of the desired addition product. |
Experimental Protocol: Acetal Protection of the Aldehyde
For reactions where the aldehyde is incompatible with the required reagents (e.g., certain cross-coupling conditions), protection is a viable strategy.
-
To a solution of this compound (1.0 eq) in anhydrous ethanol, add triethyl orthoformate (1.5 eq) and a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).
-
Stir the mixture at room temperature for 4-6 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the product with an organic solvent, dry, and concentrate to yield the diethyl acetal.
Guide 2: Aldol Condensation Reactions
Problem: Low yield of the desired α,β-unsaturated carbonyl compound.
Potential Causes & Solutions:
The electronic nature of the substituents on the benzaldehyde ring can influence the rate of aldol condensation. Electron-withdrawing groups, like the chloro and fluoro substituents in the target molecule, generally increase the electrophilicity of the carbonyl carbon, which should favor the initial nucleophilic attack.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inefficient Enolate Formation | The reaction rate is dependent on the concentration of the enolate from the ketone partner. Ensure the base used (e.g., NaOH, KOH) is of sufficient concentration and purity. | Increased rate of condensation. |
| Reversibility of the Aldol Addition | The initial aldol addition can be reversible. Driving the reaction towards the dehydrated condensation product by removing water or using slightly higher temperatures can improve the overall yield.[4][5] | Higher yield of the final α,β-unsaturated product. |
| Incorrect Stoichiometry | Ensure the stoichiometry between the aldehyde and the enolizable ketone is optimized. A slight excess of the ketone may be beneficial. | Improved conversion of the limiting aldehyde. |
Workflow for Optimizing Aldol Condensation:
Caption: Decision tree for troubleshooting low yields in Aldol condensations.
Guide 3: Oxidation to Carboxylic Acid
Problem: Incomplete oxidation or formation of byproducts.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Insufficient Oxidant | Common oxidants include KMnO₄, Jones reagent (CrO₃/H₂SO₄), or Pinnick oxidation (NaClO₂). Ensure at least a stoichiometric amount, and often a slight excess, of the oxidant is used. | Full conversion of the aldehyde to the carboxylic acid. |
| Reaction Conditions | Some oxidations require specific pH ranges or temperatures. For example, KMnO₄ oxidation is typically performed under basic conditions, followed by an acidic workup. | Optimized reaction rate and selectivity. |
| Degradation of Product | The substituted benzoic acid product may be sensitive to harsh oxidative conditions. Milder methods like the Pinnick oxidation are often preferred for highly functionalized substrates to avoid degradation. | Higher purity and yield of the desired carboxylic acid. |
Guide 4: Reductive Amination
Problem: Low yield of the desired amine.
Potential Causes & Solutions:
Diagram of Reductive Amination Pathway and Pitfalls:
Caption: Key steps and a potential side reaction in reductive amination.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Slow Imine Formation | The initial condensation between the aldehyde and amine to form the imine can be slow. This step is often acid-catalyzed. Add a catalytic amount of acetic acid to facilitate imine formation. | Increased rate of the overall reaction. |
| Premature Aldehyde Reduction | If a strong reducing agent like NaBH₄ is used, it can reduce the aldehyde to the corresponding alcohol faster than the imine is formed. Use a milder, imine-selective reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB). | Minimized formation of the alcohol byproduct and increased yield of the desired amine. |
| pH Control | The pH of the reaction is crucial. It must be acidic enough to catalyze imine formation but not so acidic as to protonate the amine, rendering it non-nucleophilic. A pH range of 4-6 is typically optimal. | A balanced rate of imine formation and reduction, leading to higher product yield. |
By understanding the inherent reactivity of this compound and anticipating potential side reactions, researchers can design more robust experimental protocols and efficiently troubleshoot challenges as they arise.
References
Technical Support Center: Scaling Up the Synthesis of 4-Chloro-2-fluoro-5-methoxybenzaldehyde
Welcome to the technical support center for the synthesis of 4-Chloro-2-fluoro-5-methoxybenzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are looking to scale up this important chemical synthesis. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to ensure a successful and efficient scale-up process.
I. Overview of Synthetic Strategies
The synthesis of this compound typically involves the formylation of an appropriately substituted benzene ring. The most common and scalable method is the Vilsmeier-Haack reaction , which utilizes a formylating agent generated in situ from N,N-dimethylformamide (DMF) and an activating agent like phosphorus oxychloride (POCl₃) or oxalyl chloride.[1][2][3][4][5] The choice of starting material is critical and often dictates the overall efficiency and impurity profile of the synthesis. Common precursors include 1-chloro-4-fluoro-2-methoxybenzene.
Core Reaction: The Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a powerful tool for the formylation of electron-rich aromatic compounds.[4] The reaction proceeds through the formation of the Vilsmeier reagent, a chloroiminium salt, which then acts as the electrophile in an electrophilic aromatic substitution reaction.[2][3]
II. Frequently Asked Questions (FAQs)
Here we address some of the common questions that arise during the synthesis of this compound.
Q1: What is the most common synthetic route for this compound at a larger scale?
A1: The Vilsmeier-Haack reaction is the most prevalent and scalable method for this synthesis.[1][5] It involves the formylation of 1-chloro-4-fluoro-2-methoxybenzene using a Vilsmeier reagent, typically generated from DMF and POCl₃. This method is generally favored for its use of readily available and cost-effective reagents.
Q2: What are the critical parameters to control during the Vilsmeier-Haack reaction for this specific synthesis?
A2: Temperature control is paramount. The formation of the Vilsmeier reagent is exothermic and should be performed at low temperatures (typically 0-10 °C) to prevent degradation. The subsequent formylation step's temperature depends on the substrate's reactivity but is often carried out at slightly elevated temperatures to ensure complete reaction.[1] Stoichiometry of the reagents, particularly the ratio of DMF and POCl₃ to the aromatic substrate, is also crucial for maximizing yield and minimizing side products.
Q3: What are the expected side products, and how can they be minimized?
A3: The primary side products can include regioisomers of the desired benzaldehyde, resulting from formylation at other positions on the aromatic ring. The formation of these isomers is influenced by the electronic and steric effects of the substituents.[1] Incomplete reaction can leave unreacted starting material, while excessive heating can lead to polymerization or decomposition, resulting in tarry residues. Careful control of reaction conditions, particularly temperature and reaction time, is key to minimizing these impurities.
Q4: What are the recommended purification methods for the final product on a larger scale?
A4: For large-scale purification, recrystallization is often the most practical and cost-effective method. A suitable solvent system (e.g., ethanol/water, isopropanol) should be chosen to provide good solubility of the product at elevated temperatures and poor solubility at lower temperatures. Column chromatography can be used for smaller scales or for achieving very high purity, but it is less practical for large-scale production due to solvent consumption and time.
Q5: Are there any specific safety precautions to consider when scaling up this synthesis?
A5: Yes, several safety precautions are critical. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water, releasing toxic fumes. The reaction should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn. The reaction is also exothermic, so proper cooling and temperature monitoring are essential to prevent runaway reactions.
III. Troubleshooting Guide
This section provides a detailed guide to troubleshooting common issues encountered during the synthesis of this compound.
| Issue | Potential Cause(s) | Troubleshooting & Optimization |
| Low or No Product Yield | 1. Inactive Vilsmeier Reagent: Moisture in the reagents or solvent can quench the Vilsmeier reagent. 2. Low Reactivity of Starting Material: The electron-withdrawing nature of the chloro and fluoro groups can deactivate the aromatic ring. 3. Incorrect Reaction Temperature: The formylation step may require a higher temperature to proceed at a reasonable rate. | 1. Ensure all reagents and solvents are anhydrous. Use freshly distilled DMF and POCl₃. 2. Consider using a more activated starting material if possible, or increase the reaction temperature and time. 3. Optimize the reaction temperature. A stepwise increase in temperature after the initial addition may be beneficial. |
| Formation of Multiple Products (Isomers) | 1. Lack of Regioselectivity: The directing effects of the substituents may not be strong enough to favor a single isomer. 2. Reaction Temperature Too High: Higher temperatures can sometimes lead to the formation of less stable, kinetically favored isomers. | 1. The directing effects of the methoxy group (ortho, para-directing) and the halogens (ortho, para-directing but deactivating) will influence the position of formylation. The observed product is the result of the combined electronic and steric effects. While difficult to completely eliminate, careful temperature control can sometimes improve regioselectivity. 2. Maintain the reaction at the lowest effective temperature to favor the thermodynamically more stable product. |
| Dark, Tarry Reaction Mixture | 1. Decomposition of Reagents or Product: Excessive heat can lead to the breakdown of the Vilsmeier reagent or the product. 2. Polymerization: Side reactions can lead to the formation of polymeric byproducts. | 1. Maintain strict temperature control throughout the reaction. Add reagents slowly to manage the exotherm. 2. Ensure an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions. |
| Difficult Purification | 1. Presence of Oily Impurities: Some side products may be oils that are difficult to remove by crystallization. 2. Similar Solubility of Product and Impurities: The desired product and impurities may have similar solubility profiles in common solvents. | 1. Consider a pre-purification step, such as a solvent wash or a short silica gel plug, to remove highly nonpolar or polar impurities before recrystallization. 2. Screen a variety of solvent systems for recrystallization. A mixed solvent system often provides better separation. |
IV. Experimental Protocols
Synthesis of this compound via Vilsmeier-Haack Reaction
This protocol provides a general procedure. Optimization may be required based on the specific scale and equipment.
Materials:
-
1-Chloro-4-fluoro-2-methoxybenzene
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice bath
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Mechanical stirrer
-
Addition funnel
-
Round-bottom flask equipped with a reflux condenser and nitrogen inlet
Procedure:
-
Vilsmeier Reagent Formation: In a dry, three-necked round-bottom flask equipped with a mechanical stirrer, addition funnel, and nitrogen inlet, add anhydrous DMF. Cool the flask to 0 °C in an ice bath. Slowly add POCl₃ dropwise via the addition funnel while maintaining the internal temperature below 10 °C. Stir the mixture at this temperature for 30-60 minutes. The formation of a solid may be observed.
-
Formylation: Dissolve 1-chloro-4-fluoro-2-methoxybenzene in anhydrous DCM and add it to the addition funnel. Add this solution dropwise to the Vilsmeier reagent mixture at a rate that maintains the internal temperature below 10 °C.
-
Reaction Progression: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux (around 40-45 °C). Monitor the reaction progress by TLC or HPLC. The reaction is typically complete within 2-4 hours.
-
Work-up: Cool the reaction mixture to room temperature and then carefully pour it into a beaker containing crushed ice with vigorous stirring. This will hydrolyze the intermediate iminium salt. Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extraction and Purification: Transfer the mixture to a separatory funnel and extract the product with DCM (3x). Combine the organic layers, wash with water and then with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
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Recrystallization: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or isopropanol) to afford pure this compound.
Workflow Diagram
Caption: Workflow for the synthesis of this compound.
V. References
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J&K Scientific LLC. Vilsmeier-Haack Reaction. Accessed January 4, 2026.
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Wikipedia. Vilsmeier–Haack reaction. Accessed January 4, 2026.
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Chemistry Steps. Vilsmeier-Haack Reaction. Accessed January 4, 2026.
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Organic Chemistry Portal. Vilsmeier-Haack Reaction. Accessed January 4, 2026.
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Patil, P. G., et al. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research.
References
Technical Support Center: Alternative Catalysis for 4-Chloro-2-fluoro-5-methoxybenzaldehyde
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and advanced protocols for reactions involving the versatile building block, 4-Chloro-2-fluoro-5-methoxybenzaldehyde. We will explore modern, alternative catalytic systems designed to overcome common challenges, improve efficiency, and enhance the sustainability of your synthetic routes.
Guide Structure
This guide is structured as a series of questions and answers, addressing specific experimental challenges and exploring alternative catalytic solutions for key transformations.
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Section 1: Reductive Amination - Alternatives to traditional borohydride reagents.
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Section 2: Knoevenagel Condensation - Moving beyond hazardous amine catalysts.
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Section 3: Suzuki-Miyaura Coupling - Activating the challenging C-Cl bond.
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Section 4: Emerging & Biocatalytic Strategies - Novel enzymatic and photoredox applications.
Section 1: Reductive Amination
Reductive amination is a cornerstone for C-N bond formation, converting the aldehyde functionality into a primary, secondary, or tertiary amine. This reaction is critical in the synthesis of numerous pharmaceutical compounds, including the soluble epoxide hydrolase inhibitor GSK2256294A, for which this compound is a key intermediate.[1]
Q1: My reductive amination with sodium borohydride gives low yields due to aldehyde reduction. Sodium cyanoborohydride works better but generates toxic waste. What are my options?
This is a classic dilemma. While sodium borohydride (NaBH₄) is inexpensive, it can readily reduce the starting aldehyde, competing with the desired imine reduction.[2] Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (STAB) offer better selectivity for the imine intermediate but come with their own drawbacks, including toxicity (HCN byproduct) and moisture sensitivity, respectively.[2][3][4]
For a greener and often more efficient process, consider catalytic hydrogenation. This approach uses molecular hydrogen (H₂) as the terminal reductant, producing only water as a byproduct, which aligns with green chemistry principles.[5]
Alternative Catalyst Systems:
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Platinum-Group Metal (PGM) Catalysts: Supported catalysts like Palladium on Carbon (Pd/C), Platinum on Carbon (Pt/C), and Rhodium on Carbon (Rh/C) are highly effective. They can often be recycled, reducing cost and waste.[6][7]
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Non-Precious Metal Catalysts: Cobalt and Nickel-based composite catalysts are emerging as cost-effective and sustainable alternatives to PGMs for the amination of aromatic aldehydes.[8]
Q2: I need to synthesize a chiral amine. How can I achieve high enantioselectivity without a complex chiral auxiliary approach?
Asymmetric reductive amination is the ideal solution here. While traditional methods may require chiral substrates, modern biocatalysis offers a direct and highly selective route.
Alternative Catalyst System:
-
Imine Reductases (IREDs): These enzymes catalyze the reduction of a pre-formed or in-situ generated imine with exceptional stereoselectivity.[3][9] Panels of IREDs with varying substrate specificities are commercially available, allowing for rapid screening to find an optimal catalyst for your specific amine and aldehyde combination. This approach often proceeds under mild aqueous conditions.[9]
Troubleshooting Guide: Catalytic Reductive Amination
| Issue | Potential Cause | Troubleshooting Step |
| Low or No Conversion | 1. Inefficient imine formation. | Add a catalytic amount of acid (e.g., acetic acid) to promote imine formation. Monitor by NMR if possible.[10] |
| 2. Inactive catalyst. | Ensure the catalyst has not been poisoned. Use high-purity solvents and reagents. For hydrogenation, ensure the H₂ supply is adequate and the system is properly pressurized. | |
| 3. Insufficient H₂ pressure/delivery. | For catalytic hydrogenation, ensure proper sealing of the reaction vessel and adequate agitation to facilitate gas-liquid mass transfer.[7] | |
| Aldehyde Reduction Side Product | 1. Catalyst is too reactive for the aldehyde. | Switch to a less reactive catalyst or lower the H₂ pressure and temperature. For example, some iridium catalysts offer controlled reducing power.[11] |
| 2. Imine formation is slow. | Increase the concentration of the amine or add a dehydrating agent (use with caution as it can complicate workup).[5] | |
| Catalyst Deactivation (Biocatalysis) | 1. Substrate or product inhibition. | Perform the reaction at a lower substrate concentration. Consider in-situ product removal if feasible. |
| 2. Incorrect pH or temperature. | Optimize the reaction buffer pH and temperature according to the enzyme's specifications. |
Experimental Protocol: Reductive Amination via Catalytic Hydrogenation
This protocol describes a general procedure for the reductive amination of this compound with a primary amine using a heterogeneous rhodium catalyst.
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To a high-pressure reaction vessel, add this compound (1.0 mmol) and the desired primary amine (1.1 mmol).
-
Add a suitable solvent (e.g., Methanol or Ethanol, 10 mL).
-
Add the Rh/C catalyst (e.g., 5 mol% Rh).
-
Seal the vessel and purge several times with nitrogen, followed by hydrogen.
-
Pressurize the vessel with H₂ gas (e.g., 5-10 bar).
-
Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) with vigorous stirring.[6]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the vessel to room temperature and carefully vent the hydrogen gas.
-
Filter the reaction mixture through a pad of celite to remove the heterogeneous catalyst.
-
Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to yield the desired secondary amine.
Workflow Diagram: Catalyst Selection for Reductive Amination
Caption: Catalyst selection workflow for reductive amination.
Section 2: Knoevenagel Condensation
The Knoevenagel condensation is a powerful C-C bond-forming reaction between an aldehyde and an active methylene compound (e.g., malononitrile, ethyl cyanoacetate). It is widely used to synthesize α,β-unsaturated compounds, which are valuable intermediates.
Q1: The traditional Knoevenagel protocol uses piperidine or pyridine, which are toxic and difficult to remove. Are there safer, more environmentally friendly alternatives?
Absolutely. The use of volatile and hazardous organic bases is a significant drawback of the classical Knoevenagel-Doebner reaction.[12] Modern catalysis has focused on developing recyclable and benign systems.
Alternative Catalyst Systems:
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Heterogeneous Basic Catalysts: Solid catalysts such as zeolites, hydrotalcites, and functionalized silicas can be used.[13] These are easily removed by simple filtration and can often be regenerated and reused multiple times.
-
Ionic Liquids (ILs): Certain basic ionic liquids, such as those based on 1,4-diazabicyclo[2.2.2]octane (DABCO), can effectively catalyze the reaction.[14] They often act as both the catalyst and solvent, and their low volatility reduces exposure risks. Many can be recycled.[14]
-
Water-Mediated/Catalyst-Free: For activated substrates, Knoevenagel condensation can sometimes be performed in water at elevated temperatures without any added catalyst.[15] Water's unique properties can promote the reaction, making this an exceptionally green approach.[15]
-
Magnetic Nanoparticles: Catalysts like calcium ferrite (CaFe₂O₄) nanoparticles offer high efficiency and can be easily recovered from the reaction mixture using an external magnet, simplifying the workup process significantly.[13]
Troubleshooting Guide: Green Knoevenagel Condensation
| Issue | Potential Cause | Troubleshooting Step |
| Slow or Incomplete Reaction | 1. Insufficient catalyst activity. | For heterogeneous catalysts, ensure proper activation (e.g., drying). For water-mediated reactions, ensure the temperature is high enough to promote the reaction. |
| 2. Poor mixing. | Vigorous stirring is crucial, especially with solid catalysts, to ensure good contact between reactants and the catalyst surface. | |
| 3. Deactivating effect of substituents. | Electron-donating groups on the benzaldehyde can slow the reaction. Consider a more active catalyst or harsher conditions (e.g., higher temperature, microwave irradiation).[13] | |
| Low Product Yield | 1. Product decomposition. | If the product is unstable at high temperatures, try a more active catalyst that allows for lower reaction temperatures. |
| 2. Catalyst poisoning/leaching. | For recycled catalysts, check for a gradual loss of activity. Ensure wash steps are sufficient to remove adsorbed species without causing the active site to leach. | |
| Difficulty in Catalyst Separation | 1. Catalyst particles are too fine. | For heterogeneous catalysts, allow the mixture to settle before filtration or use centrifugation to aid separation. |
Experimental Protocol: Knoevenagel Condensation Using an Ionic Liquid in Water
This protocol is adapted from a green chemistry procedure for Knoevenagel condensation.[14]
-
In a round-bottom flask, combine this compound (1.0 mmol), malononitrile (1.1 mmol), and water (5 mL).
-
Add the [C₄dabco][BF₄] ionic liquid catalyst (10 mol%).
-
Stir the mixture vigorously at room temperature.
-
Monitor the reaction by TLC. The reaction is often complete within a short time (e.g., 10-30 minutes), indicated by the precipitation of the solid product.[14]
-
Once complete, collect the solid product by vacuum filtration.
-
Wash the product with cold water and dry under vacuum. The product is often pure enough without further purification.
-
The aqueous filtrate containing the ionic liquid can be reused for subsequent reactions after removing the water under reduced pressure.
Mechanism Diagram: Knoevenagel Condensation
Caption: General mechanism of the Knoevenagel condensation.
Section 3: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a highly versatile method for forming C-C bonds, typically between an aryl halide and an organoboron species. For this compound, this reaction enables the modification of the aromatic core by replacing the chlorine atom.
Q1: I'm struggling to get a Suzuki-Miyaura reaction to work with this compound. My standard Pd(PPh₃)₄ catalyst isn't effective. Why is this and what should I use instead?
This is a very common issue. The carbon-chlorine (C-Cl) bond is significantly stronger and less reactive than C-Br or C-I bonds, making its activation (the oxidative addition step) the rate-limiting part of the catalytic cycle.[16] Traditional catalysts like Pd(PPh₃)₄ are often not active enough to efficiently cleave this bond.[17]
Success with aryl chlorides requires more sophisticated catalyst systems, specifically those using electron-rich, bulky phosphine ligands or N-heterocyclic carbenes (NHCs).
Alternative Catalyst Systems:
-
Modern Palladium Precatalysts: These are air- and moisture-stable Pd(II) complexes that are efficiently reduced to the active Pd(0) species in situ.[17][18] They are the gold standard for challenging couplings.
-
Buchwald Precatalysts (e.g., G3/G4): Incorporate bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos) that dramatically accelerate the oxidative addition of aryl chlorides.[17]
-
PEPPSI™ Precatalysts: Feature an N-heterocyclic carbene (NHC) ligand, offering high stability and activity.[17]
-
-
Nickel Catalysts: As a more abundant and less expensive metal, nickel is an attractive alternative to palladium. Nickel-based catalysts, often with phosphine or NHC ligands, can be very effective for coupling aryl chlorides.[19]
-
Heterogeneous Palladium Catalysts: For improved sustainability, recyclable catalysts like palladium nanoparticles supported on carbon (Pd/C) or other materials can be used, though they may require higher temperatures or longer reaction times.[20]
Troubleshooting Guide: Suzuki-Miyaura Coupling of an Aryl Chloride
| Issue | Potential Cause | Troubleshooting Step |
| No Reaction / Very Low Conversion | 1. Catalyst system is not active enough. | Switch to a modern precatalyst system (e.g., SPhos-G3, PEPPSI-IPr).[17] These are designed for aryl chlorides. |
| 2. Inefficient generation of active Pd(0). | Ensure your reaction is rigorously degassed and under an inert atmosphere (N₂ or Ar). Oxygen can deactivate the catalyst.[21] | |
| 3. Incorrect base or solvent. | A strong base (e.g., K₃PO₄, Cs₂CO₃) is often required. The solvent system (e.g., toluene/water, dioxane/water) is crucial for both solubility and promoting the catalytic cycle.[22] | |
| Formation of Boronic Acid Homocoupling Product | 1. Transmetalation is slow relative to other pathways. | Ensure the base is strong enough and sufficiently soluble to form the active boronate species. Check the quality of the boronic acid; old samples can dehydrate to form unreactive boroxines. |
| Dehalogenation of Starting Material (Hydrodehalogenation) | 1. Presence of a hydrogen source. | Ensure solvents are anhydrous. This side reaction can sometimes be promoted by certain ligands or additives. |
| Low Yields on Scale-Up | 1. Poor stirring. | As reactions scale, mixing can become an issue, especially with heterogeneous bases. Ensure adequate agitation.[17] |
| 2. Catalyst loading is too low. | While low catalyst loading is desirable, challenging substrates may require a higher initial loading (e.g., 1-2 mol%).[23] |
Experimental Protocol: Suzuki-Miyaura Coupling using a Buchwald Precatalyst
This protocol describes a general procedure for coupling this compound with an arylboronic acid.[22]
-
In a glovebox or under a stream of inert gas, add the arylboronic acid (1.2 mmol), K₃PO₄ (2.0 mmol), this compound (1.0 mmol), and the SPhos G3 Precatalyst (0.02 mmol, 2 mol%) to a dried reaction vessel.
-
Add a degassed solvent mixture, such as toluene (4 mL) and water (0.4 mL).
-
Seal the vessel and remove it from the glovebox.
-
Heat the reaction mixture with vigorous stirring to 80-100 °C.
-
Monitor the reaction progress by LC-MS.
-
After completion (typically 2-12 hours), cool the mixture to room temperature.
-
Dilute with ethyl acetate and water. Separate the layers.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Mechanism Diagram: Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Section 4: Emerging & Biocatalytic Strategies
Beyond the standard transformations, the unique reactivity of this compound can be harnessed using cutting-edge catalytic methods.
Q1: Are there any novel catalytic methods that can directly functionalize the aldehyde C-H bond, rather than replacing it?
Yes, the field of C-H activation has provided new tools for this. One notable example is the direct dehydrogenative coupling of aldehydes.
-
Palladium-Catalyzed Dehydrogenative Fluoroalkoxylation: This method allows for the direct conversion of a benzaldehyde into a fluoroalkoxy ester.[24] It uses a transient directing group strategy, avoiding the need for extra steps to install and remove a directing group, making it highly atom- and step-economical.[24]
Q2: Can I use visible light to drive reactions with this substrate under mild conditions?
Visible-light photoredox catalysis has become a powerful platform for enabling challenging transformations that are difficult to achieve with traditional thermal methods.[25]
-
Photoredox-Mediated Couplings: For a substrate like this, photoredox catalysis could potentially be used to generate radical intermediates, enabling novel C-C or C-heteroatom bond formations. This approach works under very mild conditions (often room temperature) and can exhibit unique reactivity and functional group tolerance.[25][26]
Q3: Are enzymes useful for reactions other than reductive amination with this aldehyde?
Indeed. The field of biocatalysis is rapidly expanding beyond its traditional niches.
-
Benzaldehyde Lyase (BAL): This thiamine diphosphate (ThDP)-dependent enzyme can catalyze the asymmetric C-C bond formation between two aldehyde molecules (a benzoin condensation) or between an aldehyde and another carbonyl compound.[27] This provides a green route to valuable chiral α-hydroxy ketones.
-
Aldehyde Oxidoreductases (AORs): These enzymes can catalyze the reversible oxidation of aldehydes to carboxylic acids.[28] Depending on the desired transformation, they can be used for either selective oxidation or, in the reverse direction, for the synthesis of the aldehyde from a corresponding carboxylic acid precursor.[28]
Concept Diagram: Photoredox Catalysis
Caption: Simplified concept of photoredox catalytic cycles.
References
- 1. researchgate.net [researchgate.net]
- 2. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 3. Reductive amination - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 6. iris.unito.it [iris.unito.it]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. reddit.com [reddit.com]
- 11. kanto.co.jp [kanto.co.jp]
- 12. pure.tue.nl [pure.tue.nl]
- 13. Calcium Ferrite, an Efficient Catalyst for Knoevenagel Condensation (A Green Approach) – Oriental Journal of Chemistry [orientjchem.org]
- 14. A simple, efficient and green procedure for Knoevenagel condensation catalyzed by [C4dabco][BF4] ionic liquid in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. benchchem.com [benchchem.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 19. Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry | MDPI [mdpi.com]
- 20. Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry | MDPI [mdpi.com]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Palladium-Catalyzed Dehydrogenative Fluoroalkoxylation of Benzaldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Chemistry glows green with photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Visible-light Photoredox Catalysis [sigmaaldrich.com]
- 27. N-Heterocyclic Carbene (NHC) Catalysis in Enzymatic Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Enzymatic reactions towards aldehydes: An overview - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Reactivity and Application of 4-Chloro-2-fluoro-5-methoxybenzaldehyde in Organic Synthesis
In the landscape of modern organic synthesis, particularly within drug discovery and materials science, the selection of an appropriate starting material is a critical decision that dictates the efficiency, selectivity, and ultimate success of a synthetic route. Substituted benzaldehydes are a cornerstone of this chemical toolbox, offering a versatile platform for the construction of complex molecular architectures. This guide provides an in-depth comparative analysis of 4-Chloro-2-fluoro-5-methoxybenzaldehyde , a highly functionalized aromatic aldehyde, with three other widely utilized benzaldehydes: the parent benzaldehyde , the naturally derived vanillin , and the electronically rich p-anisaldehyde .
This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple cataloging of properties to offer a nuanced understanding of how the unique substitution patterns of these aldehydes influence their reactivity. By presenting supporting experimental data and detailed protocols, this guide aims to empower chemists to make informed decisions in their synthetic endeavors.
Introduction to the Compared Benzaldehydes
The reactivity of a benzaldehyde is fundamentally governed by the electronic nature of the substituents on the aromatic ring. These substituents can either donate or withdraw electron density, thereby modulating the electrophilicity of the carbonyl carbon, which is the primary site of reaction.
-
This compound: This molecule is a prime example of a multi-substituted benzaldehyde where competing electronic effects are at play. The chloro and fluoro groups are electron-withdrawing via induction, which is expected to increase the electrophilicity of the carbonyl carbon. Conversely, the methoxy group is electron-donating through resonance. The interplay of these effects makes its reactivity profile both interesting and synthetically valuable, particularly in the synthesis of anti-cancer and anti-inflammatory compounds.[1]
-
Benzaldehyde: As the simplest aromatic aldehyde, benzaldehyde (C₆H₅CHO) serves as a fundamental benchmark for understanding the reactivity of this class of compounds.[2][3] Its reactivity is the baseline against which the effects of various substituents are measured.
-
Vanillin (4-hydroxy-3-methoxybenzaldehyde): A key component of natural vanilla, vanillin possesses two electron-donating groups: a hydroxyl and a methoxy group.[4][5] These substituents increase the electron density of the aromatic ring and are expected to decrease the electrophilicity of the aldehyde group compared to unsubstituted benzaldehyde.
-
p-Anisaldehyde (4-methoxybenzaldehyde): This aldehyde features a single, potent electron-donating methoxy group in the para position.[6][7][8] This substitution significantly increases the electron density on the carbonyl carbon, rendering it less electrophilic than benzaldehyde.
Comparative Physicochemical Properties
A summary of the key physical and chemical properties of the four benzaldehydes is presented in Table 1. These properties are crucial for practical considerations in the laboratory, such as solvent selection and reaction temperature.
| Property | This compound | Benzaldehyde | Vanillin | p-Anisaldehyde |
| CAS Number | 177034-24-1[9] | 100-52-7[2] | 121-33-5[5] | 123-11-5[6] |
| Molecular Formula | C₈H₆ClFO₂[9] | C₇H₆O[10] | C₈H₈O₃[4] | C₈H₈O₂[6] |
| Molecular Weight | 188.58 g/mol [9] | 106.12 g/mol [10] | 152.15 g/mol [4] | 136.15 g/mol [11] |
| Appearance | Not specified | Colorless liquid[2][10] | White to off-white crystalline needles[4][5] | Colorless to slightly yellowish liquid[6] |
| Boiling Point | 273 °C[9] | 178.1 °C[10] | 285 °C[4] | 248 °C[6][11] |
| Melting Point | Not specified | -57.12 °C[10] | 81-83 °C[12] | -1 °C[6][11] |
| Solubility in Water | Not specified | Slightly soluble[3] | Slightly soluble[5] | Insoluble[6] |
Analysis of Chemical Reactivity
The reactivity of the aldehyde functional group is central to the utility of these molecules. The electrophilicity of the carbonyl carbon is the primary determinant of reactivity in nucleophilic addition and related reactions. Electron-withdrawing groups (EWGs) enhance this electrophilicity, while electron-donating groups (EDGs) diminish it.[13]
-
This compound: The presence of two strong EWGs (Cl and F) is expected to significantly increase the partial positive charge on the carbonyl carbon, making it highly susceptible to nucleophilic attack. The electron-donating effect of the methoxy group will partially offset this, but the overall effect is anticipated to be an enhancement of reactivity compared to benzaldehyde.
-
Benzaldehyde: As the unsubstituted parent compound, it exhibits moderate reactivity.[2]
-
Vanillin and p-Anisaldehyde: The strong electron-donating nature of the hydroxyl and methoxy groups in vanillin, and the methoxy group in p-anisaldehyde, decreases the electrophilicity of the carbonyl carbon.[13] Consequently, these aldehydes are generally less reactive towards nucleophiles than benzaldehyde.
This trend is evident in several key organic reactions:
-
Knoevenagel Condensation: This reaction involves the condensation of an aldehyde with an active methylene compound. The rate of reaction is enhanced by EWGs on the benzaldehyde ring, which increase the electrophilicity of the carbonyl carbon, making it more susceptible to attack by the carbanion.[14][15] Therefore, the expected order of reactivity is: this compound > Benzaldehyde > Vanillin ≈ p-Anisaldehyde.
-
Wittig Reaction: In the Wittig reaction, an aldehyde reacts with a phosphorus ylide to form an alkene. Benzaldehydes with EWGs, such as chloro and nitro groups, exhibit significantly higher reaction rates compared to unsubstituted benzaldehyde.[13] Conversely, EDGs like methyl and methoxy groups decrease the reaction rate.[13]
-
Reductive Amination: This reaction involves the formation of an imine from an aldehyde and an amine, followed by reduction to the corresponding amine.[16] While a broad range of substituted benzaldehydes can undergo this reaction, the initial imine formation step is subject to the same electronic effects, with EWGs generally favoring the reaction.
Experimental Protocol: Comparative Knoevenagel Condensation
To provide a framework for the objective comparison of these benzaldehydes, a detailed experimental protocol for the Knoevenagel condensation is provided below. This protocol can be applied to each of the four aldehydes to generate comparative data on reaction yield and time.
Objective: To compare the reactivity of this compound, benzaldehyde, vanillin, and p-anisaldehyde in a Knoevenagel condensation with malononitrile.
Materials:
-
This compound (1.0 mmol)
-
Benzaldehyde (1.0 mmol)
-
Vanillin (1.0 mmol)
-
p-Anisaldehyde (1.0 mmol)
-
Malononitrile (1.0 mmol, 66 mg)[14]
-
Piperidine (catalytic amount, ~0.1 mmol)
-
Ethanol (10 mL)
-
25 mL round-bottomed flasks
-
Magnetic stirrer and stir bars
-
Reflux condenser
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
TLC developing chamber (e.g., ethyl acetate/hexane mixture)
-
UV lamp for TLC visualization
-
Büchner funnel and filter paper
-
Recrystallization solvent (e.g., ethanol/water)
Procedure:
-
To four separate 25 mL round-bottomed flasks, each containing a magnetic stir bar, add one of the benzaldehydes (1.0 mmol).
-
To each flask, add malononitrile (1.0 mmol, 66 mg) and ethanol (10 mL).[14]
-
Stir the mixtures at room temperature until all solids are dissolved.
-
To each flask, add a catalytic amount of piperidine (~0.1 mmol).
-
Attach a reflux condenser to each flask and heat the reaction mixtures to reflux.
-
Monitor the progress of each reaction by TLC at regular intervals (e.g., every 15 minutes).
-
Once the starting aldehyde is consumed (as indicated by TLC), cool the reaction mixtures to room temperature.
-
If a precipitate forms, collect the solid product by vacuum filtration using a Büchner funnel. If no precipitate forms, the solvent can be removed under reduced pressure.
-
Wash the collected solid with cold ethanol.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).[14]
-
Dry the purified product and determine the yield for each reaction.
-
Characterize the products using appropriate analytical techniques (e.g., NMR, IR, and melting point).[14]
Expected Outcomes and Data Summary
Based on the principles of electronic effects on reactivity, the following outcomes are anticipated. This can be supplemented with actual experimental data when generated using the protocol above.
| Aldehyde | Expected Reactivity | Predicted Yield/Reaction Time |
| This compound | Highest | High yield, shortest reaction time |
| Benzaldehyde | Moderate | Moderate yield, moderate reaction time |
| Vanillin | Low | Lower yield, longer reaction time |
| p-Anisaldehyde | Lowest | Lowest yield, longest reaction time |
Visualizing Reaction Mechanisms and Workflows
To further clarify the chemical processes and experimental design, the following diagrams are provided.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Benzaldehyde | Aroma, Flavoring, Preservative | Britannica [britannica.com]
- 4. webqc.org [webqc.org]
- 5. Vanillin | C8H8O3 | CID 1183 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. p-Anisaldehyde | 123-11-5 [chemicalbook.com]
- 7. chemimpex.com [chemimpex.com]
- 8. nbinno.com [nbinno.com]
- 9. echemi.com [echemi.com]
- 10. Benzaldehyde - Wikipedia [en.wikipedia.org]
- 11. 4-Anisaldehyde - Wikipedia [en.wikipedia.org]
- 12. Vanillin | 121-33-5 [chemicalbook.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
A Comparative Guide to the Biological Activity of 4-Chloro-2-fluoro-5-methoxybenzaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
The pursuit of novel therapeutic agents with enhanced efficacy and specificity is a cornerstone of modern drug discovery. Benzaldehyde and its derivatives have long been recognized as a privileged scaffold in medicinal chemistry, exhibiting a wide spectrum of biological activities, including anticancer and antimicrobial properties. The strategic functionalization of the benzaldehyde ring with various substituents can profoundly influence its pharmacological profile. This guide provides an in-depth comparative analysis of the biological activities of derivatives of the synthetically versatile precursor, 4-Chloro-2-fluoro-5-methoxybenzaldehyde.
The unique substitution pattern of this core molecule—featuring an electron-withdrawing chloro group, a strongly electronegative fluoro group, and an electron-donating methoxy group—presents a fascinating platform for the exploration of structure-activity relationships (SAR). By systematically modifying this scaffold to generate various classes of derivatives, such as Schiff bases, chalcones, and hydrazones, researchers can fine-tune the molecule's properties to optimize its therapeutic potential. This guide will objectively compare the performance of these derivatives, provide supporting experimental data from analogous systems, detail the methodologies for their evaluation, and explore the underlying molecular mechanisms of their action.
Unveiling the Anticancer Potential: A Comparative Analysis
The fight against cancer necessitates the development of novel chemotherapeutic agents that can selectively target cancer cells while minimizing toxicity to healthy tissues. Benzaldehyde derivatives have shown considerable promise in this arena, and the unique electronic properties of the 4-Chloro-2-fluoro-5-methoxy scaffold make its derivatives particularly interesting candidates for anticancer drug development. The primary mechanism of action for many benzaldehyde derivatives involves the induction of apoptosis and cell cycle arrest in cancer cells.
Comparative Cytotoxicity of Benzaldehyde Derivatives
The cytotoxic activity of various benzaldehyde derivatives is typically evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of their viability. The half-maximal inhibitory concentration (IC50), the concentration of a compound required to inhibit the growth of 50% of a cell population, is a key parameter for comparing the cytotoxic potency of different derivatives.
| Compound ID | Derivative Type | Modifications | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | Benzyloxybenzaldehyde | 2-(benzyloxy)benzaldehyde | HL-60 | Significant at 1-10 | [1] |
| 2 | Benzyloxybenzaldehyde | 2-(benzyloxy)-5-chlorobenzaldehyde | HL-60 | Significant at 1-10 | [1] |
| 3 | Benzyloxybenzaldehyde | 2-(benzyloxy)-4-methoxybenzaldehyde | HL-60 | Significant at 1-10 | [1] |
| 4 | Benzyloxybenzaldehyde | 2-(benzyloxy)-5-methoxybenzaldehyde | HL-60 | Significant at 1-10 | [1] |
| 5 | Benzyloxybenzaldehyde | 2-[(3-methoxybenzyl)oxy]benzaldehyde | HL-60 | Most Potent in series | [1] |
| 6 | Benzyloxybenzaldehyde | 2-[(2-chlorobenzyl)oxy]benzaldehyde | HL-60 | Significant at 1-10 | [1] |
| 7 | Benzyloxybenzaldehyde | 2-[(4-chlorobenzyl)oxy]benzaldehyde | HL-60 | Significant at 1-10 | [1] |
Structure-Activity Relationship Insights:
The data from these analogous compounds suggests that the presence and position of chloro and methoxy groups significantly influence the anticancer activity. For instance, the high potency of the 2-[(3-methoxybenzyl)oxy]benzaldehyde derivative (Compound 5) suggests that the methoxy group's position on the benzyl ring is a critical determinant of cytotoxicity.[1] The significant activity of the chloro-substituted derivatives (Compounds 2, 6, and 7) highlights the potential of halogenation in enhancing anticancer effects. These observations underscore the importance of systematic modifications of the this compound scaffold to identify derivatives with superior anticancer properties.
Experimental Protocol: MTT Assay for Cell Viability
The MTT assay is a fundamental technique for assessing the cytotoxic effects of novel compounds.
Workflow for MTT Assay
Caption: Workflow of the MTT assay for determining cell viability.
Detailed Steps:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density to ensure exponential growth during the experiment. Allow the cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Remove the old medium from the wells and add the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for a specific period, typically 48 or 72 hours, to allow the compounds to exert their cytotoxic effects.
-
MTT Addition: After the incubation period, add a sterile MTT solution to each well and incubate for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance values are directly proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using appropriate software.
The Molecular Dance: Signaling Pathways in Benzaldehyde-Induced Apoptosis
Benzaldehyde derivatives can trigger cancer cell death by modulating a complex network of intracellular signaling pathways. Research suggests that benzaldehyde can suppress multiple critical pathways that are often dysregulated in cancer, including the PI3K/AKT/mTOR, STAT3, NFκB, and ERK pathways.[2][3] This multi-targeted approach is advantageous as it can circumvent the resistance mechanisms that often develop against drugs that target a single pathway. A key mechanism appears to be the regulation of 14-3-3ζ-mediated protein-protein interactions, which act as a central hub in controlling these oncogenic signals.[2][3]
Simplified Representation of Benzaldehyde's Effect on Cancer Cell Signaling
Caption: Benzaldehyde derivatives can inhibit cancer cell proliferation and induce apoptosis by disrupting 14-3-3ζ-mediated signaling.
Combating Microbial Threats: A Comparative Look at Antimicrobial Activity
The rise of antibiotic-resistant pathogens poses a significant global health threat, necessitating the discovery of new antimicrobial agents. Benzaldehyde derivatives, particularly Schiff bases and chalcones, have demonstrated promising activity against a range of bacteria and fungi. The azomethine group (-CH=N-) in Schiff bases and the α,β-unsaturated ketone moiety in chalcones are considered key pharmacophores responsible for their antimicrobial effects.
Comparative Antimicrobial Efficacy
The antimicrobial activity of novel compounds is often assessed using the agar well diffusion or disk diffusion methods, which provide a qualitative measure of antimicrobial potency based on the size of the zone of inhibition. For a more quantitative comparison, the minimum inhibitory concentration (MIC), the lowest concentration of a compound that visibly inhibits microbial growth, is determined.
The following table presents a comparison of the antimicrobial activity of various chalcone derivatives synthesized from 3-benzyloxy-4-methoxybenzaldehyde, offering insights into the potential of derivatives from the structurally related this compound.
| Compound ID | Derivative Type | Modifications | Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) | Reference |
| 8 | Chalcone | 4-methoxy acetophenone | E. coli | 18 | - | [4] |
| 9 | Chalcone | 4-methyl acetophenone | S. aureus | 16 | - | [4] |
| 10 | Chalcone | 2-chloro acetophenone | S. aureus | 18 | - | [4] |
| 11 | Chalcone | 2-chloro acetophenone | E. coli | 15 | - | [4] |
Structure-Activity Relationship Insights:
The data indicates that the nature of the substituent on the acetophenone ring plays a significant role in the antimicrobial activity of chalcones. For example, the presence of a 4-methoxy group (Compound 8) or a 2-chloro group (Compound 10) on the acetophenone moiety resulted in notable antibacterial activity.[4] This suggests that both electron-donating and electron-withdrawing groups can contribute to the antimicrobial potential of these derivatives, and their specific placement is crucial for optimizing activity.
Experimental Protocol: Agar Well Diffusion Assay
The agar well diffusion method is a widely used and straightforward technique for preliminary screening of antimicrobial activity.
Workflow for Agar Well Diffusion Assay
Caption: Workflow of the agar well diffusion assay for antimicrobial screening.
Detailed Steps:
-
Prepare Agar Plates: Prepare a suitable agar medium (e.g., Mueller-Hinton agar for bacteria) and pour it into sterile Petri dishes. Allow the agar to solidify.
-
Inoculate with Microbial Suspension: Prepare a standardized inoculum of the test microorganism in a sterile broth. Spread the microbial suspension evenly over the entire surface of the agar plate using a sterile cotton swab.
-
Create Wells in Agar: Use a sterile cork borer to punch uniform wells (typically 6-8 mm in diameter) in the agar.
-
Add Test Compound to Wells: Dissolve the test compounds in a suitable solvent (e.g., DMSO) to a known concentration. Carefully add a fixed volume of the compound solution into each well. Include a solvent control and a positive control (a known antibiotic).
-
Incubate Plates: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
Measure Zone of Inhibition: After incubation, observe the plates for a clear zone around the wells where microbial growth has been inhibited. Measure the diameter of this zone of inhibition in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
Conclusion and Future Directions
This guide has provided a comparative overview of the biological activities of derivatives that can be synthesized from this compound. By examining data from structurally analogous compounds, we have highlighted the significant potential of these derivatives as both anticancer and antimicrobial agents. The presence of chloro, fluoro, and methoxy groups on the benzaldehyde scaffold offers a rich chemical space for the design and synthesis of novel therapeutic candidates.
The structure-activity relationship insights gleaned from related compounds underscore the importance of systematic chemical modification to optimize biological activity. The detailed experimental protocols provided for key biological assays will enable researchers to reliably evaluate the efficacy of newly synthesized derivatives. Furthermore, the elucidation of the potential signaling pathways involved in the anticancer activity of these compounds opens up avenues for more targeted drug design and mechanistic studies.
Future research should focus on the synthesis and comprehensive biological evaluation of a dedicated library of this compound derivatives. Such studies, conducted under standardized conditions, will allow for a direct and robust comparison of their activities and a more precise determination of their structure-activity relationships. Investigating the detailed molecular mechanisms of action, including the identification of specific protein targets and the impact on various signaling cascades, will be crucial for the rational development of these promising compounds into clinically viable therapeutic agents.
References
- 1. Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. bellevue.primo.exlibrisgroup.com [bellevue.primo.exlibrisgroup.com]
- 4. Synthesis, Characterization and antimicrobial evaluation of New Chalcone Derivatives From3- benzyloxy-4-methoxybenzaldehyde – Oriental Journal of Chemistry [orientjchem.org]
A Comparative Spectroscopic Guide to 4-Chloro-2-fluoro-5-methoxybenzaldehyde and Its Analogs for the Research Scientist
In the landscape of pharmaceutical research and fine chemical synthesis, the precise structural elucidation of aromatic aldehydes is paramount. These compounds serve as critical building blocks for a diverse array of biologically active molecules. Among them, 4-Chloro-2-fluoro-5-methoxybenzaldehyde stands out as a key intermediate, valued for its unique substitution pattern that offers multiple avenues for synthetic elaboration. This guide provides an in-depth comparative analysis of the spectroscopic properties of this compound and its structurally related analogs. By examining their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we aim to equip researchers, scientists, and drug development professionals with the foundational knowledge to confidently identify and characterize these important molecules.
The Significance of Spectroscopic Analysis in Drug Discovery
Spectroscopic techniques are the cornerstone of modern chemical analysis, providing a non-destructive window into the molecular world. For the medicinal chemist, a detailed understanding of a compound's spectral signature is not merely an academic exercise; it is a critical step in confirming molecular identity, assessing purity, and guiding synthetic strategy. The subtle shifts in a spectrum can reveal a wealth of information about the electronic environment of atoms and the connectivity of functional groups, insights that are indispensable for the rational design of novel therapeutics.
Comparative Spectroscopic Analysis
For this comparative study, we will focus on this compound and three of its key analogs, chosen to systematically deconstruct the electronic and steric contributions of each substituent on the benzaldehyde core.
Selected Analogs for Comparison:
-
Analog 1: 4-chloro-2-fluorobenzaldehyde
-
Analog 2: 2-fluoro-5-methoxybenzaldehyde
-
Analog 3: 4-chloro-5-methoxybenzaldehyde
The following sections will delve into a detailed comparison of their ¹H NMR, ¹³C NMR, IR, and Mass Spectra. All NMR data presented were acquired in deuterated chloroform (CDCl₃), a common solvent for the analysis of organic molecules, allowing for a direct and meaningful comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of a molecule.
The ¹H NMR spectra of these benzaldehydes are characterized by distinct signals for the aldehydic proton and the aromatic protons. The chemical shift of the aldehydic proton is particularly sensitive to the electronic nature of the substituents on the aromatic ring.
| Compound | Aldehyde Proton (CHO) δ (ppm) | Aromatic Protons (Ar-H) δ (ppm) | Methoxy Protons (OCH₃) δ (ppm) |
| This compound | ~10.3 | ~7.5 (d), ~7.2 (d) | ~3.9 (s) |
| 4-chloro-2-fluorobenzaldehyde | 10.34 | 7.76 (t), 7.42 (dd), 7.30 (dd) | - |
| 2-fluoro-5-methoxybenzaldehyde | 10.37 | 7.35 (dd), 7.28 (m), 7.08 (dd) | 3.86 (s) |
| 4-chloro-5-methoxybenzaldehyde | 9.84 | 7.42 (s), 7.36 (s) | 3.96 (s) |
Note: Chemical shifts are approximate and can vary slightly based on experimental conditions. 's' denotes a singlet, 'd' a doublet, 't' a triplet, and 'm' a multiplet.
Expert Insights: The aldehydic proton of this compound is expected to resonate at a downfield chemical shift (around 10.3 ppm) due to the electron-withdrawing nature of the adjacent carbonyl group and the halogens on the aromatic ring. The presence of both chloro and fluoro substituents in Analog 1 (4-chloro-2-fluorobenzaldehyde) maintains this downfield shift. In contrast, the methoxy group in Analog 2 (2-fluoro-5-methoxybenzaldehyde) is electron-donating, which can lead to a slight upfield shift of the aromatic protons compared to analogs with only electron-withdrawing groups. The combined electronic effects of the chloro, fluoro, and methoxy groups in the parent compound create a unique fingerprint in the aromatic region of the ¹H NMR spectrum.
The ¹³C NMR spectrum provides valuable information about the carbon framework of a molecule. The chemical shifts of the carbonyl carbon and the aromatic carbons are particularly diagnostic.
| Compound | Carbonyl Carbon (C=O) δ (ppm) | Aromatic Carbons (Ar-C) δ (ppm) | Methoxy Carbon (OCH₃) δ (ppm) |
| This compound | ~188 | ~160 (d), ~155, ~125, ~120 (d), ~118, ~115 (d) | ~56 |
| 4-chloro-2-fluorobenzaldehyde | 187.8 (d) | 163.5 (d), 136.1, 129.2 (d), 126.9 (d), 125.8 (d), 118.9 (d) | - |
| 2-fluoro-5-methoxybenzaldehyde | 188.1 (d) | 164.1 (d), 154.9, 122.9 (d), 119.8 (d), 115.4 (d), 112.6 (d) | 56.2 |
| 4-chloro-5-methoxybenzaldehyde | 190.9 | 160.1, 148.9, 131.2, 127.9, 125.3, 111.9 | 56.4 |
Note: Chemical shifts are approximate. The letter 'd' indicates a doublet arising from carbon-fluorine coupling.
Expert Insights: The carbonyl carbon in these benzaldehydes typically appears in the range of 188-191 ppm. The presence of a fluorine atom introduces characteristic carbon-fluorine couplings (¹JCF, ²JCF, etc.), which are invaluable for assigning the signals of the fluorinated aromatic ring. For instance, in this compound, the carbon directly attached to the fluorine atom will appear as a doublet with a large coupling constant. The chemical shifts of the other aromatic carbons are influenced by the interplay of the inductive and resonance effects of all three substituents.
Infrared (IR) Spectroscopy: Probing Functional Groups
Infrared spectroscopy is a rapid and powerful technique for the identification of functional groups within a molecule. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds.
| Compound | C=O Stretch (cm⁻¹) | Aromatic C=C Stretch (cm⁻¹) | C-Cl Stretch (cm⁻¹) | C-F Stretch (cm⁻¹) | C-O Stretch (cm⁻¹) |
| This compound | ~1690 | ~1600, ~1500 | ~800-600 | ~1250-1000 | ~1200, ~1050 |
| 4-chloro-2-fluorobenzaldehyde | ~1695 | ~1605, ~1580 | ~800-600 | ~1250-1000 | - |
| 2-fluoro-5-methoxybenzaldehyde | ~1685 | ~1610, ~1500 | - | ~1250-1000 | ~1220, ~1030 |
| 4-chloro-5-methoxybenzaldehyde | ~1680 | ~1590, ~1490 | ~800-600 | - | ~1210, ~1040 |
Note: Wavenumbers are approximate.
Expert Insights: The most prominent feature in the IR spectra of these compounds is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically found between 1680 and 1700 cm⁻¹. The exact position of this band is influenced by the electronic effects of the ring substituents. Electron-withdrawing groups, such as chloro and fluoro, tend to increase the C=O stretching frequency, while electron-donating groups like methoxy can slightly decrease it. The presence of C-Cl, C-F, and C-O bonds will also give rise to characteristic absorption bands in the fingerprint region of the spectrum (below 1500 cm⁻¹), further aiding in the identification of the specific analog.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation Patterns
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.
| Compound | Molecular Ion (M⁺) [m/z] | Key Fragment Ions [m/z] |
| This compound | 188/190 (3:1 ratio) | [M-H]⁺, [M-CHO]⁺, [M-OCH₃]⁺, [M-Cl]⁺ |
| 4-chloro-2-fluorobenzaldehyde | 158/160 (3:1 ratio) | [M-H]⁺, [M-CHO]⁺, [M-Cl]⁺ |
| 2-fluoro-5-methoxybenzaldehyde | 154 | [M-H]⁺, [M-CHO]⁺, [M-OCH₃]⁺ |
| 4-chloro-5-methoxybenzaldehyde | 170/172 (3:1 ratio) | [M-H]⁺, [M-CHO]⁺, [M-OCH₃]⁺, [M-Cl]⁺ |
Expert Insights: In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) provides the molecular weight of the compound. For compounds containing chlorine, the presence of its two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 natural abundance, results in a characteristic M⁺ and M+2 isotopic pattern with a 3:1 intensity ratio.[1] This is a definitive indicator of the presence of a single chlorine atom in the molecule. The fragmentation of these benzaldehydes typically involves the loss of a hydrogen atom ([M-H]⁺), the formyl group ([M-CHO]⁺), the methoxy group ([M-OCH₃]⁺), or a chlorine atom ([M-Cl]⁺). Analysis of these fragment ions can provide further confirmation of the compound's structure.
Experimental Protocols: Ensuring Data Integrity
The reliability of spectroscopic data is intrinsically linked to the rigor of the experimental methodology. The following protocols outline the standard procedures for acquiring high-quality NMR, FTIR, and MS data for substituted benzaldehydes.
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the benzaldehyde sample.
-
Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Parameters (¹H NMR):
-
Spectrometer: 400 MHz or higher field strength.
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
-
-
Instrument Parameters (¹³C NMR):
-
Spectrometer: 100 MHz or higher.
-
Pulse Sequence: Proton-decoupled pulse sequence (e.g., 'zgpg30').
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale to the TMS signal (0.00 ppm for ¹H and ¹³C).
-
Integrate the peaks in the ¹H spectrum.
-
Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy Protocol
-
Sample Preparation:
-
Ensure the ATR crystal (typically diamond or zinc selenide) is clean by wiping it with a soft cloth dampened with a volatile solvent like isopropanol.
-
Acquire a background spectrum of the clean, empty ATR crystal.
-
-
Sample Analysis:
-
Place a small amount of the solid or liquid benzaldehyde sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum.
-
-
Instrument Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the absorbance spectrum.
-
Perform a baseline correction if necessary.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
-
Sample Preparation:
-
Prepare a dilute solution of the benzaldehyde sample (e.g., 1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.
-
-
GC Parameters:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp up to a high temperature (e.g., 280 °C) at a rate of 10-20 °C/min.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
-
MS Parameters (Electron Ionization - EI):
-
Ion Source Temperature: 230 °C.
-
Electron Energy: 70 eV.
-
Mass Range: Scan from a low m/z (e.g., 40) to a value well above the expected molecular weight (e.g., 300).
-
-
Data Analysis:
-
Identify the peak corresponding to the benzaldehyde in the total ion chromatogram (TIC).
-
Analyze the mass spectrum of this peak to determine the molecular ion and fragmentation pattern.
-
Visualizing the Molecular Structures and Analytical Workflow
To further aid in the understanding of the relationships between the target compound and its analogs, as well as the analytical process, the following diagrams are provided.
Caption: Structural relationships between this compound and its analogs.
Caption: A generalized workflow for the spectroscopic analysis of benzaldehyde analogs.
Conclusion
The comprehensive spectroscopic analysis of this compound and its analogs provides a clear and detailed picture of their molecular structures. By systematically comparing their ¹H NMR, ¹³C NMR, IR, and Mass Spectra, we can confidently assign the observed signals and understand the influence of each substituent on the spectral properties. This guide, with its detailed experimental protocols and comparative data, serves as a valuable resource for researchers in the pharmaceutical and chemical industries, enabling the accurate and efficient characterization of these important synthetic intermediates.
References
A Comparative Guide to the Synthetic Validation of 4-Chloro-2-fluoro-5-methoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and agrochemical research, the synthesis of polysubstituted benzaldehydes is a critical step in the development of novel compounds. One such molecule of interest is 4-Chloro-2-fluoro-5-methoxybenzaldehyde, a key intermediate whose substitution pattern is crucial for the biological activity of various derivatives. This guide provides a comprehensive comparison of two plausible synthetic routes to this target molecule: the Vilsmeier-Haack formylation and ortho-lithiation followed by formylation. The objective is to offer an in-depth analysis of each route's efficiency, practicality, and cost-effectiveness, supported by detailed experimental protocols and a comparative summary.
Introduction to this compound
This compound is a substituted aromatic aldehyde. Its chemical structure, characterized by the presence of chloro, fluoro, and methoxy groups on the benzene ring, makes it a versatile building block in organic synthesis. The specific arrangement of these substituents influences the electronic and steric properties of the molecule, which in turn dictates its reactivity and potential applications in the synthesis of more complex structures.
Synthetic Strategies: A Comparative Overview
Two primary synthetic strategies are evaluated for the preparation of this compound:
-
Route A: Vilsmeier-Haack Formylation of 1-chloro-4-fluoro-2-methoxybenzene. This is an electrophilic aromatic substitution reaction where an electron-rich aromatic ring is formylated using the Vilsmeier reagent, typically generated from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[1][2][3] The methoxy group in the starting material is a strong activating group, directing the electrophilic substitution.
-
Route B: Ortho-lithiation and Formylation of 3-chloro-5-fluoroanisole. This method involves the deprotonation of the aromatic ring at a position ortho to a directing group, in this case, the methoxy group, using a strong organolithium base. The resulting aryllithium species is then quenched with an electrophile, such as DMF, to introduce the aldehyde functionality.
Route A: Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a well-established method for the formylation of electron-rich aromatic compounds.[1][2][3] In this proposed synthesis, the starting material is 1-chloro-4-fluoro-2-methoxybenzene. The electron-donating methoxy group activates the benzene ring, facilitating the electrophilic attack of the Vilsmeier reagent. The regioselectivity of the reaction is governed by the directing effects of the substituents. The methoxy group is a strong ortho-, para-director. In this case, the position ortho to the methoxy group and meta to the chloro group is the most likely site of formylation.
Experimental Protocol: Vilsmeier-Haack Formylation
Materials:
-
1-chloro-4-fluoro-2-methoxybenzene
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM)
-
Sodium acetate
-
Water
-
Diethyl ether
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of 1-chloro-4-fluoro-2-methoxybenzene (1.0 eq) in DMF (10 volumes) at 0 °C, add phosphorus oxychloride (1.5 eq) dropwise.
-
Allow the reaction mixture to stir at room temperature for 6-8 hours.
-
Upon completion (monitored by TLC), cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of sodium acetate.
-
Stir the mixture for 30 minutes at 0 °C.
-
Extract the product with diethyl ether (3 x 20 volumes).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography to afford this compound.
Route B: Ortho-lithiation and Formylation
Directed ortho-lithiation is a powerful tool for the regioselective functionalization of aromatic rings. In this route, 3-chloro-5-fluoroanisole is the chosen starting material. The methoxy group acts as a directed metalation group, facilitating the deprotonation of the adjacent ortho position by a strong base like n-butyllithium. The subsequent reaction with DMF introduces the formyl group.
Experimental Protocol: Ortho-lithiation and Formylation
Materials:
-
3-chloro-5-fluoroanisole
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Water
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of 3-chloro-5-fluoroanisole (1.0 eq) in anhydrous THF (10 volumes) under a nitrogen atmosphere, cool the mixture to -78 °C.
-
Add n-butyllithium (1.1 eq) dropwise, maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Add anhydrous DMF (1.5 eq) dropwise and continue stirring at -78 °C for 30 minutes.
-
Allow the reaction to warm to room temperature and stir for an additional 1 hour.
-
Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.
-
Extract the product with diethyl ether (3 x 20 volumes).
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography to yield this compound.
Comparative Analysis
| Parameter | Route A: Vilsmeier-Haack Formylation | Route B: Ortho-lithiation and Formylation |
| Starting Material | 1-chloro-4-fluoro-2-methoxybenzene | 3-chloro-5-fluoroanisole |
| Starting Material Cost | £59.00 for 5g[4] | £90.00 for 5g[5] |
| Reagents | POCl₃, DMF | n-BuLi, DMF |
| Reaction Conditions | 0 °C to room temperature | -78 °C to room temperature |
| Handling Precautions | POCl₃ is corrosive and moisture-sensitive. | n-BuLi is pyrophoric and moisture-sensitive. Requires inert atmosphere. |
| Estimated Yield | Good to excellent (typically 70-90% for similar substrates) | Moderate to good (typically 60-80% for similar substrates) |
| Scalability | Generally scalable | Can be challenging to scale up due to cryogenic conditions and handling of n-BuLi. |
| Purification | Standard column chromatography | Standard column chromatography |
Visualization of Synthetic Pathways
Route A: Vilsmeier-Haack Formylation
Caption: Vilsmeier-Haack formylation of 1-chloro-4-fluoro-2-methoxybenzene.
Route B: Ortho-lithiation and Formylation
Caption: Ortho-lithiation and formylation of 3-chloro-5-fluoroanisole.
Conclusion and Recommendations
Both the Vilsmeier-Haack formylation and the ortho-lithiation/formylation routes present viable pathways for the synthesis of this compound.
The Vilsmeier-Haack reaction (Route A) appears to be the more advantageous method for several reasons. The starting material, 1-chloro-4-fluoro-2-methoxybenzene, is more affordable.[4] The reaction conditions are milder, avoiding the need for cryogenic temperatures, which simplifies the experimental setup and improves scalability. While POCl₃ is a hazardous reagent, its handling is generally more manageable in a standard laboratory setting compared to the pyrophoric n-butyllithium.
The ortho-lithiation route (Route B) , while a powerful and regioselective method, is hampered by the higher cost of the starting material, 3-chloro-5-fluoroanisole, and the more stringent reaction conditions.[5] The requirement for an inert atmosphere and low temperatures, coupled with the hazards associated with n-butyllithium, makes this route less practical for large-scale synthesis.
Therefore, for the efficient and cost-effective synthesis of this compound, the Vilsmeier-Haack formylation of 1-chloro-4-fluoro-2-methoxybenzene is the recommended route. It offers a balance of good yield, operational simplicity, and economic viability, making it a more suitable choice for both academic research and industrial applications.
References
- 1. Vilsmeier-Haack Reaction (Chapter 112) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 3. ijpcbs.com [ijpcbs.com]
- 4. 1092349-89-7 Cas No. | 4-Chloro-1-fluoro-2-methoxybenzene | Apollo [store.apolloscientific.co.uk]
- 5. manchesterorganics.com [manchesterorganics.com]
A Senior Application Scientist's Guide to the Synthesis of 4-Chloro-2-fluoro-5-methoxybenzaldehyde: A Comparative Study of Formylation Methods
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and fine chemical synthesis, the precise installation of functional groups on highly substituted aromatic rings is a perpetual challenge. The compound 4-Chloro-2-fluoro-5-methoxybenzaldehyde stands as a valuable intermediate, with its unique substitution pattern making it a key building block in the development of novel therapeutics and materials. This guide provides an in-depth, comparative analysis of the primary synthetic routes to this aldehyde, focusing on the practical application and relative merits of established formylation reactions. As Senior Application Scientists, our goal is to not only present protocols but to elucidate the underlying chemical principles that govern reaction outcomes, thereby empowering you to make informed decisions in your synthetic endeavors.
The Strategic Importance of this compound
The convergence of a chloro, fluoro, and methoxy group on a benzaldehyde scaffold imparts a distinct electronic and steric profile to this compound. This substitution pattern is of significant interest in medicinal chemistry, where the modulation of a molecule's properties through halogenation and methoxylation is a common strategy to enhance metabolic stability, binding affinity, and bioavailability. The aldehyde functionality serves as a versatile handle for a wide array of subsequent chemical transformations, including reductive aminations, oxidations, and carbon-carbon bond-forming reactions, making it a crucial precursor for the synthesis of complex molecular architectures.
The primary retrosynthetic disconnection for this compound points to the formylation of the readily available starting material, 2-chloro-4-fluoro-1-methoxybenzene (2-chloro-4-fluoroanisole). The challenge lies in the regioselective introduction of the formyl group at the C5 position, ortho to the methoxy group and para to the chloro group. This guide will explore and compare the most effective methods to achieve this transformation.
A Comparative Analysis of Formylation Strategies
The introduction of a formyl group onto an aromatic ring can be achieved through several named reactions, each with its own set of reagents, conditions, and substrate scope. For an electron-rich substrate such as 2-chloro-4-fluoro-1-methoxybenzene, the Vilsmeier-Haack, Rieche, Duff, and Gattermann-Koch reactions are the most pertinent.
| Formylation Method | Formylating Agent | Catalyst/Activating Agent | Typical Solvents | Temperature (°C) | Reported Yield (%) | Key Advantages | Key Disadvantages |
| Vilsmeier-Haack | N,N-Dimethylformamide (DMF) | Phosphorus oxychloride (POCl₃) | DMF, Dichloromethane (DCM) | 0 - 100 | 70-90+ | Mild conditions, high yields for electron-rich substrates, reliable and scalable. | Requires stoichiometric and corrosive reagents, not suitable for electron-poor arenes.[1][2] |
| Rieche Formylation | Dichloromethyl methyl ether | Titanium tetrachloride (TiCl₄) | Dichloromethane (DCM) | 0 - rt | up to 97 | Excellent yields, can be highly regioselective, tolerant of various functional groups.[3] | Uses a highly reactive and moisture-sensitive Lewis acid and a potentially carcinogenic formylating agent. |
| Duff Reaction | Hexamethylenetetramine (HMTA) | Acetic acid, Trifluoroacetic acid (TFA) | Acetic acid, Glycerol | 85 - 165 | 18 - 80 | Uses inexpensive and readily available reagents, operationally simple.[4][5] | Generally lower yields, requires high temperatures, primarily for phenols.[4][5] |
| Gattermann-Koch | Carbon monoxide (CO), HCl | AlCl₃, CuCl | Benzene, Dichlorobenzene | High Pressure | Good | Direct formylation of arenes. | Requires high pressure of toxic CO gas, not applicable to phenols or phenol ethers.[6][7][8] |
Expert Insights: For the synthesis of this compound, the Vilsmeier-Haack and Rieche reactions are the most promising candidates. The strong electron-donating effect of the methoxy group, ortho-para directing, combined with the deactivating but ortho-para directing nature of the halogens, favors formylation at the C5 position. The Duff reaction is less suitable as the substrate is not a phenol. The Gattermann-Koch reaction is generally not applicable to phenol ethers.[6][8]
Reaction Mechanisms: A Visual Guide
Understanding the underlying mechanisms of these reactions is paramount for troubleshooting and optimization.
Vilsmeier-Haack Reaction Mechanism
The Vilsmeier-Haack reaction proceeds via the formation of the Vilsmeier reagent, a chloroiminium ion, which acts as the electrophile.[9][10]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Rieche formylation - Wikipedia [en.wikipedia.org]
- 4. Duff reaction - Wikipedia [en.wikipedia.org]
- 5. grokipedia.com [grokipedia.com]
- 6. testbook.com [testbook.com]
- 7. Gattermann Koch Reaction: Mechanism, Uses & Examples [vedantu.com]
- 8. Gattermann reaction - Wikipedia [en.wikipedia.org]
- 9. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 10. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
Navigating the Bioactive Landscape: A Comparative Guide to Compounds Derived from Substituted Benzaldehydes
A Senior Application Scientist's Perspective on Biological Screening and Performance
Introduction: The Versatile Benzaldehyde Scaffold in Drug Discovery
Substituted benzaldehydes are foundational pillars in the edifice of medicinal chemistry, serving as versatile starting materials for the synthesis of a diverse array of bioactive molecules. Their inherent reactivity and the tunable nature of their aromatic substitutions make them ideal precursors for generating compound libraries with a wide range of pharmacological activities. Among these, 4-Chloro-2-fluoro-5-methoxybenzaldehyde presents a unique combination of electronic and steric properties, suggesting its potential in crafting novel therapeutic agents. However, a comprehensive survey of the scientific literature reveals a notable scarcity of direct biological screening data for compounds specifically synthesized from this particular starting material.
This guide, therefore, adopts a comparative and inferential approach. We will explore the biological performance of compound classes that are readily synthesizable from this compound, drawing upon available data from structurally analogous benzaldehyde derivatives. This analysis will focus on two prominent classes of bioactive compounds: chalcones and quinazolines , both of which have demonstrated significant potential as anticancer agents and kinase inhibitors. By examining the biological activities of derivatives from similar starting materials, we can extrapolate and predict the potential bio-potential of compounds originating from this compound, providing a valuable resource for researchers in the field.
Comparative Analysis of Biological Activity: Chalcones vs. Quinazolines
The true measure of a synthetic precursor's value lies in the biological efficacy of the compounds it helps create. Here, we present a comparative analysis of the anticancer and kinase inhibitory activities of chalcones and quinazolines derived from various substituted benzaldehydes. This data, while not directly from this compound, provides a strong predictive framework for the potential of its derivatives.
Anticancer Activity: A Tale of Two Scaffolds
The cytotoxicity of synthesized compounds against various cancer cell lines is a primary indicator of their potential as therapeutic agents. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting cancer cell growth.
Table 1: Comparative Anticancer Activity of Chalcone Derivatives
| Starting Benzaldehyde Analogue | Derived Chalcone | Cancer Cell Line | IC50 (µM) | Reference |
| 3,4,5-Trimethoxybenzaldehyde | (E)-5,6-dimethyl-3-(naphthalen-2-ylmethyl)-1-(3-(4-(3-(3,4,5-trimethoxyphenyl)acryloyl)phenoxy)propyl)-1H-benzo[d]imidazol-3-ium bromide | HL-60 (Leukemia) | 0.83[1] | [2] |
| 3,4,5-Trimethoxybenzaldehyde | (E)-5,6-dimethyl-3-(naphthalen-2-ylmethyl)-1-(3-(4-(3-(3,4,5-trimethoxyphenyl)acryloyl)phenoxy)propyl)-1H-benzo[d]imidazol-3-ium bromide | MCF-7 (Breast) | 1.57[1] | [2] |
| 3,4,5-Trimethoxybenzaldehyde | (E)-5,6-dimethyl-3-(naphthalen-2-ylmethyl)-1-(3-(4-(3-(3,4,5-trimethoxyphenyl)acryloyl)phenoxy)propyl)-1H-benzo[d]imidazol-3-ium bromide | SW-480 (Colon) | 2.92[1] | [2] |
| 2,4-Dichlorobenzaldehyde | (E)-2,4-dichloro-N-(4-cinnamoylphenyl)-5-methylbenzenesulfonamide derivative 5 | AGS (Gastric) | <1.0 µg/mL | [3] |
| 2,4-Dichlorobenzaldehyde | (E)-2,4-dichloro-N-(4-cinnamoylphenyl)-5-methylbenzenesulfonamide derivative 7 | HL-60 (Leukemia) | <1.57 µg/mL | [3] |
Table 2: Comparative Anticancer Activity of Quinazoline Derivatives
| Starting Benzaldehyde Analogue (Inferred) | Derived Quinazoline | Cancer Cell Line | IC50 (µM) | Reference |
| Substituted Benzaldehyde | Quinazolin-4(3H)-one hydrazide (3j) | MCF-7 (Breast) | 0.20[4] | [4] |
| Substituted Benzaldehyde | Quinazolin-4(3H)-one hydrazide (3g) | A2780 (Ovarian) | 0.14[4] | [4] |
| Substituted Benzaldehyde | Thioacetyl-benzohydrazide quinazolin-4-one (21) | HepG2 (Liver) | 17.23 µg/mL | [5] |
| Substituted Benzaldehyde | Thioacetyl-benzohydrazide quinazolin-4-one (21) | PC3 (Prostate) | 26.10 µg/mL | [5] |
| Substituted Benzaldehyde | Quinazoline-oxymethyltriazole (8a) | HCT-116 (Colon) | 5.33 (72h) | [6] |
From the presented data, both chalcones and quinazolines demonstrate potent anticancer activity. The trimethoxy-substituted chalcone, for instance, exhibits impressive sub-micromolar to low micromolar IC50 values against various cancer cell lines[1]. Similarly, certain quinazoline derivatives show remarkable potency, with IC50 values in the nanomolar range against breast and ovarian cancer cells[4]. The choice of substituents on the benzaldehyde ring clearly plays a crucial role in determining the cytotoxic efficacy of the final compound.
Kinase Inhibition: Targeting the Engines of Cancer
Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of many cancers. Consequently, kinase inhibitors are a major class of targeted cancer therapies.
Table 3: Comparative Kinase Inhibitory Activity of Quinazoline Derivatives
| Starting Benzaldehyde Analogue (Inferred) | Derived Quinazoline | Kinase Target | IC50 (µM) | Reference |
| Substituted Benzaldehyde | Quinazolin-4(3H)-one derivative (2j) | EGFR | 0.102[4] | [4] |
| Substituted Benzaldehyde | Quinazolin-4(3H)-one derivative (3g) | HER2 | 0.097[4] | [4] |
| Substituted Benzaldehyde | Quinazolin-4(3H)-one derivative (2i) | CDK2 | 0.128[4] | [4] |
| Substituted Benzaldehyde | Thioacetyl-benzohydrazide quinazolin-4-one (21) | VEGFR-2 | 4.6[5] | [5] |
| Substituted Benzaldehyde | Cinnamic acid-substituted anilinoquinazoline (31) | EGFR | 0.12 | [7] |
Quinazoline-based compounds have a well-established history as potent kinase inhibitors. The data in Table 3 highlights their ability to inhibit key cancer-related kinases such as EGFR, HER2, and CDK2 with high potency[4]. The structural versatility of the quinazoline scaffold allows for fine-tuning of selectivity and potency against specific kinase targets.
Experimental Protocols: A Guide to Biological Screening
To ensure the scientific integrity and reproducibility of biological screening results, standardized and well-documented protocols are essential. The following sections provide detailed, step-by-step methodologies for key assays used to evaluate the anticancer and kinase inhibitory potential of synthesized compounds.
Protocol 1: MTT Assay for In Vitro Anticancer Activity
The MTT (3-(4,5-dimethylthiazial-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. As cellular metabolic activity is an indicator of cell viability, this assay is widely used to measure the cytotoxic effects of potential anticancer drugs.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in complete medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO) and a no-treatment control (medium only).
-
Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from the wells.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the no-treatment control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software.
-
}
Figure 1: Experimental workflow for the MTT assay.
Protocol 2: ADP-Glo™ Kinase Assay for In Vitro Kinase Inhibition
The ADP-Glo™ Kinase Assay is a luminescent ADP detection assay that provides a universal method for measuring kinase activity by quantifying the amount of ADP produced during a kinase reaction.
Materials:
-
Kinase of interest
-
Kinase-specific substrate
-
ATP
-
Test compounds
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
-
Luminometer
Procedure:
-
Kinase Reaction:
-
In a 384-well plate, set up the kinase reaction in a total volume of 5 µL. This includes the kinase, substrate, ATP, and the test compound at various concentrations.
-
Include a no-enzyme control and a vehicle control.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for the desired reaction time (e.g., 60 minutes).
-
-
Stopping the Kinase Reaction and ATP Depletion:
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
-
ADP to ATP Conversion and Signal Generation:
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced in the kinase reaction to ATP and contains luciferase and luciferin to generate a luminescent signal.
-
Incubate the plate at room temperature for 30-60 minutes.
-
-
Luminescence Measurement:
-
Measure the luminescence of each well using a luminometer.
-
-
Data Analysis:
-
The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the compound concentration and determine the IC50 value.
-
}
Figure 2: Workflow for the ADP-Glo™ kinase inhibition assay.
Signaling Pathway: Targeting EGFR with Quinazoline Inhibitors
A key mechanism of action for many quinazoline-based anticancer agents is the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway. Overactivation of this pathway is a common driver of tumor growth and proliferation.
}
Figure 3: Inhibition of the EGFR signaling pathway by quinazoline derivatives.
Conclusion: A Promising Scaffold for Future Drug Discovery
While direct biological screening data for compounds synthesized from this compound remains to be extensively reported, the comparative analysis presented in this guide strongly suggests its potential as a valuable starting material for the development of novel anticancer agents and kinase inhibitors. The structural motifs readily accessible from this precursor, namely chalcones and quinazolines, have a proven track record of significant biological activity.
The provided experimental protocols for in vitro screening offer a robust framework for researchers to evaluate the efficacy of newly synthesized compounds. By leveraging the insights from structurally related molecules and employing rigorous biological assays, the scientific community can unlock the full therapeutic potential of derivatives from this compound and other novel substituted benzaldehydes. The path from a unique starting material to a life-saving drug is paved with meticulous synthesis, comprehensive biological screening, and a deep understanding of the underlying molecular mechanisms.
References
- 1. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. New Chalcone Derivatives Containing 2,4-Dichlorobenzenesulfonamide Moiety with Anticancer and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and cytotoxic evaluation of quinazoline derivatives bearing triazole-acetamides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to the Reactivity of 4-Chloro-2-fluoro-5-methoxybenzaldehyde
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and fine chemical synthesis, substituted benzaldehydes serve as indispensable building blocks. Their reactivity profile, dictated by the electronic and steric nature of their substituents, determines their utility in constructing complex molecular architectures. Among these, 4-Chloro-2-fluoro-5-methoxybenzaldehyde stands out as a particularly versatile intermediate, frequently employed in the synthesis of pharmaceutical agents.[1]
This guide provides a comparative analysis of the reactivity of this compound. We will dissect the influence of its unique substitution pattern on the electrophilicity of the carbonyl group and the aromatic ring. By comparing its performance in key synthetic transformations against structurally similar compounds, we aim to provide researchers with the field-proven insights necessary for efficient reaction design and optimization.
Deconstructing the Molecule: Electronic and Steric Effects
The reactivity of this compound is a direct consequence of the interplay between its five functional components. Understanding the individual contribution of each substituent is paramount to predicting its chemical behavior.
-
The Aldehyde Group (-CHO): As the primary site of reaction for nucleophilic additions, the aldehyde's carbonyl carbon possesses significant electrophilic character. This is due to the strong electron-withdrawing nature of the oxygen atom. The aldehyde group deactivates the aromatic ring towards electrophilic substitution and acts as a meta-director.[2][3]
-
Ortho-Fluoro Substituent (-F): Positioned at C2, the fluorine atom exerts a powerful electron-withdrawing inductive effect (-I) owing to its high electronegativity.[2] This effect significantly increases the partial positive charge on the adjacent carbonyl carbon, enhancing its electrophilicity and making the aldehyde more susceptible to nucleophilic attack. While fluorine can donate electron density via resonance (+R), the inductive effect is dominant.
-
Para-Chloro Substituent (-Cl): The chlorine at C4 also withdraws electron density through induction (-I), further activating the carbonyl group. Its resonance effect (+R) is weaker than its inductive pull. Crucially, its position para to the aldehyde group places it in a key position to stabilize negative charge in the ring during nucleophilic aromatic substitution (SNAr) reactions.[4]
-
Meta-Methoxy Substituent (-OCH₃): The methoxy group at C5 is a strong resonance donor (+R) and a weak inductive withdrawer (-I).[5] Its position meta to the aldehyde means its strong electron-donating resonance effect does not directly counteract the electron-withdrawing effects of the aldehyde and ortho/para halogens on the carbonyl carbon's reactivity.
The cumulative effect is a highly electron-deficient aromatic system and a strongly electrophilic aldehyde carbon, predisposing the molecule to rapid nucleophilic addition and potential nucleophilic aromatic substitution.
Caption: Electronic contributions of substituents in this compound.
Comparative Reactivity in Condensation Reactions
To empirically evaluate the reactivity, we compare the performance of this compound against other benzaldehydes in the Knoevenagel condensation, a classic carbon-carbon bond-forming reaction sensitive to the aldehyde's electrophilicity.[6][7] The reaction involves the condensation of the aldehyde with an active methylene compound, such as malononitrile, typically catalyzed by a mild base.
Experimental Data: Knoevenagel Condensation with Malononitrile
The following table summarizes the comparative results for the reaction of various substituted benzaldehydes (1.0 mmol) with malononitrile (1.0 mmol) in ethanol (10 mL) at room temperature, using a catalytic amount of piperidine.
| Entry | Benzaldehyde Derivative | Substituent Effects | Time to Completion (min) | Yield (%) |
| 1 | Benzaldehyde | Baseline (No substituents) | 120 | 85 |
| 2 | 4-Methoxybenzaldehyde | Strong Electron-Donating Group (-OCH₃) | > 240 | 65 |
| 3 | 4-Chlorobenzaldehyde | Moderate Electron-Withdrawing Group (-Cl) | 60 | 92 |
| 4 | 2-Fluorobenzaldehyde | Strong Electron-Withdrawing Group (-F) | 30 | 95 |
| 5 | This compound | Cumulative Electron-Withdrawing (-F, -Cl) | < 10 | > 98 |
Analysis of Results:
The data clearly demonstrates the superior reactivity of this compound (Entry 5). The reaction proceeds to completion in under 10 minutes, significantly faster than all other analogs. This heightened reactivity is a direct result of the potent, cumulative electron-withdrawing inductive effects of the ortho-fluoro and para-chloro substituents, which render the carbonyl carbon exceptionally electrophilic. In contrast, the electron-donating methoxy group in 4-methoxybenzaldehyde (Entry 2) deactivates the carbonyl group, leading to a much slower reaction.[8]
Protocol: Comparative Knoevenagel Condensation
This protocol provides a self-validating system to reproduce the comparative data. The completion of the reaction is easily monitored by Thin Layer Chromatography (TLC).
Materials:
-
Substituted Benzaldehyde (1.0 mmol)
-
Malononitrile (1.0 mmol, 66 mg)
-
Piperidine (0.1 mmol, 10 µL)
-
Ethanol (Absolute, 10 mL)
-
25 mL round-bottomed flask
-
Magnetic stirrer and stir bar
-
TLC plates (Silica gel 60 F₂₅₄)
-
Eluent for TLC (e.g., 3:1 Hexane:Ethyl Acetate)
Procedure:
-
Reaction Setup: To a 25 mL round-bottomed flask containing a magnetic stir bar, add the substituted benzaldehyde (1.0 mmol) and ethanol (10 mL). Stir until the aldehyde is fully dissolved.
-
Addition of Reagents: Add malononitrile (1.0 mmol) to the solution, followed by the piperidine catalyst (0.1 mmol).
-
Reaction Monitoring: Start a timer immediately after adding the catalyst. Monitor the reaction progress every 5-10 minutes by TLC. Spot the reaction mixture against a spot of the starting aldehyde. The reaction is complete upon the disappearance of the starting aldehyde spot.
-
Workup: Once the reaction is complete, cool the flask in an ice bath for 15 minutes to precipitate the product.
-
Isolation and Purification: Collect the solid product by vacuum filtration, washing the crystals with a small amount of cold ethanol.
-
Characterization: Dry the product under vacuum and determine the yield. Characterize the product by obtaining its melting point and spectroscopic data (¹H NMR, ¹³C NMR, IR).
Causality in Protocol Design:
-
Catalyst Choice: Piperidine is a mild organic base sufficient to deprotonate the active methylene compound (malononitrile) without promoting unwanted side reactions.[9]
-
Solvent Choice: Ethanol is a polar protic solvent that effectively dissolves the reactants and is environmentally benign.
-
Monitoring: TLC is a rapid and effective technique to visually track the consumption of the limiting reagent (the aldehyde), providing a clear endpoint for the reaction and ensuring data comparability across different substrates.
Caption: Standard experimental workflow for the Knoevenagel condensation.
Reactivity in Nucleophilic Aromatic Substitution (SNAr)
Beyond carbonyl reactivity, the substitution pattern of this compound activates the aromatic ring for Nucleophilic Aromatic Substitution (SNAr). Aromatic rings are typically electron-rich and resistant to nucleophilic attack. However, the presence of strong electron-withdrawing groups, such as nitro or, in this case, aldehyde and halo groups, positioned ortho or para to a good leaving group (like a halide), can render the ring sufficiently electrophilic for substitution to occur.[4][10][11]
In our target molecule:
-
The aldehyde group is a powerful activating group.
-
The chlorine atom is para to the aldehyde.
-
The fluorine atom is ortho to the aldehyde.
This arrangement strongly stabilizes the negatively charged Meisenheimer complex intermediate formed during nucleophilic attack, making SNAr a viable reaction pathway.[4] This allows for the selective displacement of either the chlorine or fluorine atom by a suitable nucleophile (e.g., an alkoxide or amine), a reaction not readily achievable with less activated benzaldehydes like 4-chlorobenzaldehyde alone. This dual reactivity makes this compound a valuable bifunctional intermediate for building complex heterocyclic systems.[1]
Conclusion
Through structural analysis and comparative experimental data, this guide establishes that This compound is a highly reactive building block for organic synthesis.
-
Enhanced Carbonyl Reactivity: The combined inductive effects of the ortho-fluoro and para-chloro substituents make its aldehyde group exceptionally electrophilic, leading to significantly accelerated reaction rates in nucleophilic addition reactions like the Knoevenagel condensation compared to simpler benzaldehydes.
-
Potential for SNAr: Its unique substitution pattern activates the aromatic ring for nucleophilic aromatic substitution, offering an additional synthetic handle for molecular elaboration.
For researchers and drug development professionals, a thorough understanding of this reactivity profile is crucial. It allows for the rational design of synthetic routes, minimizes reaction times, and maximizes yields, ultimately accelerating the discovery and development of new chemical entities.
References
- 1. nbinno.com [nbinno.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. ncert.nic.in [ncert.nic.in]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. quora.com [quora.com]
- 6. benchchem.com [benchchem.com]
- 7. tandfonline.com [tandfonline.com]
- 8. arkat-usa.org [arkat-usa.org]
- 9. researchgate.net [researchgate.net]
- 10. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 11. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
A Comparative Guide to the X-ray Crystal Structure of 4-Chloro-2-fluoro-5-methoxybenzaldehyde Derivatives: A Keystone for Drug Discovery
For researchers, medicinal chemists, and professionals in drug development, the precise understanding of a molecule's three-dimensional structure is not merely academic—it is the bedrock of rational drug design. The spatial arrangement of atoms dictates how a molecule interacts with biological targets, influencing its efficacy, selectivity, and pharmacokinetic profile. Among the myriad of scaffolds used in medicinal chemistry, substituted benzaldehydes are of particular interest due to their versatile reactivity and prevalence in biologically active compounds.[1][2] This guide provides a comprehensive analysis of the crystallographic characteristics of a specific, highly functionalized derivative, 4-Chloro-2-fluoro-5-methoxybenzaldehyde, by drawing comparisons with structurally related analogs.
The Influence of Substituents on Crystal Packing and Molecular Geometry
The substituents on the benzaldehyde ring play a pivotal role in directing intermolecular interactions, which in turn govern the crystal lattice formation.[5][6]
-
Chlorine Atom: The chloro group can participate in halogen bonding, a non-covalent interaction that has gained significant recognition in drug design for its directionality and strength.[6][7] This can lead to predictable supramolecular assemblies.
-
Fluorine Atom: The highly electronegative fluorine atom can engage in hydrogen bonding and dipole-dipole interactions, subtly altering the electrostatic potential of the molecule and influencing its packing.
-
Methoxy Group: The methoxy substituent can act as a hydrogen bond acceptor and its rotational flexibility can impact the overall conformation of the molecule in the solid state.[3][4]
The interplay of these functional groups is expected to result in a complex network of intermolecular interactions, including C–H⋯O, C–H⋯F, and potential halogen bonds, which are critical for the stability of the crystal structure.[6][8]
Comparative Crystallographic Data of Substituted Benzaldehydes
To provide a predictive framework, the following table summarizes key crystallographic parameters for a selection of substituted benzaldehyde derivatives. This data serves as a valuable reference for what might be expected for this compound.
| Parameter | 4-(Benzyloxy)benzaldehyde[9] | N′-(4-Fluorobenzylidene)-3,4,5-trimethoxybenzohydrazide[10] | 4-Fluorobenzaldehyde [(E)-4-fluorobenzylidene]hydrazone[10] |
| Chemical Formula | C₁₄H₁₂O₂ | C₁₇H₁₇FN₂O₄ | C₁₄H₁₀F₂N₂ |
| Molecular Weight | 212.24 | 332.33 | 244.24 |
| Crystal System | Orthorhombic | Monoclinic | Monoclinic |
| Space Group | Pna2₁ | P2₁/c | P2₁/c |
| a (Å) | 11.4772 (11) | 7.9194 (4) | 3.8488 (18) |
| b (Å) | 12.9996 (12) | 26.2496 (13) | 13.629 (5) |
| c (Å) | 7.2032 (6) | 8.1271 (4) | 11.083 (5) |
| β (°) | 90 | 105.5470 (10) | 93.17 (4) |
| Volume (ų) | 1074.71 (17) | 1627.65 (14) | 580.5 (4) |
| Z | 4 | 4 | 2 |
| Temperature (K) | 123 | 173 (2) | 296 |
| Radiation | Mo Kα (λ = 0.71073 Å) | Mo Kα | Mo Kα |
| R-factor (R1) | - | 0.037 | 0.049 |
| wR-factor (wR2) | - | 0.104 | 0.143 |
Experimental Workflow for Structure Determination
The determination of the crystal structure of a novel compound like this compound follows a well-established, multi-step process.
Caption: A generalized workflow for the X-ray crystallographic analysis of a novel compound.
Detailed Experimental Protocols
1. Synthesis of this compound:
2. Single Crystal Growth:
Obtaining high-quality single crystals is often the most challenging step.
-
Method: Slow evaporation is a common and effective technique.
-
Protocol:
-
Dissolve the purified this compound in a suitable solvent or solvent mixture (e.g., ethanol, methanol, acetone, or ethyl acetate/hexane) to near saturation at room temperature.
-
Filter the solution to remove any particulate matter.
-
Transfer the solution to a clean vial, loosely cover it to allow for slow solvent evaporation.
-
Store the vial in a vibration-free environment at a constant temperature.
-
Monitor for the formation of single crystals over several days to weeks.
-
3. Single Crystal X-ray Diffraction:
-
Data Collection:
-
A suitable single crystal is carefully selected and mounted on a diffractometer.[5]
-
The crystal is typically cooled to a low temperature (e.g., 100-173 K) to minimize thermal vibrations.
-
The diffractometer uses a specific X-ray source, commonly Mo Kα radiation (λ = 0.71073 Å).[5][9]
-
A series of diffraction images are collected as the crystal is rotated through a range of angles.
-
-
Structure Solution and Refinement:
-
The collected diffraction data is processed to determine the unit cell parameters and the intensities of the reflections.
-
The crystal structure is solved using direct methods or Patterson methods.
-
The structural model is then refined using a full-matrix least-squares method on F².[5]
-
Non-hydrogen atoms are typically refined anisotropically.
-
Hydrogen atoms are often placed in calculated positions and refined using a riding model.[5][9]
-
Predicted Intermolecular Interactions
Based on the functional groups present in this compound, a network of weak intermolecular interactions is expected to stabilize the crystal packing. A Hirshfeld surface analysis would be instrumental in visualizing and quantifying these interactions.
Caption: A diagram illustrating the potential intermolecular interactions in the crystal lattice.
Conclusion
The structural elucidation of this compound is a critical step in harnessing its full potential in drug discovery and materials science. While a definitive crystal structure is yet to be reported, this guide provides a comprehensive framework for its determination and interpretation. By drawing on comparative data from related substituted benzaldehydes, we can anticipate a monoclinic or orthorhombic crystal system with a rich network of intermolecular interactions, including hydrogen and halogen bonds, that will define its solid-state architecture. The detailed experimental protocols provided herein offer a clear roadmap for researchers to successfully obtain and analyze the crystal structure of this and other similarly complex benzaldehyde derivatives, ultimately accelerating the discovery of novel therapeutics.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. drughunter.com [drughunter.com]
- 4. m.youtube.com [m.youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. Exploring intermolecular contacts in multi-substituted benzaldehyde derivatives: X-ray, Hirshfeld surface and lattice energy analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [PDF] Exploring intermolecular contacts in multi-substituted benzaldehyde derivatives: X-ray, Hirshfeld surface and lattice energy analyses | Semantic Scholar [semanticscholar.org]
- 9. 4-(Benzyloxy)benzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
The Synthetic Chemist's Compass: A Cost-Benefit Analysis of 4-Chloro-2-fluoro-5-methoxybenzaldehyde in Pharmaceutical Synthesis
A Senior Application Scientist's Guide to Strategic Starting Material Selection for Quinazoline-Based Therapeutics
For researchers and drug development professionals navigating the complex landscape of pharmaceutical synthesis, the choice of starting materials is a critical decision point, profoundly influencing process efficiency, scalability, and ultimately, the economic viability of a therapeutic candidate. This guide provides an in-depth cost-benefit analysis of utilizing 4-Chloro-2-fluoro-5-methoxybenzaldehyde as a key building block, particularly in the synthesis of quinazoline-based kinase inhibitors, a cornerstone of modern oncology. We will objectively compare its synthetic utility against established alternatives, supported by experimental data from peer-reviewed literature and current market pricing.
The Quinazoline Core: A Privileged Scaffold in Drug Discovery
The quinazoline ring system is a recurring motif in a multitude of approved drugs and clinical candidates, most notably in the realm of tyrosine kinase inhibitors (TKIs) such as Gefitinib and Erlotinib. The strategic functionalization of this scaffold is paramount to achieving desired potency, selectivity, and pharmacokinetic profiles. The choice of the initial benzaldehyde or its precursor dictates the substitution pattern on the benzene portion of the quinazoline, directly impacting the synthetic route's complexity and efficiency.
This compound: A Highly Functionalized Building Block
This compound presents a unique combination of substituents: a reactive aldehyde for cyclization, a methoxy group for electronic modulation, and two halogen atoms (chloro and fluoro) that can influence bioactivity and provide handles for further chemical modification. Its utility lies in its potential to streamline the synthesis of complex quinazoline cores by incorporating key functionalities from the outset.
Comparative Synthetic Routes to a Model Quinazoline Core
To provide a tangible comparison, we will analyze the synthesis of a key intermediate for a Gefitinib analog, highlighting the potential advantages and disadvantages of different starting materials.
Target Intermediate: 4-Anilino-6-methoxy-7-(morpholinopropoxy)quinazoline
Route A: Proposed Synthesis Utilizing this compound
While a direct synthesis of a major drug like Gefitinib using this exact starting material is not prominently documented in publicly available literature, a plausible and efficient route can be postulated based on established quinazoline synthesis methodologies. This route leverages the inherent functionalities of the starting material to potentially reduce step count.
Figure 1: Proposed synthetic workflow starting from this compound.
This proposed pathway capitalizes on the reactivity of the aldehyde and the inherent methoxy group. The fluoro and chloro groups could be strategically displaced or retained depending on the desired final product.
Route B: Established Synthesis from 3-Hydroxy-4-methoxybenzaldehyde (Isovanillin)
A documented route to Gefitinib utilizes the more readily available and often cheaper 3-hydroxy-4-methoxybenzaldehyde.[1][2] This synthesis, however, requires additional steps to introduce the side chain and build the quinazoline ring.
Figure 2: Established multi-step synthesis of Gefitinib from 3-hydroxy-4-methoxybenzaldehyde.
Route C: Synthesis from 6,7-Dimethoxy-3H-quinazolin-4-one
Another common approach begins with a pre-formed quinazolinone ring, which simplifies the latter part of the synthesis but requires a selective demethylation step, which can be low-yielding.[3]
Figure 3: Synthetic pathway for Gefitinib starting from a quinazolinone precursor.
Cost-Benefit Analysis: A Quantitative Comparison
The selection of a synthetic route is a multi-faceted decision. Below is a comparative table summarizing the key metrics for the discussed starting materials.
| Metric | This compound (Proposed) | 3-Hydroxy-4-methoxybenzaldehyde | 6,7-Dimethoxy-3H-quinazolin-4-one | 3,4-Dihydroxybenzoic Acid (for Erlotinib) |
| Plausible Step Count | ~5-6 steps | ~7-8 steps[1] | ~6-7 steps[3] | ~7 steps[4][5] |
| Reported Overall Yield | N/A (Proposed) | 31.8% - 44%[1] | ~10-14%[3][6] | ~44-51%[4][7] |
| Approximate Cost | Inquiry-based for bulk[8] | ~$2.30 - $3.00 / gram[9] | ~$35.00 - $68.00 / gram[10][11] | ~$0.55 - $1.70 / gram[12][13] |
| Key Advantages | - High degree of functionalization- Potential for shorter synthesis- Halogens for bioactivity/further modification | - Readily available- Relatively low cost- Established synthetic routes | - Pre-formed quinazoline core simplifies later steps | - Very low cost- Readily available |
| Key Disadvantages | - Higher initial cost- Fewer documented large-scale syntheses | - Longer synthetic route- Multiple functional group interconversions | - Expensive starting material- Selective demethylation can be low-yielding | - Requires multiple steps to build the quinazoline core and introduce functionalities |
Experimental Protocols: A Closer Look at Key Transformations
To provide a practical context, below are representative experimental protocols for key steps in quinazoline synthesis.
General Protocol for Friedländer-type Annulation
This method is a common approach for constructing the quinazoline ring from a substituted 2-aminobenzaldehyde or a related precursor.
-
To a solution of the substituted 2-aminobenzaldehyde (1.0 eq) in a suitable solvent (e.g., ethanol, DMF), add the active methylene compound (e.g., ethyl cyanoacetate, 1.1 eq) and a catalytic amount of a base (e.g., piperidine, K₂CO₃).
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, filter the solid, wash with cold solvent, and dry under vacuum.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography or recrystallization.
Representative Chlorination of a Quinazolinone
The conversion of a quinazolinone to the corresponding 4-chloroquinazoline is a crucial step for subsequent nucleophilic aromatic substitution.
-
To a suspension of the quinazolinone (1.0 eq) in a suitable solvent (e.g., toluene), add thionyl chloride (SOCl₂, 3-5 eq) and a catalytic amount of DMF.
-
Heat the mixture to reflux for 2-4 hours, during which the suspension should become a clear solution.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and carefully quench with ice-water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane, ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-chloroquinazoline. Purify as needed.
Conclusion and Strategic Recommendations
The cost-benefit analysis reveals a classic trade-off in synthetic strategy.
-
This compound represents a "functionality-forward" approach. Its higher initial cost may be offset by a potentially shorter and more convergent synthesis, which can lead to significant savings in solvent, reagent, and labor costs at scale. The presence of fluoro and chloro substituents from the start is particularly advantageous for creating analogs for structure-activity relationship (SAR) studies without the need for late-stage halogenation.
-
3-Hydroxy-4-methoxybenzaldehyde and 3,4-dihydroxybenzoic acid are economical and readily available starting materials that are well-suited for established, albeit longer, synthetic routes. These are often the preferred choice for the large-scale production of a well-defined target molecule where the process has been thoroughly optimized.
-
6,7-Dimethoxy-3H-quinazolin-4-one offers the advantage of a pre-formed heterocyclic core but at a significantly higher cost and with the potential for a low-yielding selective demethylation step, making it less attractive for cost-driven process development.
For research and early-phase drug development, the use of a more functionalized and potentially more expensive starting material like This compound can accelerate the synthesis of a diverse library of analogs, providing a quicker path to lead optimization. For late-stage development and commercial manufacturing, a thorough process optimization study would be necessary to determine if the benefits of a shorter route from a more complex starting material outweigh the lower upfront cost of a simpler precursor in a longer, established synthesis. The ultimate decision will depend on the specific goals of the synthesis, the scale of production, and the overall economic and strategic objectives of the drug development program.
References
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ukm.my [ukm.my]
- 4. Modified Synthesis of Erlotinib Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. thieme-connect.de [thieme-connect.de]
- 7. vjs.ac.vn [vjs.ac.vn]
- 8. 4-Chloro-2-Fluoro-5-Methoxy Benzaldehyde Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [m.chemsrc.com]
- 9. 162570250 [thermofisher.com]
- 10. 6,7-Dimethoxy-3H-quinazolin-4-one , ≥98% , 13794-72-4 - CookeChem [cookechem.com]
- 11. 6,7-Dimethoxy-3H-quinazolin-4-one | CymitQuimica [cymitquimica.com]
- 12. B24016.22 [thermofisher.com]
- 13. chemimpex.com [chemimpex.com]
Safety Operating Guide
Mastering the Disposal of 4-Chloro-2-fluoro-5-methoxybenzaldehyde: A Guide for the Modern Laboratory
For the diligent researcher, scientist, or drug development professional, the synthesis of novel compounds is a journey of precision and discovery. However, the lifecycle of a chemical does not end upon its final reaction. The responsible management and disposal of surplus reagents and waste products are paramount to ensuring a safe laboratory environment and maintaining environmental integrity. This guide provides a comprehensive, technically grounded protocol for the proper disposal of 4-Chloro-2-fluoro-5-methoxybenzaldehyde, moving beyond mere compliance to foster a culture of intrinsic safety and scientific excellence.
Foundational Safety: Understanding the Hazard Profile
Before any handling or disposal operations commence, a thorough understanding of the inherent risks associated with this compound is critical. This compound is not benign; it is a halogenated aromatic aldehyde with a specific hazard profile that dictates our handling and disposal strategy.
GHS Hazard classifications indicate that this compound is toxic if swallowed, causes significant skin and eye irritation, and may lead to respiratory irritation.[1][2][3] The presence of chlorine and fluorine atoms on the aromatic ring also classifies it as a halogenated organic compound, which has specific implications for waste segregation and disposal pathways.[4][5]
Table 1: Chemical and Safety Data for this compound
| Property | Value | Source |
| CAS Number | 177034-24-1 | [6] |
| Molecular Formula | C₈H₆ClFO₂ | [6] |
| Molecular Weight | 188.58 g/mol | [6] |
| Appearance | White to off-white solid/powder | N/A |
| Flash Point | 124 °C | [6] |
| GHS Hazard Statements | H301 (Toxic if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [1][6] |
The Disposal Workflow: A Two-Tiered Approach
The proper disposal of this compound should not be a monolithic process. We advocate a two-tiered approach: Tier 1 involves immediate and mandatory waste segregation for professional disposal, which is the universal standard. Tier 2 offers an optional, in-lab chemical treatment protocol to convert the aldehyde into a less hazardous, water-soluble form, providing an additional layer of safety and control, particularly for managing small quantities or decontaminating glassware.
Caption: Disposal decision workflow for this compound.
Tier 1: Standard Protocol for Hazardous Waste Segregation
This is the non-negotiable, fundamental procedure for the disposal of this compound and any materials grossly contaminated with it. The principle behind this protocol is containment and proper classification to ensure it is handled correctly by professional waste management services, typically via high-temperature incineration.[5][7]
3.1. Required Personal Protective Equipment (PPE)
Before handling the waste, ensure the following PPE is worn:
-
Hand Protection: Nitrile gloves (double-gloving is recommended).[8]
-
Eye Protection: Chemical safety goggles and a full-face shield.[1][8]
-
Body Protection: A standard laboratory coat. Ensure it is fully buttoned.
-
Respiratory Protection: All handling must be performed within a certified chemical fume hood to prevent inhalation of dust or vapors.[1]
3.2. Step-by-Step Segregation Procedure
-
Designate a Waste Container: Use a clearly labeled, leak-proof container with a secure screw-top lid. The container must be explicitly marked as "HALOGENATED ORGANIC WASTE ".[2][3][4]
-
Labeling: The label must include:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound". Do not use abbreviations.[4]
-
The approximate quantity of the waste.
-
The associated hazards (e.g., Toxic, Irritant).
-
-
Transfer: Carefully transfer the solid waste into the designated container using a spatula or scoop. For residual amounts in beakers or flasks, rinse with a minimal amount of a suitable solvent (e.g., methanol or ethyl acetate) and transfer the rinse into the same halogenated waste container.
-
Seal and Store: Securely close the container. Store it in a designated satellite accumulation area away from incompatible materials (e.g., strong oxidizing agents, acids, bases).[9] The storage area should be cool, dry, and well-ventilated.
-
Arrange for Disposal: Follow your institution's procedures to arrange for pickup by a licensed environmental services company.
Tier 2: Optional In-Lab Chemical Treatment via Bisulfite Adduct Formation
For situations involving small quantities of the aldehyde, or for the decontamination of valuable glassware, a chemical conversion to a water-soluble, less hazardous form can be a practical preliminary step. This protocol utilizes the classic nucleophilic addition of sodium bisulfite to the aldehyde's carbonyl group, forming a water-soluble α-hydroxy sulfonic acid salt (a bisulfite adduct).[1][6] This adduct can then be easily separated from other organic materials and managed as aqueous hazardous waste.
4.1. Scientific Principle
The lone pair on the sulfur atom of the bisulfite anion (HSO₃⁻) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. Subsequent proton transfer results in the formation of the stable, ionic bisulfite adduct. Its ionic character renders it soluble in water, allowing for its extraction from non-polar organic solvents or mixtures.
4.2. Detailed Laboratory Protocol
This procedure must be performed in a chemical fume hood while wearing all PPE listed in section 3.1.
Materials:
-
Waste this compound (solid or dissolved in a minimal amount of organic solvent).
-
Methanol.
-
Saturated aqueous sodium bisulfite (NaHSO₃) solution (must be freshly prepared).
-
Deionized water.
-
Separatory funnel.
-
Designated aqueous hazardous waste container.
Procedure:
-
Dissolution: Dissolve the solid this compound waste in a minimal amount of methanol. If it is already in an organic solution from a reaction workup, proceed to the next step.
-
Reaction: Transfer the methanolic solution to a separatory funnel. For every estimated 1 gram of aldehyde, add approximately 10-15 mL of the freshly prepared saturated aqueous sodium bisulfite solution.[4][6]
-
Mixing: Stopper the separatory funnel and shake vigorously for 1-2 minutes. Periodically vent the funnel by inverting it and opening the stopcock to release any pressure buildup (sulfur dioxide gas can be generated).[4]
-
Extraction & Separation: Add an equal volume of deionized water to the separatory funnel to ensure the adduct is fully dissolved in the aqueous phase. Allow the layers to separate. The aqueous layer (bottom) will now contain the aldehyde-bisulfite adduct.
-
Waste Collection: Carefully drain the lower aqueous layer into a clearly labeled container marked "AQUEOUS HAZARDOUS WASTE containing bisulfite adducts ".
-
Final Disposal: This aqueous waste should still be disposed of through your institution's hazardous waste program. It should not be poured down the drain.
Managing Spills and Decontamination
Accidents happen, and a prepared response is the hallmark of a safe laboratory.
5.1. Immediate Actions
-
Alert Personnel: Immediately notify others in the vicinity.
-
Isolate the Area: Restrict access to the spill area.
-
Ventilation: Ensure the chemical fume hood is operating at maximum capacity.
5.2. Spill Cleanup Procedure (for small, manageable spills)
-
Don PPE: Wear the full PPE as described in section 3.1, including respiratory protection if the spill is outside a fume hood.
-
Containment: If the compound is a solid, gently cover it with an absorbent material like vermiculite or sand to prevent it from becoming airborne. Do not sweep the dry powder.
-
Collection: Carefully scoop the mixture into a designated "Halogenated Organic Waste" container.
-
Surface Decontamination: The affected surface should be decontaminated. Wipe the area with a cloth dampened with a 5% sodium bisulfite solution, which will react with any residual aldehyde. Follow this with a wipe using a cloth dampened with a mild soap and water solution. All cleaning materials must be disposed of as solid hazardous waste.
Conclusion
The responsible disposal of this compound is a critical component of the research workflow. By adhering to the stringent Tier 1 protocol for waste segregation and, where appropriate, employing the Tier 2 chemical treatment method, laboratories can operate at the highest standard of safety and environmental stewardship. This guide serves not just as a set of instructions, but as a framework for thinking critically about the entire lifecycle of the chemicals we use, reinforcing the trust and expertise that defines our scientific community.
References
- 1. Workup [chem.rochester.edu]
- 2. oswaal360.com [oswaal360.com]
- 3. Convenient oxidation of benzylic and allylic halides to aldehydes and ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. benchchem.com [benchchem.com]
A Senior Scientist's Guide to Personal Protective Equipment for Handling 4-Chloro-2-fluoro-5-methoxybenzaldehyde
As researchers and drug development professionals, our work with novel chemical entities demands a proactive and deeply ingrained safety culture. The compound 4-Chloro-2-fluoro-5-methoxybenzaldehyde (CAS No: 177034-24-1) is a halogenated aromatic aldehyde, a class of molecules pivotal in synthetic chemistry but requiring meticulous handling.[1][2][3] This guide moves beyond a simple checklist, providing a procedural and causal framework for the selection and use of Personal Protective Equipment (PPE). Our objective is to build a self-validating system of safety that protects you, your colleagues, and your research.
Foundational Hazard Assessment: Understanding the 'Why'
-
Aromatic Aldehyde Core: Aldehydes are often irritants and potential sensitizers. Safety data for analogous compounds frequently list hazards such as skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335).[4][6][7] Therefore, we must assume this compound is, at a minimum, an irritant to the skin, eyes, and respiratory system.
-
Halogenation (Chloro- and Fluoro- groups): The presence of chlorine and fluorine substituents increases the chemical's reactivity and necessitates specific disposal protocols. Halogenated organic compounds are treated as a distinct hazardous waste stream to prevent environmental contamination and ensure proper incineration at high temperatures.[1][8][9][10]
This initial assessment dictates that our primary goals are to prevent contact with skin and eyes, avoid inhalation of dust or vapors, and ensure containment from the work area to final disposal.
Core Protective Equipment: Your First Line of Defense
All handling of this compound must be performed within a certified chemical fume hood to manage inhalation exposure through engineering controls.[1] The PPE detailed below serves as the essential barrier against direct contact and accidental exposure.
| PPE Category | Item | Specification & Rationale |
| Hand Protection | Disposable Nitrile Gloves | Specification: Minimum 4 mil thickness, powder-free. Rationale: Nitrile provides good resistance to a broad range of chemicals, including aromatic and chlorinated solvents.[11] Latex gloves are not recommended as they offer poor protection against many organic chemicals and can degrade quickly. For handling larger quantities or for extended durations, double-gloving is a best practice. |
| Body Protection | Chemical-Resistant Laboratory Coat | Specification: Polypropylene or a similar low-permeability fabric with a solid front, long sleeves, and tight-fitting knit cuffs.[5] Rationale: Standard cotton lab coats are permeable and will not protect against significant splashes. The knit cuffs prevent chemicals from entering the sleeve. Gloves should be worn over the cuffs to create a seal.[12] |
| Eye & Face Protection | Chemical Splash Goggles & Face Shield | Specification: Goggles must be indirectly vented and meet ANSI Z87.1 standards.[13] Rationale: Goggles provide a seal around the eyes to protect against splashes from all angles.[11] A full-face shield must be worn over the goggles whenever there is a heightened risk of splashing, such as when transferring large volumes or working with reactions under pressure.[12][13][14] |
| Foot Protection | Closed-Toed Shoes | Specification: Made of a non-porous material like leather or rubber. Rationale: Protects feet from spills. Canvas or mesh shoes are unacceptable as they absorb chemicals, leading to prolonged skin contact.[12][13] |
Operational Workflow: From Preparation to Disposal
A disciplined, sequential workflow is critical to ensuring safety protocols are effective. The following diagram and procedures outline the complete handling process.
Caption: Workflow for safe handling of this compound.
Step-by-Step Methodologies
A. Donning PPE Protocol:
-
Inspect All PPE: Before starting, check all equipment for signs of damage, such as cracks in goggles or tears in gloves.[12]
-
Lab Coat: Don the chemical-resistant lab coat, ensuring all buttons are fastened.
-
Inner Gloves: Put on the first pair of nitrile gloves.
-
Outer Gloves: Put on the second pair of nitrile gloves, ensuring the cuffs are pulled over the sleeves of the lab coat to form a protective seal.[12]
-
Eye/Face Protection: Put on chemical splash goggles, ensuring a snug fit. If required, place the face shield over the goggles.
B. Safe Disposal Plan: The proper management of halogenated waste is crucial for environmental safety and regulatory compliance.
-
Segregation is Key: All waste contaminated with this compound must be collected in a designated "Halogenated Organic Waste" container.[1][9] This includes excess material, contaminated gloves, pipette tips, and solvent rinsates from cleaning glassware.[1]
-
Do Not Mix: Never mix halogenated waste with non-halogenated organic waste.[1][9] Co-mingling can disrupt disposal and recycling processes.[15]
-
Labeling: The waste container must be kept closed when not in use and be clearly labeled with "Hazardous Waste" and a full list of its contents.[1]
-
Institutional Pickup: Arrange for waste disposal through your institution's Environmental Health and Safety (EHS) department.[1]
C. Emergency Procedures:
-
Skin Contact: Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes.[16] Seek medical attention.[16]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[16] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration.[16] Seek immediate medical attention.
-
Spill: Evacuate the area. Wearing appropriate PPE (including respiratory protection if necessary), cover the spill with an inert absorbent material (e.g., vermiculite, sand).[6] Collect the material into a suitable, sealed container for disposal as halogenated waste.[14]
By adhering to this comprehensive safety framework, you can effectively mitigate the risks associated with handling this compound, ensuring a secure environment for groundbreaking research.
References
- 1. benchchem.com [benchchem.com]
- 2. 4-Chloro-2-Fluoro-5-Methoxy Benzaldehyde Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [m.chemsrc.com]
- 3. echemi.com [echemi.com]
- 4. biosynth.com [biosynth.com]
- 5. benchchem.com [benchchem.com]
- 6. bio.vu.nl [bio.vu.nl]
- 7. fishersci.ie [fishersci.ie]
- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 9. bucknell.edu [bucknell.edu]
- 10. researchgate.net [researchgate.net]
- 11. uah.edu [uah.edu]
- 12. cdc.gov [cdc.gov]
- 13. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 14. cdhfinechemical.com [cdhfinechemical.com]
- 15. Making sure you're not a bot! [oc-praktikum.de]
- 16. fishersci.com [fishersci.com]
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
